molecular formula C11H7NO4S B1602990 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid CAS No. 38707-83-4

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Cat. No.: B1602990
CAS No.: 38707-83-4
M. Wt: 249.24 g/mol
InChI Key: TVHXQIGBVCWCIS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C11H7NO4S and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXQIGBVCWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624670
Record name 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38707-83-4
Record name 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Significance of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Within this important class of compounds, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid stands out as a molecule of significant interest. Its rigid framework, featuring a phenyl group at the 2-position and two carboxylic acid moieties at the 4- and 5-positions, provides a versatile platform for the development of novel bioactive compounds. This guide offers a comprehensive exploration of the molecular structure, synthesis, and potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is characterized by the fusion of a phenyl ring and a dicarboxylic acid-substituted thiazole ring. This arrangement imparts a high degree of planarity and rigidity to the molecule, which are often desirable features for specific binding to biological targets.

PropertyValueSource
Molecular Formula C₁₁H₇NO₄S[1][2]
Molecular Weight 249.24 g/mol [1][2]
CAS Number 38707-83-4[1][2]
Predicted Boiling Point 526.1±60.0 °C[2]
Melting Point 190.3-190.8 °C (decomposed)[2]

The presence of two carboxylic acid groups significantly influences the molecule's polarity and acidity, making it a dicarboxylic acid. These groups can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by biological macromolecules.

Molecular structure of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Synthesis and Mechanistic Insights

The synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is typically achieved through a two-step process: the formation of its diethyl ester precursor followed by hydrolysis. The renowned Hantzsch thiazole synthesis is the cornerstone of this approach.

Step 1: Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific case, the likely precursors are thiobenzamide and diethyl 2-chloro-3-oxosuccinate (or a similar α-halo-β-ketoester).

Hantzsch synthesis workflow for the diethyl ester precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) and diethyl 2-chloro-3-oxosuccinate (1 equivalent) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

Causality Behind Experimental Choices:

  • Thiobenzamide: Provides the C2-phenyl and the nitrogen and sulfur atoms of the thiazole ring.

  • Diethyl 2-chloro-3-oxosuccinate: Acts as the α-halocarbonyl component, providing the C4 and C5 carbons of the thiazole ring along with the two ester functionalities.

  • Ethanol as Solvent: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.

Step 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification.

Hydrolysis of the diethyl ester to the final product.

Experimental Protocol:

  • Saponification: Suspend diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux until the ester is completely hydrolyzed, which can be monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation: The precipitated 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Spectroscopic Characterization

Spectroscopic DataPredicted Characteristics
¹H NMR Aromatic protons of the phenyl group are expected in the range of δ 7.0-8.5 ppm. The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR The spectrum will show signals for the phenyl carbons, the thiazole ring carbons (with C2 being the most downfield), and the two equivalent carboxylic acid carbons (typically in the range of 160-185 ppm).
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acids is expected around 3000 cm⁻¹. A strong C=O stretch for the carboxylic acids should be present around 1700 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[1][3]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 249. Subsequent fragmentation may involve the loss of CO₂ (m/z = 205) and further fragmentation of the thiazole and phenyl rings.

Biological Activity and Therapeutic Potential

The 2-phenylthiazole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7][8]

Anticancer Activity

Recent groundbreaking research has highlighted the significant potential of 2-phenylthiazole-5-carboxylic acid derivatives as potent anticancer agents. A 2025 study identified a derivative, CIB-L43, which demonstrated nanomolar inhibitory activity against hepatocellular carcinoma (HCC).[4]

Mechanism of Action:

CIB-L43 was found to exert its anticancer effect by targeting the transactivation response (TAR) RNA-binding protein 2 (TRBP2). TRBP2 is a crucial component of the microRNA (miRNA) processing machinery, and its aberrant expression is linked to various cancers. CIB-L43 disrupts the interaction between TRBP2 and Dicer, another key enzyme in miRNA biogenesis. This disruption leads to the suppression of oncogenic miR-21 biosynthesis. The downregulation of miR-21, in turn, increases the expression of tumor suppressor proteins PTEN and Smad7, ultimately inhibiting the AKT and TGF-β signaling pathways. This cascade of events results in reduced HCC cell proliferation and migration.[4]

Signaling_Pathway CIB_L43 CIB-L43 (2-Phenylthiazole derivative) TRBP_Dicer TRBP-Dicer Interaction CIB_L43->TRBP_Dicer disrupts miR21 Oncogenic miR-21 Biosynthesis TRBP_Dicer->miR21 promotes PTEN_Smad7 PTEN & Smad7 (Tumor Suppressors) miR21->PTEN_Smad7 inhibits Proliferation_Migration HCC Cell Proliferation & Migration miR21->Proliferation_Migration promotes AKT_TGFb AKT & TGF-β Signaling PTEN_Smad7->AKT_TGFb inhibits AKT_TGFb->Proliferation_Migration promotes

Proposed mechanism of anticancer action for CIB-L43.

The in vivo studies of CIB-L43 also showed promising results, with good oral bioavailability and antitumor efficacy comparable to the first-line anticancer drug sorafenib, but with lower toxicity.[4] These findings strongly suggest that the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid scaffold is a highly promising starting point for the development of novel and effective cancer therapeutics.

Antimicrobial Activity

Derivatives of 2-phenylthiazole have also been investigated for their antimicrobial properties. Studies have shown that certain 2-phenyl-1,3-thiazole derivatives exhibit notable antibacterial and antifungal activities.[4] For instance, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[8] The dicarboxylic acid moiety in the target molecule could potentially enhance its antimicrobial activity by increasing its polarity and ability to interact with bacterial cell surfaces or enzymes.

Conclusion

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a molecule with a rich chemical scaffold that holds considerable promise for the future of drug discovery. Its synthesis, rooted in the classic Hantzsch reaction, is accessible, and its rigid, functionalized structure provides an excellent platform for medicinal chemistry exploration. The recent discovery of potent anticancer activity in a closely related derivative underscores the therapeutic potential of this molecular framework. For researchers and scientists in drug development, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and its analogs represent a fertile ground for the design and synthesis of next-generation therapeutic agents.

References

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  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. (2025). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of Thiazole-4,5-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The substitution pattern on the thiazole ring plays a crucial role in modulating its biological activity, making the development of versatile synthetic routes to variously substituted thiazoles a key focus of chemical research.

Thiazole-4,5-dicarboxylic acid and its derivatives are of particular interest as they serve as versatile building blocks for the synthesis of more complex molecules. The two carboxylic acid functionalities provide convenient handles for further chemical modifications, such as the formation of amides, esters, and other derivatives, enabling the exploration of a wider chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of thiazole-4,5-dicarboxylic acids, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prominent and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials.

For the synthesis of thiazole-4,5-dicarboxylic acid derivatives, a key intermediate is a suitably substituted α-halocarbonyl compound bearing two carboxylate functionalities. A common and commercially available starting material for this purpose is diethyl 2-chloro-3-oxosuccinate.[][7]

Part 1: Synthesis of Diethyl 2-Aminothiazole-4,5-dicarboxylate

A practical and efficient route to a key precursor of the target dicarboxylic acid is the synthesis of diethyl 2-aminothiazole-4,5-dicarboxylate. This is achieved through a Hantzsch-type condensation between diethyl 2-chloro-3-oxosuccinate and thiourea.

Hantzsch_Thiazole_Synthesis start_materials Diethyl 2-chloro-3-oxosuccinate + Thiourea intermediate Thiouronium Salt Intermediate start_materials->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product Diethyl 2-Aminothiazole- 4,5-dicarboxylate cyclization->product Aromatization

Caption: Hantzsch synthesis of diethyl 2-aminothiazole-4,5-dicarboxylate.

Mechanism of the Hantzsch Synthesis:

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate, forming a thiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks one of the carbonyl carbons. Subsequent dehydration and tautomerization lead to the formation of the aromatic thiazole ring.[4]

Experimental Protocol: Synthesis of Diethyl 2-Aminothiazole-4,5-dicarboxylate

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.[8]

Materials:

  • Diethyl 2-chloro-3-oxosuccinate

  • Thiourea

  • Ethanol

  • Sodium acetate (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-chloro-3-oxosuccinate (1.0 eq) in ethanol.

  • Add thiourea (1.0-1.2 eq) to the solution. If desired, a mild base such as sodium acetate can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Outcome:

This reaction typically affords diethyl 2-aminothiazole-4,5-dicarboxylate as a crystalline solid. The structure of this compound has been confirmed by X-ray crystallography, existing as a hemihydrate.[9]

Part 2: Hydrolysis to 2-Aminothiazole-4,5-dicarboxylic Acid

The final step in the synthesis of the target molecule is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[10][11] However, care must be taken to avoid decarboxylation, which can be a competing side reaction, particularly under harsh conditions.[12][13]

Hydrolysis_and_Decarboxylation diester Diethyl 2-Aminothiazole- 4,5-dicarboxylate hydrolysis Hydrolysis (Acid or Base) diester->hydrolysis dicarboxylic_acid 2-Aminothiazole-4,5-dicarboxylic Acid (Desired Product) hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Potential Side Reaction) dicarboxylic_acid->decarboxylation monocarboxylic_acid 2-Aminothiazole-4(or 5)-carboxylic Acid (Byproduct) decarboxylation->monocarboxylic_acid

Caption: Hydrolysis of the diester and the potential for decarboxylation.

Experimental Protocol: Hydrolysis of Diethyl 2-Aminothiazole-4,5-dicarboxylate

Materials:

  • Diethyl 2-aminothiazole-4,5-dicarboxylate

  • Sodium hydroxide or hydrochloric acid

  • Water

  • Ethanol (as a co-solvent if needed)

Procedure (Basic Hydrolysis):

  • Suspend diethyl 2-aminothiazole-4,5-dicarboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.2-2.5 eq). Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The dicarboxylic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Procedure (Acidic Hydrolysis):

  • Dissolve diethyl 2-aminothiazole-4,5-dicarboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may crystallize out directly.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

Self-Validation and Causality:

The choice between acidic and basic hydrolysis depends on the stability of the substituents on the thiazole ring. Basic hydrolysis is often preferred as it is less likely to cause degradation of other functional groups. The progress of the hydrolysis should be carefully monitored to minimize the risk of decarboxylation, which can be promoted by prolonged heating or excessively harsh conditions. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepStarting MaterialsProductTypical YieldReference
1. Hantzsch Synthesis Diethyl 2-chloro-3-oxosuccinate, ThioureaDiethyl 2-aminothiazole-4,5-dicarboxylate60-80%[8]
2. Hydrolysis Diethyl 2-aminothiazole-4,5-dicarboxylate, NaOH or HCl2-Aminothiazole-4,5-dicarboxylic acid70-90%[10][11]

Table 2: Characterization Data

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (cm-1)
Diethyl 2-aminothiazole-4,5-dicarboxylate ~8.0 (s, 2H, NH2), 4.2-4.4 (q, 4H, 2xCH2), 1.2-1.4 (t, 6H, 2xCH3)~168 (C=O), ~165 (C=O), ~160 (C2), ~145 (C5), ~115 (C4), ~60 (CH2), ~14 (CH3)~3400-3200 (N-H), ~1730 (C=O, ester), ~1620 (C=N)
2-Aminothiazole-4,5-dicarboxylic acid ~13.0 (br s, 2H, COOH), ~8.2 (s, 2H, NH2)~170 (C=O), ~168 (C=O), ~162 (C2), ~148 (C5), ~118 (C4)~3400-3200 (N-H), ~3000-2500 (O-H, acid), ~1700 (C=O, acid), ~1630 (C=N)

(Note: The exact chemical shifts and peak shapes may vary depending on the solvent and concentration. The data presented here are representative values based on typical spectra of similar compounds.)[9][14][15]

Conclusion

The synthesis of thiazole-4,5-dicarboxylic acids is a valuable process for medicinal chemists and drug development professionals. The Hantzsch thiazole synthesis provides a reliable and versatile method for the construction of the key thiazole-4,5-dicarboxylate intermediate. Subsequent hydrolysis yields the target dicarboxylic acid, a versatile building block for further chemical exploration. By carefully controlling the reaction conditions, particularly during the hydrolysis step, high yields of the desired product can be obtained while minimizing side reactions such as decarboxylation. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and utilization of these important chemical entities.

References

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Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a privileged scaffold, present in a multitude of natural products and synthetic pharmaceuticals.[3][4] Approximately 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle, with thiazole derivatives being prominently represented.[5][6][7] This includes well-known drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory Meloxicam.[5][8][9]

The versatility of the thiazole moiety stems from its ability to engage in various biological interactions and its amenability to chemical modification, allowing for the fine-tuning of pharmacological profiles.[10] Consequently, thiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[11][12][13][14][15][16] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the modern strategies employed in the rational design, synthesis, and biological evaluation of novel thiazole derivatives, moving from initial concept to preclinical validation.

Chapter 1: Rational Design & Scaffolding Strategies

The journey to a novel therapeutic agent begins with a logical and informed design process. For thiazole derivatives, this process leverages established medicinal chemistry principles, guided by an understanding of the target biology and the scaffold's inherent properties.

Bioisosteric Replacement and Pharmacophore Modulation

The thiazole ring is frequently employed as a bioisostere—a chemical substituent that retains the essential biological activity of the group it replaces while potentially improving physicochemical or pharmacokinetic properties.[7] The rationale for its use is multifaceted:

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts greater resistance to metabolic degradation compared to more labile functional groups.

  • Electronic Modulation: The presence of sulfur and nitrogen atoms allows the ring to act as both a hydrogen bond acceptor (via the nitrogen atom) and engage in other non-covalent interactions, influencing the molecule's binding affinity and selectivity.[12]

  • Conformational Rigidity: Incorporating the thiazole ring can introduce a degree of conformational constraint, locking the molecule into a bioactive conformation and improving target affinity.

Structure-Activity Relationship (SAR) as a Guiding Principle

SAR studies are the bedrock of lead optimization, providing critical insights into how specific structural modifications impact biological activity.[17] For the thiazole scaffold, SAR exploration typically focuses on substitutions at the C2, C4, and C5 positions. A systematic approach is crucial for discerning meaningful trends.[18] For instance, in the development of anticancer agents, studies have shown that the nature of the substituent at the C2 position can drastically affect kinase inhibitory activity, while modifications at C4 and C5 can modulate solubility and cell permeability.[2]

Computational Chemistry in Thiazole Drug Design

Modern drug discovery heavily relies on in-silico techniques to accelerate the design-test-analyze cycle. Molecular docking, for example, allows researchers to predict the binding modes and affinities of designed thiazole derivatives within the active site of a target protein.[19][20] This computational pre-screening helps prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. These models can predict key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for potent biological activity.[19]

Workflow for Rational Drug Design

The iterative process of rational drug design for thiazole derivatives can be visualized as a cycle of hypothesis, synthesis, and evaluation.

G target Target Identification & Validation insilico In-Silico Design (Docking, SAR Prediction) target->insilico Identify Binding Site synthesis Chemical Synthesis of Novel Derivatives insilico->synthesis Prioritize Compounds bioeval Biological Evaluation (In-Vitro Assays) synthesis->bioeval Test Activity sar SAR Analysis & Data Interpretation bioeval->sar Generate Data sar->insilico Refine Hypothesis lead_opt Lead Optimization sar->lead_opt Identify Lead

Rational Drug Design Workflow for Thiazole Derivatives.

Chapter 2: Modern Synthetic Methodologies

The ability to efficiently synthesize diverse libraries of thiazole derivatives is paramount to a successful discovery campaign. While classical methods laid the groundwork, modern chemistry has introduced more efficient, versatile, and environmentally benign strategies.

The Classic Revisited: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the 19th century, is the archetypal method for thiazole construction. It involves the condensation of an α-haloketone with a thioamide.[3][21][22] While historically significant and still in use, the Hantzsch reaction often requires harsh conditions and may have a limited substrate scope, prompting the development of more advanced alternatives.[3][4]

Modern Innovations & Green Chemistry

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and sustainability.[23]

  • Multi-Component Reactions (MCRs): MCRs are highly convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[21] This approach is exceptionally efficient for building molecular complexity and generating diverse compound libraries quickly.[24][25][26] Green MCRs, often performed in water or using reusable catalysts, further enhance the appeal of this strategy.[25][26]

  • Catalytic Approaches: The use of transition metal catalysts (e.g., copper, palladium) has revolutionized thiazole synthesis, enabling reactions under much milder conditions with broader functional group tolerance.[27] These methods can create C-C, C-N, and C-S bonds with high precision, opening avenues to novel substitution patterns that are inaccessible via classical routes.[24][27] The use of magnetically recoverable nanocatalysts represents a frontier in this area, simplifying purification and improving sustainability.[28]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In thiazole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[6][15]

Comparative Synthesis Workflow

The evolution from classical to modern synthetic strategies reflects a paradigm shift towards efficiency and diversity.

G classical Classical Synthesis (Hantzsch) α-Haloketone + Thioamide Often multi-step Harsh conditions Limited diversity library Diverse Compound Library classical->library Slower Less Efficient modern Modern Synthesis (e.g., MCR) Aldehyde + Isothiocyanate + Alkyl Bromide One-pot Mild conditions High diversity modern->library Rapid Efficient

Comparison of Classical vs. Modern Thiazole Synthesis.
Experimental Protocol: One-Pot, Three-Component Synthesis of a 2,4,5-Trisubstituted Thiazole

This protocol describes a representative multi-component reaction for the synthesis of novel thiazole derivatives, adapted from methodologies reported in the literature.[21]

Objective: To synthesize a 2,4,5-trisubstituted thiazole derivative via a one-pot reaction of an arylglyoxal, a thiosemicarbazone, and a 1,3-dicarbonyl compound.

Materials:

  • Thiosemicarbazone (1.0 mmol)

  • Arylglyoxal monohydrate (1.0 mmol)

  • Acetylacetone (or other 1,3-dicarbonyl compound) (1.0 mmol)

  • Ethanol (15 mL)

  • Catalyst (e.g., 10 mol% p-toluenesulfonic acid, optional)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazone (1.0 mmol), arylglyoxal (1.0 mmol), acetylacetone (1.0 mmol), and ethanol (15 mL).

  • Causality Check: The use of ethanol as a solvent is common due to its ability to dissolve a wide range of organic reactants and its appropriate boiling point for reflux conditions. A catalyst may be added to accelerate the condensation steps.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of starting materials and the appearance of a new, more nonpolar spot indicates product formation. The reaction is typically complete within 8-12 hours.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product may precipitate upon cooling or concentration.

  • Purification: Collect the crude solid by filtration or purify the residue directly using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure thiazole derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Biological Evaluation & Mechanism of Action (MoA) Elucidation

Following successful synthesis, novel thiazole derivatives undergo rigorous biological evaluation to determine their therapeutic potential and understand their mechanism of action.

Screening for Therapeutic Activity

A tiered screening approach is typically employed, starting with high-throughput in-vitro assays to identify initial "hits."

  • Anticancer Activity: The antiproliferative effects of compounds are commonly assessed using the MTT assay, which measures cell viability in various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[20] Active compounds are then profiled against specific molecular targets, such as protein kinases (e.g., EGFR, VEGFR-2) or enzymes involved in cancer metabolism like lactate dehydrogenase A (hLDHA).[19][20] Compounds that selectively target cancer cells over normal cells are prioritized.[15]

  • Antimicrobial Activity: The primary screening method for antimicrobial agents is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][29] Assays are run against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[13][14][30][31]

  • Neurodegenerative Disease Targets: For diseases like Alzheimer's, initial screens often target key enzymes implicated in the disease pathology.[9][32] This includes assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as inhibition of beta-secretase-1 (BACE1) or tau protein aggregation.[8][32][33][34]

Biological Screening Cascade

The evaluation process follows a logical progression from broad cellular assays to specific molecular target validation.

G library Synthesized Thiazole Library primary Primary Screening (e.g., Cell Viability Assay) library->primary High-Throughput dose Dose-Response & IC50/MIC Determination primary->dose Identify 'Hits' secondary Secondary Screening (Target-Based Assays) dose->secondary Quantify Potency moa Mechanism of Action (MoA) Studies secondary->moa Validate Target invivo In-Vivo Model Testing moa->invivo Select Lead Candidate

Workflow for Biological Evaluation of Thiazole Derivatives.
Data Presentation: Example SAR Table

Clear and structured data presentation is essential for interpreting SAR. The table below illustrates how data from an anticancer screen might be organized to correlate structural changes with biological activity.

Compound IDR1 Substituent (C2)R2 Substituent (C4)Antiproliferative Activity (IC50, µM) vs. MCF-7Notes
THZ-01 PhenylMethyl25.4Parent compound.
THZ-02 4-FluorophenylMethyl8.0Electron-withdrawing group at R1 improves potency.[35]
THZ-03 4-MethoxyphenylMethyl32.1Electron-donating group at R1 reduces potency.
THZ-04 4-FluorophenylPhenyl5.2Increased lipophilicity at R2 further enhances activity.
THZ-05 4-FluorophenylH15.7Substitution at R2 is critical for high potency.
Experimental Protocol: In-Vitro Antiproliferative (MTT) Assay

Objective: To determine the concentration-dependent cytotoxic effect of novel thiazole derivatives on a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiazole derivative stock solutions (e.g., 10 mM in DMSO)

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various final concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Causality Check: A 48-72 hour incubation period is chosen to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects, which may involve multiple cell cycles.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion: Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful area for drug discovery.[11][16] Its proven track record and chemical tractability ensure its relevance for years to come. Future advancements will likely be driven by the integration of novel synthetic methodologies, such as flow chemistry and biocatalysis, with powerful computational tools, including artificial intelligence and machine learning for predictive toxicology and SAR analysis.[3][36][37] As our understanding of disease biology deepens, the rational design of highly selective and potent thiazole derivatives targeting novel biological pathways will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

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Spectroscopic Characterization of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (CAS 38707-83-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its spectroscopic data.

Introduction and Molecular Structure

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid possesses a unique molecular architecture, incorporating a phenyl ring, a thiazole core, and two carboxylic acid functionalities. This combination of structural motifs imparts specific chemical and physical properties, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization.

The structural formula of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is presented below:

dot digraph "2-Phenyl-1,3-thiazole-4,5-dicarboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; 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lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""]; lmb [label=""]; lmc [label=""]; lmd [label=""]; lme [label=""]; lmf [label=" lmd [label=""]; lme [label=""]; lmf [label="

theoretical calculations for thiazole dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of Thiazole Dicarboxylic Acids for Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate thiazole dicarboxylic acids. As a class of molecules with significant therapeutic potential, a deep understanding of their electronic structure, reactivity, and intermolecular interactions is paramount. Computational chemistry offers a powerful, cost-effective avenue to elucidate these properties, accelerating the drug discovery pipeline. This document moves beyond a simple recitation of methods to provide a field-proven perspective on the causality behind procedural choices, ensuring a robust and self-validating computational workflow.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking.[1][2] The addition of two carboxylic acid groups (-COOH) introduces critical functionality. These groups can act as potent hydrogen bond donors and acceptors, and their ionization state (pKa) is crucial for solubility, membrane permeability, and binding to biological targets.[3] Theoretical calculations provide indispensable insights into these properties, allowing for the in silico design and pre-screening of novel drug candidates before committing to costly and time-consuming synthesis.[4]

Foundational Theoretical Principles

The bedrock of modern computational chemistry is quantum mechanics. The primary goal is to solve the time-independent Schrödinger equation for a given molecule to determine its energy and wavefunction, from which all other properties can be derived. However, for a multi-electron system, this is impossible to solve exactly. Therefore, a series of well-established approximations are employed.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent balance of accuracy and computational cost.[5][6] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. This functional approximates the quantum mechanical effects of exchange and correlation. For molecules like thiazole dicarboxylic acids, a logical progression of functional choice is as follows:

  • Hybrid Functionals (e.g., B3LYP): These functionals, like the widely-used B3LYP, incorporate a portion of exact Hartree-Fock exchange and have proven to be reliable for a vast range of organic molecules, providing good geometric structures and energetic properties.[1][6][7][8]

  • Range-Separated Functionals (e.g., ωB97X-D): For studying non-covalent interactions, which are critical in drug-receptor binding, modern functionals that include empirical dispersion corrections (indicated by "-D") are highly recommended.

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used. The notation indicates the number of functions used to describe core and valence electrons.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in orbital shape, which is essential for describing chemical bonds accurately.

    • ++: Adds diffuse functions on heavy and hydrogen atoms. These are crucial for describing anions, lone pairs, and weak interactions like hydrogen bonds—all highly relevant for dicarboxylic acids.[9]

  • Correlation-Consistent Basis Sets (e.g., cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, making them particularly suitable for high-accuracy calculations on sulfur-containing compounds.[7][8]

For thiazole dicarboxylic acids, a basis set like 6-311++G(d,p) represents a robust starting point, offering a good compromise between accuracy and computational demand.[9] For higher accuracy requirements, an augmented correlation-consistent set is preferable.[7][8]

A Validated Workflow for Theoretical Characterization

This section details a step-by-step protocol for the comprehensive theoretical analysis of a thiazole dicarboxylic acid. This workflow is designed to be self-validating, where the results of each step confirm the success of the previous one.

Diagram: Computational Chemistry Workflow

G cluster_input Step 1: Input & Pre-Optimization cluster_qm Step 2 & 3: Quantum Mechanics Core cluster_analysis Step 4: Property Calculation & Analysis cluster_application Step 5: Drug Development Application mol_build Build 3D Structure (e.g., Avogadro) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure properties Electronic Properties (HOMO/LUMO, MEP) Spectroscopic Properties (TD-DFT) Acidity (pKa via Solvation Model) Reactivity Descriptors freq_calc->properties Verified Structure & Thermodynamic Data advanced Advanced Analysis (NBO, QTAIM) properties->advanced docking Molecular Docking properties->docking Accurate Ligand Conformation admet ADMET Prediction docking->admet

Caption: A validated workflow for the theoretical analysis of drug candidates.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Preparation: Construct the 3D structure of the target thiazole dicarboxylic acid (e.g., Thiazole-4,5-dicarboxylic acid[10]) using molecular editor software like Avogadro.[11] Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation: Create an input file for a quantum chemistry package such as Gaussian, GAMESS, or ORCA.[1][5][12][13]

  • Optimization Keyword Selection: Specify a geometry optimization followed by a frequency calculation. In Gaussian, the route section would look like: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Causality: Performing the frequency calculation at the same level of theory as the optimization is mandatory. This step validates that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic property calculations.

  • Execution and Verification: Run the calculation. Upon completion, verify that the optimization converged and that the frequency output contains no imaginary frequencies.

Protocol 2: Calculation of Key Molecular Properties
  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the optimization output file. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and the energy of the lowest-lying electronic transition.[14][15][16]

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the electron density, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and hydrogen bonding interactions.[17]

  • Spectroscopic Properties (UV-Visible):

    • To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[16][18][19]

    • Route Section (Gaussian): #p TD(NStates=10) B3LYP/6-311++G(d,p)

    • Analysis: The output will list the excitation energies (wavelengths) and their corresponding oscillator strengths (intensities).

  • Acidity (pKa) Prediction:

    • The pKa values of the two carboxylic acid groups are arguably their most important chemical property in a biological context. Accurate prediction requires a thermodynamic cycle that accounts for solvation.

    • Methodology:

      • Perform geometry optimization and frequency calculations (as in Protocol 1) for the neutral acid (H₂A), the first conjugate base (HA⁻), and the second conjugate base (A²⁻).

      • Repeat these calculations, but this time including a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). In Gaussian, this is added via SCRF=(Solvent=Water,PCM).

      • Calculate the Gibbs free energy of dissociation in solution (ΔG°_sol) for each deprotonation step using the energies from the gas-phase and solvated calculations.

      • The pKa is then calculated using the equation: pKa = ΔG°sol / (2.303 RT). Several established methods and thermodynamic cycles can be employed for this purpose.[20][21][22]

Diagram: Thermodynamic Cycle for pKa Calculation

pKa_Cycle HA_gas HA (gas) A_gas A- (gas) HA_gas->A_gas ΔG°gas HA_solv HA (solv) HA_gas->HA_solv ΔG°solv(HA) H_gas H+ (gas) A_gas->H_gas + A_solv A- (solv) A_gas->A_solv ΔG°solv(A-) H_solv H+ (solv) H_gas->H_solv ΔG°solv(H+) HA_solv->A_solv ΔG°solv = pKa * 2.303RT A_solv->H_solv +

Caption: Thermodynamic cycle used to calculate pKa values computationally.

Data Presentation and Advanced Analysis

For clarity and comparative purposes, all quantitative data should be summarized in tables.

Table 1: Calculated Electronic Properties
PropertyValueUnitMethod
E(HOMO)(Sample Value)eVB3LYP/6-311++G(d,p)
E(LUMO)(Sample Value)eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap(Sample Value)eVB3LYP/6-311++G(d,p)
Dipole Moment(Sample Value)DebyeB3LYP/6-311++G(d,p)
First pKa(Sample Value)-ΔG°solv Cycle
Second pKa(Sample Value)-ΔG°solv Cycle
Advanced Analysis Techniques
  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. It provides quantitative information on intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.[9][23][24][25]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions (e.g., covalent vs. ionic vs. hydrogen bond).[23]

Application in Rational Drug Design

The ultimate goal of these calculations is to inform the drug development process.

  • Molecular Docking: The accurately optimized 3D structure and partial charges derived from quantum calculations serve as a high-quality input for molecular docking simulations.[14][26][27] Docking predicts how the thiazole dicarboxylic acid will bind to a target protein, and the calculated binding affinity can be used to rank it against other potential inhibitors.[28][29]

  • Pharmacophore Modeling and ADMET Prediction: Descriptors calculated via DFT, such as the MEP, HOMO/LUMO energies, and dipole moment, can be used to build quantitative structure-activity relationship (QSAR) models. These models can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) for new, unsynthesized analogs, further refining the design process.[1][15]

By integrating these theoretical calculations into the early stages of drug discovery, researchers can make more informed decisions, prioritize synthesis efforts, and ultimately increase the probability of developing successful therapeutic agents.

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Introduction: The 2-Phenylthiazole Scaffold - A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of 2-Phenylthiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties, ability to form hydrogen bonds, and relative stability make it an ideal scaffold for interacting with biological targets. When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gains enhanced structural rigidity and lipophilicity, features that are often critical for potent and selective pharmacological activity. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-phenylthiazole derivatives, grounded in field-proven insights for researchers and drug development professionals. These derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

The versatility of the 2-phenylthiazole scaffold stems from the accessibility of its positions (primarily 4 and 5 on the thiazole ring and various positions on the phenyl ring) for chemical modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the 2-phenylthiazole core is the Hantzsch thiazole synthesis. The causality behind this choice is its reliability and the ready availability of starting materials. The reaction involves the condensation of a thioamide with an α-haloketone. For 2-phenylthiazole derivatives, this typically involves reacting substituted thiobenzamides with α-halocarbonyl compounds or, more commonly, reacting a substituted acetophenone with thiourea in the presence of an oxidizing agent like iodine.[4]

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol describes a foundational synthesis that serves as a starting point for numerous derivatives. The choice of iodine is critical; it acts as a catalyst to facilitate the cyclization and subsequent aromatization of the thiazole ring.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[4]

  • Reflux: Heat the mixture under reflux for 12 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions.

  • Work-up (Part 1 - Removal of Unreacted Starting Materials): After cooling the reaction mixture to room temperature, wash it with diethyl ether. This step is crucial for removing excess unreacted iodine and acetophenone, simplifying the subsequent purification.

  • Work-up (Part 2 - Product Isolation): Pour the washed mixture into a solution of ammonium hydroxide. This neutralizes any remaining acidic byproducts and precipitates the crude product.

  • Purification: Collect the crude solid by filtration and recrystallize it from methanol to yield the purified 2-amino-4-phenylthiazole.[4] Recrystallization is a self-validating system for purity; the formation of well-defined crystals indicates a high degree of sample homogeneity.

Anticancer Activity: Targeting Cellular Proliferation and Survival

2-Phenylthiazole derivatives have emerged as a significant class of anticancer agents, with activities documented against a wide range of human cancer cell lines.[5] Their mechanisms are diverse, often involving the inhibition of key enzymes that drive oncogenesis.

Mechanism of Action: Kinase Inhibition

Many potent 2-phenylthiazole anticancer agents function as ATP-competitive kinase inhibitors.[6] Overexpression of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK), is a hallmark of many cancers. These derivatives are designed to fit into the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival.[5] For example, modifications on the phenyl ring and the 4-position of the thiazole can be optimized to achieve high affinity and selectivity for the target kinase.[5]

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Phenylthiazole Derivative Inhibitor->Receptor Inhibition Anti_Inflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Model Assay Albumin Denaturation Assay Model Carrageenan-Induced Paw Edema in Rats Assay->Model COX COX-2 Inhibition Assay COX->Model MyD88 MyD88 Dimerization Assay MyD88->Model Measure Measure Paw Volume (Plethysmometer) Model->Measure Lead Lead Compound Identified Measure->Lead Synthesis Synthesize 2-Phenylthiazole Derivatives Synthesis->Assay Synthesis->COX Synthesis->MyD88

Caption: Workflow for identifying anti-inflammatory 2-phenylthiazoles.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity. The injection of carrageenan, a phlogistic agent, induces a predictable inflammatory response, providing a reliable system to test the efficacy of potential drugs. [7][8]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test 2-phenylthiazole derivative orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard drug (e.g., Nimesulide) to the positive control group. [7]3. Inflammation Induction: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Neuroprotective Potential: A New Frontier

Emerging research highlights the potential of 2-phenylthiazole derivatives in treating neurodegenerative diseases like Alzheimer's. [9]Their mechanisms often involve modulating neurotransmission or inhibiting enzymes involved in neuronal damage.

Mechanism of Action: Multi-Target Approach

The complexity of neurodegenerative diseases necessitates multi-target therapeutic strategies. Certain 2-phenylthiazole derivatives have shown promise as:

  • Cholinesterase Inhibitors: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for managing Alzheimer's disease. [9]* AMPA Receptor Modulators: Some derivatives act as negative allosteric modulators of AMPA receptors, which can help reduce excitotoxicity—a major cause of neuronal death in various neurological conditions. [10]* Dual Enzyme Inhibitors: Novel derivatives have been developed as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in the pathways of neuroinflammation and cell death. [11]

Conclusion and Future Directions

The 2-phenylthiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for extensive structural diversification, leading to compounds with potent and selective activities across a wide range of therapeutic areas. The continued exploration of this scaffold, particularly in the context of multi-target drug design for complex diseases like cancer and neurodegeneration, holds significant promise. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent derivatives to translate their preclinical efficacy into clinically successful therapeutics.

References

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  • Unknown. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry.
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Sourcing and Application of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, synthesis, quality control, and applications.

Introduction to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (CAS No. 38707-83-4) is a multifaceted organic compound featuring a core thiazole ring substituted with a phenyl group and two carboxylic acid functionalities. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The presence of the carboxylic acid groups provides opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The unique arrangement of the phenyl ring and the dicarboxylic acid groups on the thiazole core imparts specific physicochemical properties that are of interest in drug design. These properties, including potential for hydrogen bonding and metal chelation, make it a candidate for the development of novel therapeutic agents.

Commercial Availability and Procurement

For researchers seeking to acquire 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, several reputable chemical suppliers offer this compound in various purities and quantities. It is crucial to source high-quality material to ensure the reliability and reproducibility of experimental results. Below is a comparative table of some of the key suppliers.

SupplierPurityAvailable QuantitiesCAS Number
High PurityMilligrams to multi-kilogram batches38707-83-4
95%100mg, 250mg, 500mg, 1g38707-83-4[2]
InquireInquire38707-83-4[3]
95%Inquire38707-83-4[4]

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid

While 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is commercially available, an in-house synthesis may be desirable for certain research applications. The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This involves the reaction of a thioamide with an α-haloketone. For the target molecule, a plausible synthetic route would involve the reaction of thiobenzamide with a suitable α-halocarbonyl compound bearing two carboxyl groups or their ester precursors.

Proposed Synthetic Workflow:

A likely synthetic pathway would involve the condensation of thiobenzamide with dimethyl or diethyl 2-chloro-3-oxosuccinate, followed by hydrolysis of the resulting diester.

Synthesis_Workflow Thiobenzamide Thiobenzamide Condensation Hantzsch Thiazole Synthesis (Condensation) Thiobenzamide->Condensation AlphaHaloEster Dimethyl 2-chloro-3-oxosuccinate AlphaHaloEster->Condensation DiesterIntermediate Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Condensation->DiesterIntermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O/MeOH) DiesterIntermediate->Hydrolysis FinalProduct 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid Hydrolysis->FinalProduct

Caption: Proposed Hantzsch synthesis workflow for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established Hantzsch thiazole synthesis methodologies and may require optimization.

  • Step 1: Synthesis of Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

    • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add dimethyl 2-chloro-3-oxosuccinate (1 equivalent) to the solution.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

    • The purified diester from Step 1 is dissolved in a mixture of methanol and water.

    • An excess of a strong base, such as sodium hydroxide (2.5 equivalents), is added to the solution.

    • The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester groups.

    • After the reaction is complete (monitored by TLC), the methanol is removed under reduced pressure.

    • The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the dicarboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is paramount for its use in research. A combination of spectroscopic and analytical techniques should be employed for its characterization.

Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₁H₇NO₄S[3]
Molecular Weight249.24 g/mol [3]
Melting Point190.3-190.8 °C (decomposes)[3]
Boiling Point (Predicted)526.1 ± 60.0 °C[3]
Density (Predicted)1.533 ± 0.06 g/cm³[3]
Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals for the phenyl protons and the carboxylic acid protons. The chemical shifts and coupling patterns of the phenyl protons will confirm the substitution pattern. The carboxylic acid protons will typically appear as broad singlets at a downfield chemical shift.

    • ¹³C NMR will show characteristic signals for the carbon atoms of the thiazole ring, the phenyl ring, and the two carboxylic acid groups.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.

    • A strong absorption band around 1700 cm⁻¹ is expected for the C=O stretching of the carboxylic acids.

    • Characteristic peaks for the C=N and C-S bonds of the thiazole ring, as well as the aromatic C-H and C=C stretching of the phenyl ring, will also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular formula C₁₁H₇NO₄S.

QC_Workflow SynthesizedProduct Synthesized or Procured Compound PurityAnalysis Purity Assessment (e.g., HPLC, LC-MS) SynthesizedProduct->PurityAnalysis StructuralElucidation Structural Elucidation SynthesizedProduct->StructuralElucidation FinalApproval Approved for Use PurityAnalysis->FinalApproval NMR NMR Spectroscopy (¹H, ¹³C) StructuralElucidation->NMR IR IR Spectroscopy StructuralElucidation->IR MS Mass Spectrometry StructuralElucidation->MS NMR->FinalApproval IR->FinalApproval MS->FinalApproval

Caption: A typical quality control workflow for the characterization of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Applications in Drug Discovery and Development

The thiazole nucleus is a cornerstone in the development of various therapeutic agents. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Potential as an Anticancer Agent:

Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents.[5] The 2-phenylthiazole scaffold, in particular, has been incorporated into molecules designed to inhibit various cancer-related targets. The dicarboxylic acid functional groups on the target molecule provide handles for the synthesis of libraries of derivatives, which can be screened for their cytotoxic activity against various cancer cell lines.

Antimicrobial Activity:

The thiazole ring is a key component of several clinically used antimicrobial drugs. Research has shown that novel thiazole derivatives can exhibit potent activity against a range of bacterial and fungal pathogens.[6] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid can serve as a starting material for the synthesis of new compounds with potential antimicrobial efficacy.

Drug_Discovery_Pathway Scaffold 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (Core Scaffold) Derivatization Chemical Derivatization (Amidation, Esterification, etc.) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Anticancer Anticancer Activity Screening->Anticancer Antimicrobial Antimicrobial Activity Screening->Antimicrobial AntiInflammatory Anti-inflammatory Activity Screening->AntiInflammatory Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead AntiInflammatory->Lead

Caption: The role of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in a typical drug discovery pathway.

Anti-inflammatory Properties:

Thiazole derivatives have also been investigated for their anti-inflammatory effects.[7] The ability to synthesize a variety of amides and esters from the dicarboxylic acid allows for the exploration of structure-activity relationships and the optimization of anti-inflammatory potency.

Conclusion

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a valuable and versatile building block for researchers in the field of drug discovery and medicinal chemistry. Its commercial availability from several reputable suppliers facilitates its immediate use in research projects. For those requiring custom synthesis, established methodologies like the Hantzsch thiazole synthesis provide a reliable route to this compound. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of diverse compound libraries for screening against various biological targets. The proven track record of the thiazole scaffold in successful drug candidates underscores the potential of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid as a key component in the development of future therapeutics.

References

  • Georganics. 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. [Link]

  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. [Link]

  • 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate. [Link]

  • 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Molbank. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]

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Methodological & Application

Application Note & Protocol: A Reliable Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid from Thiobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step process commencing with the cyclocondensation of thiobenzamide and dimethyl acetylenedicarboxylate (DMAD) to form an intermediate diester, followed by its quantitative hydrolysis to the target dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Thiazole derivatives are a cornerstone of heterocyclic chemistry, frequently appearing as core scaffolds in a multitude of pharmacologically active compounds.[1] Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug discovery. Specifically, 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid serves as a versatile synthon, enabling the introduction of a rigid, functionalized phenyl-thiazole moiety into larger molecules.[2][3]

The synthetic route described herein is a variation of the renowned Hantzsch thiazole synthesis.[4][5] While the classical Hantzsch reaction involves the condensation of a thioamide with an α-haloketone, this protocol employs dimethyl acetylenedicarboxylate (DMAD) as the C2-synthon, which directly installs the required carboxylic acid precursors.[6][7] This approach is efficient and provides a direct pathway to the 4,5-dicarboxy-substituted thiazole ring system.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • Cyclocondensation: Thiobenzamide reacts with dimethyl acetylenedicarboxylate (DMAD) in an alcohol solvent to yield dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

  • Hydrolysis: The intermediate diester is saponified using a strong base, followed by acidic workup to yield the final 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Mechanistic Insight: The Cyclocondensation Step

The formation of the thiazole ring from a thioamide and DMAD is a well-established process. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiobenzamide onto one of the sp-hybridized carbons of the electron-deficient alkyne in DMAD. This addition forms a zwitterionic intermediate. Subsequent intramolecular cyclization occurs via the attack of the thioamide nitrogen onto the newly formed enolate system, followed by proton transfer and aromatization to yield the stable thiazole ring.

Reaction_Mechanism Fig. 1: Plausible Reaction Mechanism Thiobenzamide Thiobenzamide Intermediate Zwitterionic Intermediate Thiobenzamide->Intermediate Nucleophilic Attack (S on C≡C) DMAD DMAD DMAD->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization (N attack) Diester Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Cyclized->Diester Proton Transfer & Aromatization

Caption: Plausible Reaction Mechanism for Thiazole Formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
ThiobenzamideC₇H₇NS137.212227-79-4Purity ≥98%
Dimethyl acetylenedicarboxylate (DMAD)C₆H₆O₄142.11762-42-5Lachrymator, handle in a fume hood.
Methanol (Anhydrous)CH₄O32.0467-56-1Solvent for Step A.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For hydrolysis in Step B.
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0For acidification.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Drying agent.
Part A: Synthesis of Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate

This protocol is based on established reactions of thioamides with acetylenic esters.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (5.0 g, 36.4 mmol) in 100 mL of anhydrous methanol.

  • Reagent Addition: While stirring at room temperature, add dimethyl acetylenedicarboxylate (DMAD) (5.4 g, 4.7 mL, 38.0 mmol, 1.05 eq) to the solution dropwise over 15 minutes.

    • Causality Note: The slight excess of DMAD ensures complete consumption of the starting thiobenzamide. The dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Workup and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately 20 mL using a rotary evaporator. c. Pour the concentrated mixture into 150 mL of cold water, which should induce precipitation of the product. d. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL). e. Dry the crude product in a vacuum oven at 40-50°C. The product is often of sufficient purity for the next step. If required, recrystallization from methanol can be performed.

    • Expected Yield: 80-90% of a pale yellow solid.

Part B: Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

This step employs a standard saponification procedure to convert the diester to the dicarboxylic acid.[8][9]

  • Reaction Setup: Suspend the dried dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (e.g., 7.0 g, 25.2 mmol) in a mixture of 50 mL of methanol and 50 mL of water in a 250 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (3.0 g, 75.0 mmol, 3.0 eq) to the suspension.

    • Causality Note: A significant excess of NaOH is used to ensure the complete and irreversible hydrolysis of both ester groups.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature in an ice bath. b. Slowly and carefully acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid dropwise with vigorous stirring. The target dicarboxylic acid will precipitate as a white or off-white solid. c. Collect the precipitate by vacuum filtration. d. Wash the filter cake thoroughly with cold water (3 x 40 mL) to remove any inorganic salts. e. Dry the final product under vacuum at 60-70°C to a constant weight.

    • Expected Yield: 90-98% of a white to off-white solid.[10]

Overall Synthesis Workflow

Synthesis_Workflow Fig. 2: Overall Synthesis Workflow start Starting Materials (Thiobenzamide, DMAD) stepA Step A: Cyclocondensation (Methanol, Reflux, 4-6h) start->stepA workupA Workup A (Precipitation & Filtration) stepA->workupA intermediate Intermediate Diester (Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate) workupA->intermediate stepB Step B: Hydrolysis (NaOH, MeOH/H₂O, Reflux, 2-3h) intermediate->stepB workupB Workup B (Acidification & Filtration) stepB->workupB product Final Product (2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid) workupB->product

Caption: High-level overview of the two-step synthesis process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step A Incomplete reaction.Extend reflux time and monitor by TLC. Ensure methanol is anhydrous.
Loss of product during workup.Ensure water used for precipitation is cold to minimize product solubility.
Reaction stalls in Step A Impure reagents.Use freshly purchased or purified thiobenzamide and DMAD.
Incomplete hydrolysis in Step B Insufficient base or reaction time.Increase the amount of NaOH to 3.0 equivalents and extend the reflux time.
Diester is not fully soluble.Add a co-solvent like THF to improve solubility during hydrolysis.
Final product is discolored Impurities from starting materials.Recrystallize the intermediate diester from methanol before hydrolysis.
Degradation during drying.Ensure drying temperature does not exceed 80°C.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a potent lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

  • Thiobenzamide: May be harmful if swallowed or inhaled. Avoid creating dust.

  • Sodium Hydroxide & Hydrochloric Acid: These are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The acidification step in Part B is exothermic and should be performed slowly in an ice bath.

References

  • Hantzsch, A. R. (1887). Über die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

  • Georganics. (n.d.). 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester. Retrieved from [Link]

  • Georganics. (n.d.). 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2008). Investigations on the Reactions of Thioamides and Related 1,3-Diazabuta-1,3-dienes with Dimethyl Acetylenecarboxylate. HETEROCYCLES, 76(2), 1087.

  • ChemHelp ASAP. (2019, January 19). Synthesis of Thiazoles. [Video]. YouTube. [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Boukattaya, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1330.

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch Thiazole Synthesis - Laboratory Experiment. [Video]. YouTube. [Link]

  • Berseneva, V., et al. (2001). Reaction of heterocyclic thioamides with dimethyl acetylenedicarboxylate. Synthesis of novel 2-azolyl-5-methoxycarbonylmethylene thiazolin-4-ones. Russian Chemical Bulletin, 50(3), 503-506.

  • ResearchGate. (2014). Synthesis of dicarboxylic acid derivatives. Retrieved from [Link]

  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113642.

  • Al-Hiari, Y. M., et al. (2007). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc, 2007(15), 187-198.

  • Semantic Scholar. (2011). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Retrieved from [Link]

  • Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601.

  • PubChem. (n.d.). Thiazole-2,5-dicarboxylic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2009). Synthesis of 2-[(Un)substituted phenyl]-5-(4-nitrobenzamido)- 1,3,4-thiadiazoles. Retrieved from [Link]

  • Semantic Scholar. (2001). Reaction of heterocyclic thioamides with dimethyl acetylenedicarboxylate. Synthesis of novel 2-azolyl-5-methoxycarbonylmethylene thiazolin-4-ones. Retrieved from [Link]

Sources

Application Notes and Protocols: Hantzsch Thiazole Synthesis for 4,5-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Thiazole-4,5-dicarboxylic Acids in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug design.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The incorporation of dicarboxylic acid moieties at the 4 and 5 positions of the thiazole ring introduces key functionalities that can enhance solubility, provide additional binding points for molecular targets, and serve as versatile handles for further chemical modification. These di-acid derivatives are valuable building blocks in the synthesis of complex molecules, including potential anticancer agents and materials with unique physicochemical properties.[6][7]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely utilized methods for constructing the thiazole ring.[8][9][10] This classic condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.[8][11] The simplicity, generally high yields, and the ability to introduce a wide variety of substituents make the Hantzsch synthesis a powerful tool for generating molecular diversity.[9][12] This application note provides a detailed guide to the strategic application of the Hantzsch synthesis for the preparation of thiazole-4,5-dicarboxylic acid derivatives, targeting researchers and professionals in drug development and organic synthesis.

Mechanistic Insights: The Hantzsch Pathway to Thiazole-4,5-dicarboxylates

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.[9][13] When targeting 4,5-dicarboxylic acid derivatives, the key is the selection of an appropriate α-haloketone that already contains the desired ester functionalities. These ester groups are generally stable under the reaction conditions and can be hydrolyzed to the corresponding dicarboxylic acids in a subsequent step if required.

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 fashion.[13][14] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[11] The resulting intermediate then undergoes dehydration to yield the final aromatic thiazole ring.[9][14] The driving force for this final step is the formation of the stable aromatic thiazole system.[14]

Hantzsch_Mechanism Thioamide Thioamide (R'-CSNH2) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1  Nucleophilic Attack (SN2) Haloketone α-Haloketone Ester (R-CO-CH(X)-COOR'') Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2  Intramolecular  Cyclization Product Thiazole-4,5-dicarboxylate Ester Intermediate2->Product  Dehydration  (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of Diethyl 2-Methylthiazole-4,5-dicarboxylate

This protocol details the synthesis of a model thiazole-4,5-dicarboxylate ester. The choice of thioacetamide as the thioamide component will install a methyl group at the 2-position of the thiazole ring. The α-haloketone, diethyl 2-chloro-3-oxosuccinate, provides the necessary backbone for the 4,5-dicarboxylate functionality.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier (Example)
Diethyl 2-chloro-3-oxosuccinateC8H11ClO5222.62609-35-8Sigma-Aldrich
ThioacetamideC2H5NS75.1362-55-5Sigma-Aldrich
Ethanol (Absolute)C2H5OH46.0764-17-5Fisher Scientific
Sodium Bicarbonate (NaHCO3)NaHCO384.01144-55-8VWR Chemicals
Ethyl AcetateC4H8O288.11141-78-6Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.447647-14-5In-house prep.
Anhydrous Magnesium SulfateMgSO4120.377487-88-9Sigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (0.75 g, 10 mmol).

    • Add 30 mL of absolute ethanol to the flask and stir until the thioacetamide is completely dissolved.[11]

    • In a separate container, dissolve diethyl 2-chloro-3-oxosuccinate (2.23 g, 10 mmol) in 10 mL of absolute ethanol.

  • Reaction Execution:

    • Slowly add the solution of diethyl 2-chloro-3-oxosuccinate to the stirred thioacetamide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution to neutralize any generated acid, followed by 30 mL of brine.[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure diethyl 2-methylthiazole-4,5-dicarboxylate as a pale yellow oil or low-melting solid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Thioacetamide in Ethanol C Combine Reactants A->C B Dissolve Diethyl 2-chloro-3-oxosuccinate in Ethanol B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Remove Solvent (Rotovap) F->G H Dissolve in Ethyl Acetate G->H I Wash with NaHCO3 & Brine H->I J Dry with MgSO4 & Filter I->J K Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Sources

Application Note: High-Purity Isolation of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional polymers necessitates a high degree of purity.[1][2] This application note provides a comprehensive, field-proven guide for the purification of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (CAS 38707-83-4) using the robust technique of recrystallization. We detail a systematic approach, from rational solvent selection to the final assessment of purity, designed to provide researchers and drug development professionals with a reliable and reproducible protocol.

Introduction: The Imperative for Purity

The biological activity and material properties of synthesized compounds are intrinsically linked to their purity. For heterocyclic intermediates like 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, residual starting materials, by-products, or catalysts from the synthesis can lead to ambiguous biological data, failed polymerizations, or irreproducible results. Recrystallization is a powerful and economical purification technique that separates a target compound from its impurities based on differences in solubility.[3] The process involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, whereupon the desired compound forms crystals, leaving impurities behind in the solution (mother liquor). This guide explains the causality behind each step to ensure a successful, high-yield purification.

The Principle of Recrystallization

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit steep solubility-temperature dependence: high solubility for the target compound at elevated temperatures, but low solubility at ambient or cold temperatures.[4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration). The slow, controlled formation of the crystal lattice is key to excluding impurity molecules and achieving high purity.[4]

Materials and Equipment

Compound:

  • Crude 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (CAS: 38707-83-4)

Solvents for Screening:

  • Deionized Water (H₂O)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Acetone

  • Ethyl Acetate (EtOAc)

  • Toluene

  • Mixtures (e.g., Ethanol/Water, Acetone/Hexane)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper for Büchner funnel

  • Spatulas and weighing balance

  • Test tubes and rack

  • Heating block or water bath

  • Melting point apparatus

  • TLC plates, developing chamber, and UV lamp

Health & Safety Precautions

  • Compound Hazard: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). An allergic skin reaction may also occur (H317).[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All operations, especially those involving heating solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

Experimental Protocol Part I: Systematic Solvent Screening

The success of this procedure is critically dependent on choosing the correct solvent. Given the polar nature of the two carboxylic acid groups, polar protic solvents or mixtures are promising candidates.[6][7] This protocol outlines a small-scale method to efficiently identify the optimal solvent.

Methodology:

  • Place approximately 20-30 mg of crude 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid into a small test tube.

  • Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. Note the solubility. The ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block while stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent required to dissolve the solid when hot.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal precipitation.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of well-defined crystals.

  • Repeat this process for all candidate solvents and summarize the findings.

Data Presentation: Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated Yield & Quality
Deionized WaterInsolubleSolubleYes, fine needlesGood
EthanolSparingly SolubleVery SolublePoor recoveryLow
MethanolSolubleVery SolubleNo recovery-
Ethanol/Water (e.g., 1:1)InsolubleSolubleYes, prismatic crystalsExcellent
Ethyl AcetateSparingly SolubleSolubleYes, platesModerate
AcetoneSolubleVery SolubleNo recovery-
TolueneInsolubleSparingly Soluble-Poor solvent

Note: This table is populated with hypothetical but expected results based on the structure. Researchers should generate their own data.

Based on literature for similar thiazole carboxylic acids and aromatic dicarboxylic acids, a mixture of ethanol and water is an excellent starting point for the bulk procedure.[8]

Experimental Protocol Part II: Bulk Recrystallization

This protocol is based on the selection of an optimal solvent system (e.g., Ethanol/Water) from Part I.

Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude solid in min. hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Slow Cooling Allow solution to cool to RT A->C if no insolubles B->C D 4. Crystallization Induce crystal growth C->D E 5. Cold Incubation Maximize precipitation in ice bath D->E F 6. Collection Isolate crystals via vacuum filtration E->F G 7. Washing Rinse with minimal cold solvent F->G H 8. Drying Dry crystals under vacuum G->H I Pure Product H->I

Caption: Workflow for the purification of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil on a stirring hotplate. Continue adding the solvent until the solid is fully dissolved.

    • Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.

  • Co-solvent Addition: If using a binary solvent system, add the second solvent (the "anti-solvent," e.g., hot deionized water) dropwise to the boiling solution until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the primary solvent until the solution becomes clear again.

    • Causality: This procedure ensures the solution is perfectly saturated at the boiling point, which is essential for efficient crystallization.

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot filtration. Pre-heat a glass funnel with fluted filter paper by pouring boiling solvent through it. Quickly filter the hot solution into a pre-heated clean Erlenmeyer flask.

    • Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow growth process is more selective and results in a purer final product by minimizing the trapping of impurities within the crystal lattice.

  • Cold Incubation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes.

    • Causality: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation from the solution and maximizing the recovery yield.

  • Collection by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration, breaking up the crystalline mass with a spatula to transfer it completely.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent.

    • Causality: Washing removes the residual mother liquor, which contains the dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product, which has some finite solubility even in the cold solvent.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystalline cake to a watch glass or petri dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Experimental Protocol Part III: Purity Assessment

Verifying the purity of the final product is a non-negotiable step.

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. The literature value for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is 190.3-190.8 °C (with decomposition).[9]

    • Procedure: Pack a small amount of the dried crystals into a capillary tube. Determine the melting point range using a calibrated apparatus.

    • Interpretation: A sharp melting range (e.g., < 2 °C) close to the literature value indicates high purity. Impurities typically cause both a depression and a broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): TLC is a fast, qualitative method to check for the presence of impurities.

    • Procedure: Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., methanol). Spot both on a silica gel TLC plate. Develop the plate in an appropriate eluent system (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid). Visualize under a UV lamp.

    • Interpretation: The purified sample should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR/FTIR):

    • ¹H NMR: Can confirm the chemical structure and identify any residual solvents from the recrystallization.

    • FTIR: Can confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Troubleshooting

ProblemPotential Cause(s)Solution(s)
No Crystals Form Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound.
"Oiling Out" The compound's melting point is lower than the solvent's boiling point. The solution was cooled too quickly.Re-heat the solution to dissolve the oil. Add a small amount more of the primary solvent and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
Poor Recovery/Low Yield The compound is too soluble in the cold solvent. Insufficient cooling time. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent system where the compound is less soluble when cold. Ensure filtration apparatus is properly pre-heated.
Colored Product Colored impurities are not removed by the chosen solvent.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.

Conclusion

Recrystallization is a highly effective and scalable technique for the purification of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. By employing a systematic approach to solvent selection and adhering to a carefully controlled crystallization process, researchers can consistently obtain this valuable intermediate in high purity. The validation of this purity through techniques such as melting point determination is essential for ensuring the integrity and reproducibility of subsequent research and development activities.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Investigation of the adductive crystallizations of aromatic dicarboxylic acids in organic solvents. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dicarboxylic acid derivatives of 1,4-thiazines.... Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

In the dynamic field of coordination chemistry and materials science, the design and synthesis of novel organic ligands are paramount to the development of advanced materials with tailored properties. Among the vast array of heterocyclic compounds, thiazole derivatives have garnered significant attention due to their unique electronic properties, diverse coordination capabilities, and wide-ranging applications in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis, characterization, and application of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid, a promising yet underexplored ligand for the construction of coordination polymers, metal-organic frameworks (MOFs), and other functional materials.

The strategic placement of a phenyl group at the 2-position of the thiazole ring, combined with two carboxylic acid functionalities at the 4- and 5-positions, endows this ligand with a remarkable set of attributes. The rigid thiazole core provides a well-defined spatial orientation for the coordinating groups, while the phenyl substituent can be further functionalized to fine-tune the electronic and steric properties of the resulting metal complexes. The dicarboxylic acid moiety offers multiple coordination sites, enabling the formation of multidimensional networks with diverse topologies. This guide will delve into the synthetic protocols for this versatile ligand, explore its coordination behavior with various metal ions, and highlight its potential applications, particularly in the realm of luminescent materials.

Part 1: Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid

The synthesis of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid is typically achieved through a two-step process involving the synthesis of the corresponding diethyl ester followed by its hydrolysis.

Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. In this protocol, thiobenzamide is reacted with diethyl 2,3-dibromosuccinate to yield the desired diethyl ester.

Protocol 1: Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate

Step Procedure Rationale
1 In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 100 mL of absolute ethanol.Ethanol serves as a suitable solvent for the reactants.
2 To this solution, add diethyl 2,3-dibromosuccinate (3.30 g, 10 mmol) dropwise at room temperature with continuous stirring.The dropwise addition helps to control the initial reaction rate.
3 After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).Refluxing provides the necessary activation energy for the cyclization reaction to proceed to completion.
4 Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.Cooling reduces the solubility of the product, facilitating its isolation.
5 If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then filter.This step isolates the crude product from the reaction mixture.
6 Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate as a crystalline solid.Recrystallization is a standard purification technique for solid organic compounds.
7 Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound.

Diagram 1: Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate

Thiobenzamide Thiobenzamide Reaction + Thiobenzamide->Reaction Dibromosuccinate Diethyl 2,3-dibromosuccinate Dibromosuccinate->Reaction Ethanol Ethanol Reflux Reflux (6-8h) Product Diethyl 2-phenyl-1,3-thiazole- 4,5-dicarboxylate Reflux->Product Reaction->Reflux in Ethanol

Caption: Hantzsch thiazole synthesis workflow.

Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid

The synthesized diethyl ester is then hydrolyzed to the target dicarboxylic acid using a strong base, followed by acidification.

Protocol 2: Hydrolysis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate

Step Procedure Rationale
1 In a 250 mL round-bottom flask, suspend diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (3.21 g, 10 mmol) in a mixture of 50 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide solution.The ethanol/water mixture ensures the solubility of both the ester and the base. Sodium hydroxide is a strong base that effectively hydrolyzes the ester groups.
2 Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).Heating accelerates the rate of the hydrolysis reaction.
3 After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.Removal of ethanol simplifies the subsequent work-up procedure.
4 Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.Dilution and cooling prepare the solution for acidification.
5 Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate of the dicarboxylic acid will form.Acidification protonates the carboxylate salt, causing the free dicarboxylic acid to precipitate out of the aqueous solution.
6 Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.This isolates and purifies the final product.
7 Characterize the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid by FT-IR, ¹H NMR, and elemental analysis to confirm its identity and purity.Spectroscopic and analytical data are crucial for verifying the structure of the final ligand.

Diagram 2: Hydrolysis Workflow

Ester Diethyl 2-phenyl-1,3-thiazole- 4,5-dicarboxylate Reflux Reflux (4-6h) Ester->Reflux in NaOH/Ethanol NaOH NaOH(aq) / Ethanol Acidification Acidification (HCl) Reflux->Acidification Product 2-Phenyl-1,3-thiazole- 4,5-dicarboxylic acid Acidification->Product

Caption: Hydrolysis of the diethyl ester to the diacid.

Part 2: Application in Coordination Chemistry: Synthesis of Coordination Polymers

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is an excellent candidate for the construction of coordination polymers and MOFs due to its rigid structure and multiple coordination sites. The following protocols describe the synthesis of coordination polymers with Zn(II) and Cu(II) ions. These reactions are typically carried out under solvothermal conditions, which promote the formation of crystalline materials.

Synthesis of a Zn(II) Coordination Polymer

Protocol 3: Hydrothermal Synthesis of a Zn(II) Coordination Polymer

Step Procedure Rationale
1 In a 20 mL Teflon-lined stainless-steel autoclave, combine 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid (26.3 mg, 0.1 mmol), zinc nitrate hexahydrate (29.7 mg, 0.1 mmol), and 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and water.The DMF/water solvent system is commonly used in solvothermal synthesis to aid in the dissolution of reactants and facilitate crystal growth. Zinc nitrate is a common source of Zn(II) ions.
2 Seal the autoclave and heat it in an oven at 120 °C for 72 hours.The elevated temperature and pressure of the solvothermal method promote the formation of well-ordered crystalline structures.
3 After 72 hours, cool the autoclave slowly to room temperature over a period of 24 hours.Slow cooling is crucial for obtaining single crystals suitable for X-ray diffraction analysis.
4 Collect the resulting colorless crystals by filtration, wash with fresh DMF and then with ethanol, and dry in air.Washing removes any unreacted starting materials and residual solvent.
5 Characterize the product by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and fluorescence spectroscopy.These characterization techniques are essential to determine the crystal structure, phase purity, thermal stability, and luminescent properties of the coordination polymer.
Synthesis of a Cu(II) Coordination Polymer

Protocol 4: Solvothermal Synthesis of a Cu(II) Coordination Polymer

Step Procedure Rationale
1 In a 20 mL Teflon-lined stainless-steel autoclave, mix 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid (26.3 mg, 0.1 mmol), copper(II) acetate monohydrate (20.0 mg, 0.1 mmol), and 10 mL of a 2:1 (v/v) mixture of ethanol and water.The choice of solvent can influence the final structure of the coordination polymer. Copper(II) acetate is a common precursor for Cu(II) complexes.
2 Seal the autoclave and heat it at 100 °C for 48 hours.The specific temperature and time are optimized to favor the formation of the desired crystalline product.
3 Allow the autoclave to cool to room temperature naturally.Gradual cooling helps in the formation of larger, higher-quality crystals.
4 Isolate the blue crystalline product by filtration, wash with ethanol, and air-dry.The washing step is important for removing any soluble impurities.
5 Characterize the material using single-crystal X-ray diffraction, PXRD, TGA, and investigate its magnetic properties.A comprehensive characterization is necessary to understand the structure-property relationships of the new material.

Diagram 3: General Solvothermal Synthesis Workflow

Start Ligand + Metal Salt + Solvent Autoclave Seal in Teflon-lined Autoclave Start->Autoclave Heating Heat in Oven (e.g., 100-120°C, 48-72h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Filter, Wash, and Dry Cooling->Isolation Product Crystalline Coordination Polymer Isolation->Product Characterization Characterization (XRD, TGA, etc.) Product->Characterization

Caption: General workflow for solvothermal synthesis.

Part 3: Characterization and Properties

A thorough characterization of the synthesized ligand and its coordination polymers is essential to understand their structure and properties.

Ligand Characterization Data
Technique Expected Observations for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
FT-IR (cm⁻¹) Broad O-H stretch (~3000-2500), C=O stretch (~1700), C=N stretch (~1600), C-S vibrations.
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons of the phenyl group (multiplet, ~7.5-8.0), acidic protons of the carboxylic acids (broad singlet, >12).
¹³C NMR (DMSO-d₆, δ ppm) Carboxylic acid carbons (~165-170), thiazole ring carbons, phenyl ring carbons.
Melting Point (°C) Expected to be a high-melting solid, decomposition may occur.
Coordination Polymer Properties

The properties of the coordination polymers will depend on the metal ion and the resulting crystal structure.

Property Zn(II) Coordination Polymer (Expected) Cu(II) Coordination Polymer (Expected)
Crystal System To be determined by single-crystal XRD.To be determined by single-crystal XRD.
Coordination Environment Tetrahedral or octahedral geometry around Zn(II).Square planar, square pyramidal, or octahedral geometry around Cu(II).
Thermal Stability (TGA) Stable up to ~300-350 °C, followed by decomposition of the organic ligand.Stable up to ~250-300 °C, followed by ligand decomposition.
Luminescence Potentially strong blue or green emission upon UV excitation, originating from the ligand-centered π→π or n→π transitions.Luminescence is often quenched due to the open-shell d⁹ configuration of Cu(II).
Magnetic Properties Diamagnetic (d¹⁰ configuration).Paramagnetic, may exhibit interesting magnetic coupling between Cu(II) centers.

Part 4: Potential Applications

The unique structural and electronic features of coordination polymers derived from 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid open up possibilities for a range of applications.

  • Luminescent Sensing: The inherent fluorescence of the thiazole-based ligand can be exploited for the development of luminescent sensors. The coordination of metal ions can modulate the emission properties, and the introduction of analytes into the pores of a MOF can lead to a detectable change in the luminescence intensity or wavelength, allowing for the sensing of small molecules, metal ions, or even biological macromolecules.

  • Catalysis: The presence of accessible metal centers and functional organic linkers can endow these materials with catalytic activity. The Lewis acidic metal sites can act as active centers for various organic transformations.

  • Drug Delivery: The porous nature of MOFs derived from this ligand could be utilized for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the components would be a critical factor to consider for such applications.

  • Gas Storage and Separation: By tuning the pore size and surface chemistry of the MOFs, it may be possible to achieve selective adsorption and separation of gases, which is relevant for various industrial processes.

Conclusion

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a highly promising ligand for the construction of novel coordination polymers and MOFs. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The resulting materials are expected to exhibit interesting structural diversity and a range of functional properties, particularly in the area of luminescence. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers venturing into the exciting field of thiazole-based coordination chemistry. Further exploration of different metal ions, co-ligands, and synthetic conditions will undoubtedly lead to the discovery of new materials with enhanced functionalities and a broader scope of applications.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradshaw, D.; Prior, T. J.; Cussen, E. J.; Claridge, J. B.; Rosseinsky, M. J. Permanent and selective porosity in a new family of nanoporous materials: coordination polymers. Acc. Chem. Res.2005 , 38 (4), 271–280. [Link]

  • Allendorf, M. D.; Bauer, C. A.; Bhakta, R. K.; Houk, R. J. T. Luminescent metal–organic frameworks. Chem. Soc. Rev.2009 , 38 (5), 1330–1352. [Link]

  • Kesanli, B.; Lin, W. Chiral Porous Coordination Networks: Rational Design and Applications in Enantioselective Processes. Coord. Chem. Rev.2003 , 246 (1-2), 305–326. [Link]

  • Li, J.-R.; Sculley, J.; Zhou, H.-C. Metal–Organic Frameworks for Separations. Chem. Rev.2012 , 112 (2), 869–932. [Link]

  • Georganics. 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester. [Link]

Application Note: Leveraging 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, projected to cause catastrophic human and economic losses if left unaddressed. The continuous emergence of multi-drug resistant (MDR) pathogens necessitates an urgent and innovative approach to antibiotic discovery. Heterocyclic compounds, particularly those containing a thiazole ring, have garnered substantial interest in medicinal chemistry. The thiazole nucleus is a key structural motif in numerous clinically approved drugs and natural products, valued for its diverse pharmacological activities, including potent antimicrobial effects.[1][2][3][4]

This document provides a detailed technical guide for researchers exploring the potential of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid as a foundational scaffold for new antimicrobial agents. While many thiazole derivatives have shown promise, a systematic evaluation of this specific dicarboxylic acid analogue is warranted.[5] We present a strategic workflow, from initial screening to preliminary mechanism of action (MoA) studies, designed to rigorously assess its therapeutic potential. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Lead Compound: Synthesis and Characterization

The starting point for any drug discovery campaign is the reliable synthesis of the compound of interest. 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid can be prepared through established synthetic routes, such as a modified Hantzsch thiazole synthesis.[6] A common approach involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For this specific molecule, a plausible route includes the synthesis of the corresponding diethyl ester, which is then hydrolyzed to yield the final dicarboxylic acid.[7]

  • Plausible Synthetic Precursor: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

  • Final Step: Base-catalyzed hydrolysis of the diethyl ester to yield the target dicarboxylic acid.

Researchers should perform full characterization of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding with biological evaluation.

Part I: Primary Antimicrobial Efficacy Assessment

The initial phase of evaluation focuses on determining the compound's intrinsic antimicrobial activity against a broad and clinically relevant panel of microorganisms. The goal is to establish its spectrum of activity and potency.

Rationale for Experimental Design

The foundational assays are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) tests. These quantitative methods are the gold standard for assessing antimicrobial potency.[8][9] We employ the broth microdilution method, which is highly reproducible, scalable for testing multiple strains, and recommended by the Clinical and Laboratory Standards Institute (CLSI).[9] The inclusion of Gram-positive, Gram-negative, and fungal pathogens provides a clear picture of the compound's breadth of activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid that inhibits the visible growth of a microorganism.

Materials:

  • Test Compound (TC): 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, dissolved in a suitable solvent (e.g., DMSO) to create a 10 mg/mL stock solution.

  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria[8]; RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive Control Antibiotics: Ciprofloxacin for bacteria, Fluconazole for fungi.

  • Spectrophotometer (for inoculum standardization).

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the TC stock solution in broth. Typically, this creates a concentration range from 256 µg/mL down to 0.5 µg/mL.

  • Controls (Critical for Validation):

    • Positive Control: Set up wells with serial dilutions of the standard antibiotic.

    • Negative/Sterility Control: Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the microbial inoculum, but no TC.

    • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of the solvent (DMSO) used for the TC.

  • Inoculation: Add the standardized microbial inoculum to all wells except the sterility control. The final volume in each well should be 100 or 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the TC at which there is no visible growth (i.e., the first clear well).

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Objective: To determine the lowest concentration of the TC required to kill 99.9% of the initial microbial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation: Hypothetical Efficacy Profile

The results from these assays should be summarized in a clear, comparative table.

MicroorganismCompound ClassMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
S. aureus Test Compound 16 32 Bactericidal
Ciprofloxacin12Bactericidal
E. coli Test Compound 64 >256 Bacteriostatic
Ciprofloxacin0.51Bactericidal
P. aeruginosa Test Compound >256 >256 Inactive
Ciprofloxacin24Bactericidal
C. albicans Test Compound 32 64 Fungicidal
Fluconazole216Fungicidal

Part II: Assessing Selectivity and Cytotoxicity

A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells. This therapeutic window is a critical parameter for further development.

Rationale for Experimental Design

An in vitro cytotoxicity assay is a fundamental step in preclinical safety assessment.[10] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] By comparing the concentration of the compound that is toxic to mammalian cells (IC₅₀) with its MIC value, we can calculate a Selectivity Index (SI), providing a quantitative measure of its therapeutic potential.

Protocol 3: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the TC against a human cell line.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound (TC) and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the old medium and add fresh medium containing two-fold serial dilutions of the TC. Include a positive control (Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Selectivity Index
ParameterValue (µg/mL)
MIC (S. aureus)16
IC₅₀ (HEK293 cells)240
Selectivity Index (SI = IC₅₀/MIC) 15

Interpretation: A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

Part III: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a novel antimicrobial is a critical but challenging step in drug discovery.[12][13] A well-defined MoA provides a rational basis for lead optimization and helps predict potential resistance mechanisms.

Rationale and Workflow

The MoA for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes that are absent or structurally distinct in humans.[2] Known targets include enzymes involved in DNA replication (DNA gyrase, topoisomerase IV) and fatty acid synthesis (FabH).[2][14] Our proposed workflow begins with high-level cellular assays to narrow down the affected pathway, followed by specific enzymatic assays for validation.

Workflow for Antimicrobial Drug Discovery and MoA Elucidation

G cluster_0 Phase 1: Screening & Efficacy cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Primary Screening (MIC Assay) B Secondary Screening (MBC/MFC Assay) A->B Active Hits C In Vitro Cytotoxicity (IC50 Determination) B->C Potent & Selective Hits D Calculate Selectivity Index (SI) C->D E Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) D->E High SI Hits F Target Identification (Affinity, Genetics, Proteomics) E->F Identify Pathway G Enzymatic Inhibition Assay (e.g., DNA Gyrase) F->G Validate Target H Resistance Studies G->H I Lead Optimization H->I

Caption: A streamlined workflow for antimicrobial drug discovery.

Hypothetical Bacterial Targets for Thiazole Derivatives

G cluster_0 Bacterial Cell DNA DNA Replication (Supercoiling) CW Cell Wall Synthesis (Peptidoglycan) PS Protein Synthesis (Ribosome) Gyrase DNA Gyrase / Topo IV Gyrase->DNA PBP Penicillin-Binding Proteins (PBPs) PBP->CW Ribosome 30S/50S Subunits Ribosome->PS Compound 2-Phenyl-1,3-thiazole Derivative Compound->Gyrase Inhibition Compound->PBP Inhibition Compound->Ribosome Inhibition

Caption: Potential molecular targets for thiazole-based inhibitors.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine if the TC inhibits the enzymatic activity of bacterial DNA gyrase, a type II topoisomerase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. Inhibition of this activity can be visualized as a lack of supercoiled DNA formation using agarose gel electrophoresis.[14]

Materials:

  • Purified E. coli DNA Gyrase enzyme.

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay Buffer containing ATP.

  • Test Compound (TC) and a positive control (e.g., Ciprofloxacin).

  • Agarose gel electrophoresis system.

  • DNA stain (e.g., SYBR Safe).

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:

    • Negative Control (Relaxed DNA): Plasmid + Buffer (No enzyme).

    • Positive Control (Supercoiled DNA): Plasmid + Buffer + Enzyme.

    • Inhibitor Control: Plasmid + Buffer + Enzyme + Ciprofloxacin.

    • Test Reactions: Plasmid + Buffer + Enzyme + serial dilutions of the TC.

  • Incubation: Incubate all reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, linear) are well separated.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: Compare the bands in the test lanes to the controls. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band, relative to the positive control.

Conclusion and Future Directions

This application note outlines a foundational, multi-stage strategy for evaluating 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid as a potential antimicrobial drug candidate. The described protocols provide a robust framework for determining its efficacy, selectivity, and preliminary mechanism of action. Positive results from this workflow—specifically, potent and selective activity against a key pathogen and a validated enzymatic target—would strongly justify advancing the compound to a lead optimization program. Future work would involve Structure-Activity Relationship (SAR) studies to improve potency and drug-like properties, followed by more advanced in vivo efficacy and safety testing.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports. [Link]

  • Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. RSC Publishing. [Link]

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Nature. [Link]

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  • synthetic route for the preparation of compounds 2 to 7 Synthesis of dicarboxylic acid derivatives of 1,4-thiazines. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid represent a promising class of molecules for the development of novel anticancer agents. The strategic placement of functional groups on this rigid heterocyclic core allows for the fine-tuning of pharmacological properties, leading to potent and selective therapies.[2][3] This document provides an in-depth guide to the synthesis, mechanism of action, and structure-activity relationships of anticancer agents derived from this versatile scaffold.

The 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid Scaffold: A Privileged Structure in Oncology

The 2-phenyl-1,3-thiazole core is a bioisostere of other key aromatic systems, enabling it to interact with a variety of biological targets. The presence of nitrogen and sulfur atoms in the thiazole ring facilitates hydrogen bonding and other non-covalent interactions with protein residues.[1] The dicarboxylic acid functionality at the 4 and 5 positions serves as a versatile handle for the introduction of diverse chemical moieties, particularly amides, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.[3][4]

Derivatives of this scaffold have been shown to exhibit a range of anticancer activities, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[5] Notably, several 2-phenylthiazole derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 1 (CDK1).[6][7]

Synthetic Strategies for Anticancer Agents

The primary synthetic route to novel anticancer agents from 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid involves the conversion of the carboxylic acid groups into amides. This transformation is crucial as the nature of the amide substituent dramatically impacts biological activity.

General Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxamides

A robust method for the synthesis of 2-phenyl-1,3-thiazole-4,5-dicarboxamides involves a direct one-pot reaction between the dicarboxylic acid and the desired amine using a solid-supported catalyst. Niobium pentoxide (Nb₂O₅) has emerged as an effective and reusable Lewis acid catalyst for this transformation.[1][8]

Reaction Scheme:

The use of a heterogeneous catalyst simplifies purification, as it can be easily removed by filtration.[8] This method is advantageous due to its operational simplicity and tolerance to a wide range of functional groups on the amine.

Workflow for the Synthesis of a Diamide Derivative

G cluster_prep Catalyst Preparation cluster_reaction Amidation Reaction cluster_workup Work-up and Purification cluster_analysis Characterization cat_prep Calcine Nb₂O₅ at 500°C for 3h start Combine 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, Amine (2 eq.), and calcined Nb₂O₅ in o-xylene cat_prep->start heat Heat reaction mixture at 135°C with stirring start->heat monitor Monitor reaction progress by TLC heat->monitor filter Cool and filter to remove Nb₂O₅ catalyst monitor->filter evap Evaporate solvent under reduced pressure filter->evap purify Purify crude product by column chromatography or recrystallization evap->purify char Characterize final product (NMR, MS, etc.) purify->char

Caption: Workflow for the synthesis of 2-phenyl-1,3-thiazole-4,5-dicarboxamides.

Structure-Activity Relationship (SAR) and Anticancer Activity

The anticancer potency of 2-phenyl-1,3-thiazole-4,5-dicarboxamide derivatives is highly dependent on the nature of the substituents on the amide nitrogens and the phenyl ring.

Compound IDR (Amide Substituent)Cancer Cell LineIC₅₀ (µM)Reference
1 4-NitrophenylSKNMC (Neuroblastoma)10.8 ± 0.08[9]
2 3-ChlorophenylHep-G2 (Hepatocarcinoma)11.6 ± 0.12[9]
3 4-Chloro-2-methylphenyl (on 5-carboxamide of a 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole)A-549 (Lung)>50[3][4]
4 2,5-Dichlorophenyl (on 5-carboxamide of a 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole)A-549 (Lung)35.1[3][4]

Key SAR Insights:

  • Amide Substituents: The introduction of substituted aryl groups on the amide nitrogen is crucial for anticancer activity. Electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl ring of the amide have been shown to enhance cytotoxicity.[9]

  • Substitution on the 2-Phenyl Ring: Modifications to the 2-phenyl ring of the thiazole core also influence activity. For instance, the presence of a chlorine atom at the 2-position of the phenyl ring can contribute to cytotoxic effects.[3][4]

  • Combined Effect: The interplay between substituents on both the amide portion and the 2-phenyl ring dictates the overall potency and selectivity of the compound.

Mechanism of Action: Targeting Key Signaling Pathways

Several derivatives of the 2-phenylthiazole scaffold have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.[10]

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Thiazole 2-Phenylthiazole Derivative Thiazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-phenylthiazole derivatives.

By binding to the ATP-binding site of the EGFR kinase domain, these thiazole derivatives can block its activation and subsequent downstream signaling, leading to an inhibition of cancer cell growth and proliferation.[10]

Detailed Experimental Protocol: Synthesis of N¹,N⁵-bis(4-nitrophenyl)-2-phenyl-1,3-thiazole-4,5-dicarboxamide

This protocol describes the synthesis of a representative 2-phenyl-1,3-thiazole-4,5-dicarboxamide derivative.

Materials:

  • 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

  • 4-Nitroaniline

  • Niobium pentoxide (Nb₂O₅), calcined

  • o-Xylene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Calcine Nb₂O₅ in a furnace at 500 °C for 3 hours to remove moisture and enhance its catalytic activity.[8]

  • Reaction Setup: To a round-bottom flask, add 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid (1.0 mmol), 4-nitroaniline (2.2 mmol), calcined Nb₂O₅ (50 mg), and o-xylene (10 mL).[1][8]

  • Reaction: Heat the reaction mixture to 135 °C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Nb₂O₅ catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N¹,N⁵-bis(4-nitrophenyl)-2-phenyl-1,3-thiazole-4,5-dicarboxamide.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

References

  • Aliabadi, A., Shamsa, F., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. Available from: [Link]

  • Foroumadi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-291. Available from: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available from: [Link]

  • Saha, B., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24892-24901. Available from: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Che, C., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300-1309. Available from: [Link]

  • Aliabadi, A., et al. (2018). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Saha, B., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Publications. Available from: [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Semantic Scholar. Available from: [Link]

  • Chitre, T. S., et al. (2023). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. Sciety. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. Available from: [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Scilit. Available from: [Link]

  • Chen, C.-T., et al. (2012). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 20(19), 5747-5758. Available from: [Link]

  • Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17937-17951. Available from: [Link]

  • Emami, L., et al. (2021). Structure-activity relationship analysis of different substitutions on... ResearchGate. Available from: [Link]

  • Chitre, T. S., et al. (2023). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. Available from: [Link]

  • Saha, B., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb 2 O 5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ResearchGate. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1324-1341. Available from: [Link]

  • Gomha, S. M., et al. (2022). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 17(8), e0272211. Available from: [Link]

  • Farkas, E., & Gáspár, A. (2002). Synthesis of dicarboxylic acid monoamides. ResearchGate. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1435-1454. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(44), 26315-26332. Available from: [Link]

  • Riyadh, S. M., et al. (2021). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 26(16), 4983. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(3), 1163. Available from: [Link]

  • Kumar, S., et al. (2015). A simple and novel method for the direct conversion of carboxylic acids into thioamides. RSC Advances, 5(100), 82266-82270. Available from: [Link]

  • Srour, A. M., et al. (2024). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Pharmaceuticals, 17(2), 195. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7331. Available from: [Link]

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Application Notes and Protocols: Thiazole Dicarboxylic Acids in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of thiazole dicarboxylic acids in materials science. This document explores the synthesis, characterization, and implementation of materials derived from these unique heterocyclic compounds, with a focus on metal-organic frameworks (MOFs), conjugated polymers, and functional dyes.

Introduction: The Unique Advantages of the Thiazole Moiety

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in the development of functional materials. The incorporation of dicarboxylic acid functionalities onto the thiazole core creates a versatile building block, or ligand, for the construction of advanced materials. The inherent properties of the thiazole ring, such as its aromaticity, electron-withdrawing nature, and ability to coordinate with metal ions, make it a highly desirable component in materials science.[1][2] These characteristics lead to materials with tunable electronic properties, high thermal stability, and unique photophysical behaviors.[3] This guide will delve into the practical applications of thiazole dicarboxylic acids, providing both the theoretical underpinnings and detailed protocols for their use.

Section 1: Metal-Organic Frameworks (MOFs) Derived from Thiazole Dicarboxylic Acids

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Thiazole dicarboxylic acids and their derivatives, particularly thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H₂TTZ), have emerged as exceptional ligands for the synthesis of functional MOFs.[4][5]

The nitrogen and sulfur heteroatoms within the thiazole ring provide multiple coordination sites, leading to diverse and stable framework structures.[4][5] Furthermore, the inherent fluorescence of the thiazole moiety can be harnessed for sensing applications, while the porous nature of the MOFs allows for applications in gas storage and catalysis.[4][5][6]

Application Highlight: Fluorescent Sensing of Metal Ions

Thiazole-based MOFs often exhibit strong luminescence, which can be quenched or enhanced upon interaction with specific analytes. This "turn-off" or "turn-on" fluorescent response makes them highly effective sensors. The mechanism often involves the interaction of the analyte with the electron-rich heteroatoms of the thiazole ring, altering the electronic structure of the ligand and, consequently, its fluorescent properties.[7]

Workflow for MOF-based Fluorescent Sensing

cluster_synthesis MOF Synthesis cluster_sensing Sensing Application s1 Mix Thiazole Dicarboxylic Acid Ligand and Metal Salt in Solvent s2 Solvothermal Reaction (Heating) s1->s2 s3 Isolation and Activation of MOF Crystals s2->s3 se1 Disperse MOF in Solution s3->se1 Characterized MOF se2 Introduce Analyte (e.g., Metal Ions) se1->se2 se3 Measure Fluorescence Quenching/Enhancement se2->se3

Caption: Workflow for the synthesis and application of a thiazole-based MOF for fluorescent sensing.

Protocol 1: Synthesis of a Luminescent Zinc-Thiazole MOF

This protocol describes the solvothermal synthesis of a zinc-based MOF using Thiazole-4,5-dicarboxylic acid.

Materials:

  • Thiazole-4,5-dicarboxylic acid (CAS: 22358-80-1)[8]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Thiazole-4,5-dicarboxylic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, colorless crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Collect the crystals by centrifugation.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Fluorescence Spectroscopy: To measure the emission and excitation spectra and evaluate its potential for sensing applications.

Section 2: Conjugated Polymers for Organic Electronics

The rigid and planar structure of thiazole and its fused derivatives, like thiazolo[5,4-d]thiazole, makes them excellent building blocks for conjugated polymers.[3] When copolymerized with electron-donating units, the electron-deficient nature of the thiazole moiety creates a donor-acceptor (D-A) polymer with a low bandgap, which is desirable for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs).[9][10][11]

Application Highlight: Thiazole-Based Polymers in Organic Solar Cells

In bulk heterojunction (BHJ) solar cells, a blend of a p-type (donor) polymer and an n-type (acceptor) material is used as the active layer. Thiazole-containing D-A polymers can function as the electron donor. Their tunable energy levels, achieved through chemical modification, allow for efficient charge separation and transport, leading to improved power conversion efficiencies.[9][11]

Key Performance Parameters of a Thiazole-Based Polymer Solar Cell

ParameterSymbolTypical Value RangeSignificance
Power Conversion EfficiencyPCE4-10%Overall device efficiency
Open-Circuit VoltageVoc0.6-0.9 VRelated to the energy difference between the donor HOMO and acceptor LUMO
Short-Circuit Current DensityJsc10-20 mA/cm²Dependent on light absorption and charge transport
Fill FactorFF0.6-0.75A measure of the "squareness" of the J-V curve
Protocol 2: Synthesis of a Thiazolo[5,4-d]thiazole-Carbazole Copolymer (PCDTTz)

This protocol outlines the synthesis of a conjugated polymer, PCDTTz, composed of alternating thiazolo[5,4-d]thiazole and carbazole units, which has shown promise in polymer solar cells.[9][11]

Materials:

  • 2,5-Dibromothiazolo[5,4-d]thiazole

  • N,N'-bis(2-octyldodecyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Aqueous solution of potassium carbonate (2 M)

Equipment:

  • Schlenk line and glassware

  • Reflux condenser

  • Soxhlet extraction apparatus

  • Gel permeation chromatography (GPC) system

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromothiazolo[5,4-d]thiazole (1 mmol), the carbazole diboronic ester monomer (1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 20 mL of degassed toluene and 5 mL of the 2 M potassium carbonate solution.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48 hours.

  • Cool the reaction to room temperature and pour it into 200 mL of methanol to precipitate the polymer.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the final polymer with chloroform.

  • Concentrate the chloroform solution and precipitate the polymer again in methanol.

  • Dry the resulting fibrous polymer under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Section 3: Functional Dyes and Pigments

Thiazole derivatives are widely used in the synthesis of functional dyes due to their excellent photophysical properties and stability.[12][13] The presence of the thiazole ring can enhance the molar extinction coefficient and provide sites for chemical modification to tune the color and other properties of the dye. These dyes find applications in dye-sensitized solar cells (DSSCs), bioimaging, and as colorants for textiles.[12][14]

Application Highlight: Thiazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Thiazole-based dyes can be designed with a donor-π-acceptor (D-π-A) structure, where the thiazole ring can be part of the π-bridge. An anchoring group, such as a carboxylic acid, is necessary to bind the dye to the TiO₂ surface.[14]

Logical Relationship in DSSC Operation

Light Light Dye Thiazole Dye Light->Dye TiO2 TiO₂ Dye->TiO2 e⁻ Regen Dye Regeneration Dye->Regen Electron Electron Injection TiO2->Electron Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Regen

Caption: Energy flow in a dye-sensitized solar cell featuring a thiazole-based dye.

Protocol 3: Synthesis of a Thiazole-Based Azo Dye

This protocol describes a general procedure for the synthesis of a simple thiazole-based azo dye.

Materials:

  • 2-Amino-4-methylthiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • Dissolve 2-amino-4-methylthiazole (0.01 mol) in a mixture of 5 mL of concentrated HCl and 10 mL of water in a beaker.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling:

    • In a separate beaker, dissolve phenol (0.01 mol) in 10 mL of 10% aqueous sodium hydroxide solution and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution prepared in the previous step to the alkaline phenol solution with constant stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1 hour. A colored precipitate will form.

  • Isolation:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the dye with cold water until the filtrate is neutral.

    • Dry the dye in a desiccator or a vacuum oven at a low temperature.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption maximum (λmax) in a suitable solvent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule.

  • Melting Point: To assess the purity of the synthesized dye.

Conclusion

Thiazole dicarboxylic acids and their derivatives are remarkably versatile building blocks in materials science. Their unique electronic and structural properties have enabled the development of advanced materials for a wide range of applications, from energy conversion and storage to sensing and catalysis. The protocols provided in these application notes offer a starting point for researchers to explore the vast potential of this important class of compounds. Further functionalization of the thiazole core and the dicarboxylic acid moieties will undoubtedly lead to the discovery of new materials with even more exciting properties and applications.

References

  • Thiazolothiazole based functional metal–organic frameworks. CrystEngComm (RSC Publishing).
  • Thiazolothiazole based functional metal–organic frameworks. CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00169B.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Synthesis of novel biologically active thiazole dyes and their applications. ResearchGate.
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Request PDF - ResearchGate.
  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. PMC - NIH.
  • Use of dicarboxylic acids to improve and diversify the material properties of porous chitosan membranes. PubMed.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells. Chemical Communications (RSC Publishing).
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. ResearchGate.
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. MDPI.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH.
  • Synthesis, Characterization and Antibacterial of 2,3-Dihydrobenzo Thiazole-2-Carboxylic Acid Complexes with Some Selected Metal Ions. Baghdad Science Journal.
  • Novel Thiazolo[5,4-d]thiazole-Based Organic Dyes for Quasi-Solid-State Dye-Sensitized Solar Cells. ResearchGate.
  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. Request PDF - ResearchGate.
  • Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties. Request PDF - ResearchGate.
  • Thiazole-4,5-dicarboxylic acid | 22358-80-1. Sigma-Aldrich.
  • Thiazole-based polymers: Synthesis, characterization and electronic structure. Elsevier.
  • Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization. RSC Publishing.
  • Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. Inorganic Chemistry - ACS Publications.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Dicarboxylate‐Induced Structural Diversity of Luminescent Zn(II)/Cd(II) Metal–Organic Frameworks Based on the 2,5‐Bis(4‐pyridyl)thiazolo[5,4‐d]thiazole Ligand. ResearchGate.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This document is structured to provide researchers, chemists, and drug development professionals with actionable insights and robust troubleshooting strategies for this specific application of the Hantzsch thiazole synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern success, enabling you to diagnose issues and rationally optimize your experimental outcomes.

The Hantzsch synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] The target molecule, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, presents unique challenges due to its dicarboxylic acid functionality, which influences starting material stability, reaction kinetics, and product solubility. This guide is designed to navigate those complexities.

Section 1: Mechanistic Overview of the Hantzsch Pathway

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Hantzsch synthesis is a multi-step process involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] The generally accepted pathway proceeds through nucleophilic substitution, cyclization, and subsequent dehydration to form the aromatic thiazole ring.[1][6][7]

Hantzsch_Mechanism Reactants α-Haloketoester + Thiobenzamide Attack Nucleophilic Attack (S on α-Carbon) Reactants->Attack Intermediate1 Acyclic Intermediate Attack->Intermediate1 Cyclization Intramolecular Cyclization (N on Carbonyl Carbon) Intermediate1->Cyclization Intermediate2 Thiazoline Intermediate (Hemiaminal-like) Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 2-Phenyl-1,3-thiazole -4,5-dicarboxylate Ester Dehydration->Product Hydrolysis Ester Hydrolysis Product->Hydrolysis FinalProduct Final Dicarboxylic Acid Product Hydrolysis->FinalProduct Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Combine reactants in anhydrous ethanol) A->B C 3. Thermal Conditions (Heat to reflux, ~78°C) B->C D 4. Reaction Monitoring (TLC until α-haloketoester is consumed) C->D E 5. In-situ Hydrolysis (Add aq. NaOH, continue reflux) D->E Reaction Complete F 6. Work-up: Isolation (Cool, remove ethanol, acidify with HCl) E->F G 7. Purification (Filter precipitate, wash, and recrystallize) F->G H 8. Characterization (NMR, MS, MP) G->H

Sources

Technical Support Center: Synthesis of Thiazole-4,5-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of thiazole-4,5-dicarboxylic acids and their derivatives. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can compromise yield, purity, and scalability. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in mechanistic principles and validated with field-proven insights.

Section 1: Foundational Synthetic Strategies & Core Challenges

The synthesis of the thiazole-4,5-dicarboxylic acid core is typically approached via two main pathways: the construction of the heterocyclic ring with the carboxylates (or their precursors) already in place, or the post-synthetic modification of a pre-formed thiazole ring. Each strategy presents a unique set of challenges.

The most common method is a variation of the Hantzsch thiazole synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] For the 4,5-dicarboxy target, this typically involves reacting a halogenated succinate derivative with a thioamide source. A secondary route involves the oxidation of a 4,5-disubstituted thiazole , such as one bearing methyl or hydroxymethyl groups.[3]

The primary challenges encountered across these routes are:

  • Premature Decarboxylation: The target molecule is thermally and pH-sensitive, readily losing one or both carboxyl groups.[4]

  • Competing Ring Formation: Formation of oxazole or other heterocyclic byproducts.

  • Ring Oxidation & Instability: Degradation of the thiazole ring under harsh oxidative or acidic/basic conditions.[5][6]

  • Purification Difficulties: Separation of the polar dicarboxylic acid product from structurally similar impurities.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low. What are the most likely causes?

Low yield is a common issue stemming from multiple potential points of failure in the synthesis. A logical diagnostic approach is required to pinpoint the cause.

Below is a diagnostic workflow to identify the root cause of low yields.

LowYield_Troubleshooting start Low Yield Observed check_starting_materials 1. Verify Starting Material Purity & Stoichiometry start->check_starting_materials check_decarboxylation 2. Assess for Decarboxylation (LC-MS / 1H NMR) check_starting_materials->check_decarboxylation Reagents OK solution_sm Solution: - Use freshly purified reagents. - Confirm stoichiometry. check_starting_materials->solution_sm check_side_products 3. Identify Byproducts (NMR, MS, IR) check_decarboxylation->check_side_products No / Minor Decarboxylation solution_decarb Solution: - Lower reaction temperature. - Use milder reagents. - Control pH during workup. check_decarboxylation->solution_decarb check_workup 4. Evaluate Workup & Purification (Solubility, pH) check_side_products->check_workup No / Minor Byproducts solution_side Solution: - See FAQ 2 & 3. - Adjust solvent polarity. - Use inert atmosphere. check_side_products->solution_side solution_workup Solution: - Optimize precipitation pH. - Use alternative purification (e.g., ester derivatization). check_workup->solution_workup

Caption: Troubleshooting workflow for low yield.

Expert Analysis:

  • Starting Materials: The Hantzsch synthesis is a second-order reaction, meaning its rate is sensitive to the concentration of both the α-halocarbonyl and the thioamide.[7][8] Ensure precise stoichiometry and high purity of reagents. For example, using diethyl 2,3-dibromosuccinate, ensure it is free from hydrolysis products.

  • Decarboxylation: This is the most frequent culprit. See FAQ 2 for an in-depth discussion.

  • Side Products: Competing reactions can consume starting materials. See FAQ 3 and FAQ 4 .

  • Workup Losses: Thiazole-4,5-dicarboxylic acid has moderate water solubility, which is pH-dependent. During workup, ensure the pH is carefully adjusted to the isoelectric point (typically pH 2-3) to maximize precipitation.[3] Cooling for extended periods (24-48 hours) may be necessary.[3]

FAQ 2: I'm observing significant decarboxylation. How can I prevent it?

Answer: Decarboxylation is an inherent instability of the target molecule. Kinetic studies have shown that the ease of decarboxylation for thiazole monocarboxylic acids follows the order: position-2 > position-5 > position-4.[4] While the 4- and 5-positions are more stable than the 2-position, the presence of two electron-withdrawing carboxyl groups in conjugation with the thiazole ring system still renders the molecule susceptible to CO₂ loss, particularly under thermal stress or in acidic/basic conditions.[4][9]

Troubleshooting Decarboxylation:

ParameterProblemScientific Rationale & Solution
Temperature High reaction or workup temperatures (>80 °C).Decarboxylation is kinetically driven. Solution: Maintain the lowest possible reaction temperature that allows for ring formation. If using an oxidation step, select a reagent that works efficiently at or below room temperature. Avoid high-temperature distillations during workup.
pH Strongly acidic or basic conditions during reaction or workup.The mechanism can involve either unimolecular loss of CO₂ from the protonated form or bimolecular protiodecarboxylation.[9] Solution: Maintain the reaction as close to neutral as possible. During workup, avoid over-acidification or prolonged exposure to strong bases. Use a controlled pH adjustment for precipitation.[3]
Reaction Time Prolonged reaction times, even at moderate temperatures.Extended heating increases the probability of decarboxylation. Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Microwave-assisted synthesis can sometimes reduce reaction times and minimize thermal degradation.[4]
Solvent Protic solvents can sometimes facilitate proton transfer steps involved in decarboxylation.The solvent environment can influence the stability of intermediates. Solution: While often unavoidable, consider screening aprotic solvents if decarboxylation is severe, ensuring reagents remain soluble.
FAQ 3: My spectral data (NMR/MS) suggests the formation of an oxazole-4,5-dicarboxylic acid byproduct. Why is this happening?

Answer: The formation of an oxazole byproduct is a classic side reaction in Hantzsch-type syntheses when an amide is used instead of a thioamide.[10][11] If you are using a thioamide (e.g., thioformamide), the presence of the oxazole suggests one of two possibilities:

  • Contamination of Thioamide Reagent: Your thioamide starting material may be contaminated with its corresponding amide (e.g., formamide).

  • In-situ Hydrolysis of Thioamide: The thioamide may be hydrolyzing back to the amide under the reaction conditions, especially if water is present and the reaction is heated for extended periods.

The key step is the initial nucleophilic attack on the α-halocarbonyl. According to Hard and Soft Acid and Base (HSAB) theory, the sulfur of a thioamide is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon bearing the halogen (an SN2 reaction).[12] The nitrogen is a "harder" nucleophile. In contrast, the oxygen of an amide is a "hard" nucleophile. If an amide is present, it can compete with the thioamide, leading to the oxazole.

Hantzsch_Side_Reaction cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products Halo-dicarboxylate Halo-dicarboxylate thiazole_path Desired Pathway: Soft Sulfur (S) attacks C-Br Halo-dicarboxylate->thiazole_path oxazole_path Side Reaction: Hard Oxygen (O) attacks C-Br Halo-dicarboxylate->oxazole_path Thioamide Thioamide Thioamide->thiazole_path Amide_Impurity Amide (Impurity) Amide_Impurity->oxazole_path thiazole_product Thiazole-4,5-dicarboxylic Acid Ester thiazole_path->thiazole_product oxazole_product Oxazole-4,5-dicarboxylic Acid Ester (Byproduct) oxazole_path->oxazole_product

Caption: Competing pathways in Hantzsch synthesis.

Preventative Measures:

  • Use High-Purity Thioamide: Ensure the thioamide is pure and free of the corresponding amide. If necessary, purify the thioamide before use.

  • Anhydrous Conditions: Run the reaction under dry, anhydrous conditions to minimize hydrolysis of the thioamide. Use dry solvents and an inert atmosphere (N₂ or Ar).

  • Lower Temperature: Higher temperatures can accelerate thioamide hydrolysis.

FAQ 4: I am using dithiooxamide to build the ring and am getting an insoluble, high-melting point byproduct. What could it be?

Answer: When using dithiooxamide as the thioamide source with an appropriate four-carbon electrophile, a potential side reaction is the formation of a fused thiazolo[5,4-d]thiazole system.[13] This can occur through self-condensation or reaction pathways that lead to a double ring closure. These fused aromatic systems are typically highly conjugated, planar, and possess strong intermolecular π-π stacking, leading to very low solubility and high melting points.

Recommended Action:

  • Control Stoichiometry: Carefully control the stoichiometry to favor the formation of the monocyclic thiazole. A slow addition of one reagent to the other may be beneficial.

  • Characterize the Byproduct: Obtain analytical data (Elemental Analysis, HRMS) on the insoluble material. The molecular formula should readily confirm or deny the formation of a thiazolo[5,4-d]thiazole derivative.

  • Modify the Synthetic Route: If this side reaction is persistent, consider using a different thioamide source, such as thioformamide, to avoid the possibility of forming the fused system.

Section 3: Experimental Protocols & Best Practices

Protocol 1: Hantzsch Synthesis of Diethyl Thiazole-4,5-dicarboxylate

This protocol is optimized to minimize common side reactions. The ester is synthesized first, as it is generally easier to purify than the diacid. Subsequent hydrolysis yields the final product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous ethanol (10 volumes).

  • Reagents: Add freshly purified thioformamide (1.0 eq.). Begin stirring and add diethyl 2,3-dibromosuccinate (1.05 eq.) dropwise over 15 minutes. Note: Using a slight excess of the electrophile can help drive the reaction to completion, but a large excess should be avoided.

  • Reaction: Gently heat the mixture to a reflux of 50-60°C. Caution: Higher temperatures significantly increase the risk of side reactions. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-6 hours.

  • Workup: Once the thioformamide is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove any HBr formed) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude diethyl thiazole-4,5-dicarboxylate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Controlled Saponification to Thiazole-4,5-dicarboxylic Acid
  • Setup: Dissolve the purified diethyl thiazole-4,5-dicarboxylate (1.0 eq.) in a minimal amount of ethanol or THF in a round-bottom flask.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add a 1M solution of lithium hydroxide (LiOH) in water (2.2 eq.) dropwise. Note: LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with less epimerization or degradation.

  • Monitoring: Allow the reaction to stir at 0°C to room temperature, monitoring by TLC or LC-MS until both ester groups are cleaved. This can take 2-12 hours.

  • Workup: Once complete, cool the solution back to 0°C. Slowly and carefully acidify the mixture with 1M HCl until the pH is approximately 2. A white or off-white precipitate should form.

  • Isolation: Stir the cold slurry for 1-2 hours to ensure complete precipitation. Filter the solid through a Büchner funnel, wash with a small amount of cold water, and dry under vacuum to yield the final thiazole-4,5-dicarboxylic acid.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Boruń, A. (2019). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 24(21), 3962. [Link]

  • Gaikwad, S. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Chemical Science International Journal, 31(4), 41-51. [Link]

  • Stana, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1694. [Link]

  • Wright, D. L., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Bioorganic & Medicinal Chemistry, 55, 116591. [Link]

  • Macmillan Group. (n.d.). Oxazole. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3046. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bohrium. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Wiley Online Library. (n.d.). Synthesis of thiazoles via condensation of α-chloroacetaldehyde with thioformamide. [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Ilie, M., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences, 20(24), 6337. [Link]

  • ChemSynthesis. (n.d.). diethyl[4][14]thiazolo[5,4-d][4][14]thiazole-2,5-dicarboxylate. [Link]

  • ChemTube3D. (n.d.). Thiazole Formation - Thioamides. [Link]

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2023-2026. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole‐4,5‐dicarboxylates. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(11), 1895-1913. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]

  • Semantic Scholar. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. [Link]

  • Le, T., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6545. [Link]

  • MDPI. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • PubChem. (n.d.). Thiazole-4,5-dicarboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). [Link]

  • ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2014). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

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Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind our recommendations. Our goal is to empower you to optimize your synthesis for higher yields and purity.

Overview of the Synthetic Strategy

The most reliable and common route to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a two-step process. First, a Hantzsch thiazole synthesis is employed to construct the core heterocyclic system as a diethyl ester. This is followed by a saponification (hydrolysis) step to yield the final dicarboxylic acid. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Saponification start_materials Thiobenzamide + Diethyl 2-bromo-3-oxosuccinate ester_product Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate start_materials->ester_product Reflux in Ethanol hydrolysis_start Diethyl Ester Intermediate ester_product->hydrolysis_start Purification hydrolysis_naoh 1. Aqueous NaOH, Heat 2. Acidification (HCl) final_product 2-Phenyl-1,3-thiazole- 4,5-dicarboxylic acid hydrolysis_naoh->final_product

Figure 1: General two-step workflow for the synthesis.

Troubleshooting Guide: Step-by-Step Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Part 1: Hantzsch Synthesis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate

The Hantzsch synthesis is a classic method for forming thiazole rings by reacting an α-haloketone with a thioamide.[1][2]

Hantzsch_Mechanism Thioamide Thiobenzamide (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone Diethyl 2-bromo-3-oxosuccinate (Electrophile) Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Ring (after dehydration) Intermediate2->Product Dehydration

Figure 2: Simplified Hantzsch reaction mechanism.

Question 1: My yield of the diethyl ester is very low or non-existent. What are the primary causes?

Low yields in Hantzsch syntheses are common and can typically be traced back to a few key areas.[3][4]

Troubleshooting_Low_Yield Start Low Yield Issue Purity Check Reactant Purity (NMR, m.p.) Start->Purity Solvent Optimize Solvent System Start->Solvent Temp Adjust Reaction Temperature Start->Temp SideRxn Investigate Side Reactions (TLC, LC-MS) Start->SideRxn Recrystallize Recrystallize/Re-purify Starting Materials Purity->Recrystallize Impure? Screening Screen Solvents: Ethanol, 1-Butanol, DMF Solvent->Screening No Improvement? Reflux Ensure Adequate Reflux Temp->Reflux Too Low?

Figure 3: Decision workflow for troubleshooting low yields.

Answer:

  • Reactant Purity and Stability: This is the most critical factor.

    • Thiobenzamide: This reactant can degrade upon storage. It is susceptible to hydrolysis and oxidation. Use freshly prepared or purified thiobenzamide for best results. Confirm its purity via melting point or NMR spectroscopy.

    • Diethyl 2-bromo-3-oxosuccinate: This α-haloketone is highly reactive and can decompose. It is also a lachrymator and should be handled with care in a fume hood. Ensure it is fresh and has not darkened, which indicates decomposition.

    • Solvents: The presence of water can be detrimental, leading to hydrolysis of the α-haloketone. Using anhydrous solvents is often recommended to prevent this side reaction.[3]

  • Choice of Solvent: The solvent's polarity affects reactant solubility and reaction rates.

    • Ethanol and 1-Butanol: These are excellent starting points as they effectively dissolve the reactants and allow for heating to reflux, which is typically required.[4]

    • Aprotic Polar Solvents: Solvents like DMF can sometimes increase the reaction rate but may complicate purification.

    • It is advisable to perform small-scale solvent screening to find the optimal medium for your specific setup.

  • Reaction Temperature and Time:

    • Most Hantzsch syntheses require heating. Refluxing for several hours is a common condition.[3]

    • Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls (no further consumption of starting materials), a higher boiling point solvent or extended reaction time may be necessary.

Question 2: My TLC and LC-MS show multiple product spots. What are the likely side reactions?

Answer:

Side reactions are a common cause of reduced yield and purification difficulties.

  • Isomer Formation: Under certain conditions, particularly acidic ones, you might form isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[4] Running the reaction under neutral or slightly basic conditions (e.g., with a non-nucleophilic base like pyridine or diisopropylethylamine) can sometimes suppress this.

  • Formation of Bis-thiazoles: If the stoichiometry is not carefully controlled, or if there are impurities, dimerization or other condensation byproducts can occur.[4]

  • Starting Material Degradation: As mentioned, both starting materials can degrade under the reaction conditions, leading to a complex mixture.

Recommendation: Carefully monitor your reaction by TLC. A well-resolved spot for your desired product should appear, and the starting material spots should diminish over time. If multiple new spots appear, consider adjusting the temperature or adding a mild base to control the reaction pathway.

Parameter Recommendation for Optimization Rationale
Solvent Screen Ethanol, 1-Butanol, DMFSolvent polarity influences reaction kinetics and solubility.[4]
Temperature Typically reflux (80-120 °C)Provides activation energy for cyclization and dehydration.
Reactant Ratio Start with 1:1, consider slight excess of thioamide (1.1 eq)An excess of the more stable reagent can drive the reaction to completion.
Additives Consider a non-nucleophilic base (e.g., pyridine)Can neutralize liberated HBr and prevent acid-catalyzed side reactions.
Part 2: Saponification of the Diethyl Ester to Dicarboxylic Acid

This step involves the base-mediated hydrolysis of the two ester groups. While seemingly straightforward, it requires careful control to avoid unwanted side reactions.

Question 3: My hydrolysis is incomplete, leaving a mixture of mono-ester and starting di-ester. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is usually a result of insufficient reaction time, temperature, or base concentration.

  • Increase Reaction Time and Temperature: Saponification of sterically hindered esters can be slow. Ensure the reaction is heated (e.g., 60-80 °C) for a sufficient period. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Use an Excess of Base: A stoichiometric amount of base (2 equivalents) is the theoretical minimum. In practice, using 3-4 equivalents of NaOH or KOH can help drive the reaction to completion.

  • Co-solvent: If the diethyl ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can create a homogeneous solution and accelerate the reaction.[5]

Question 4: The yield of my final dicarboxylic acid is low, and I suspect decarboxylation. How can I prevent this?

Answer:

Thiazole dicarboxylic acids can be sensitive to heat, especially under acidic or strongly basic conditions, which can lead to the loss of one or both carboxyl groups.

  • Milder Hydrolysis Conditions: Avoid prolonged heating at high temperatures. It is better to run the reaction for a longer time at a lower temperature (e.g., 50-60 °C).

  • Careful Acidification: During the work-up, the acidification step to precipitate the dicarboxylic acid should be done carefully. Add the acid slowly while cooling the solution in an ice bath. Localized "hot spots" of high acid concentration and temperature can promote decarboxylation.

  • Avoid Strong Acids if Possible: While HCl is common, sometimes using a weaker acid like acetic acid for precipitation can be gentler on the product, although this may affect the efficiency of precipitation.

Condition Standard Protocol Troubleshooting Modification Rationale
Base 2.5 eq. NaOH in H₂O4.0 eq. NaOH or KOH in H₂O/EtOHEnsures complete saponification, co-solvent improves solubility.
Temperature Reflux (100 °C)60 °CLower temperature minimizes the risk of decarboxylation.
Acidification Add conc. HCl at RTAdd 2N HCl at 0 °CSlow, controlled addition at low temperature prevents product degradation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
  • In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

  • Add diethyl 2-bromo-3-oxosuccinate (1.05 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diethyl ester.

Protocol 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
  • Dissolve the purified diethyl ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to 60-70 °C and stir for 3-5 hours, or until TLC/LC-MS confirms the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2N HCl with vigorous stirring until the pH is approximately 2-3. A precipitate should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid under vacuum to obtain the final dicarboxylic acid.

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods to monitor these reactions?

    • A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of both steps. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for identifying the masses of starting materials, intermediates, and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the purified products.

  • Q: Can I use microwave irradiation to speed up the Hantzsch synthesis?

    • A: Yes, microwave-assisted synthesis can significantly shorten reaction times for the Hantzsch reaction, often from hours to minutes.[3] However, it requires specialized equipment and careful optimization of temperature and time to avoid rapid decomposition.

  • Q: Is it possible to perform a one-pot synthesis from the starting materials to the final dicarboxylic acid?

    • A: While appealing, a one-pot approach is challenging. The conditions for the Hantzsch synthesis (often in an organic solvent) are incompatible with the aqueous basic conditions required for hydrolysis. Attempting a one-pot reaction would likely lead to a complex mixture of products and very low yields. A two-step process with intermediate purification is highly recommended.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2021). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • National Institutes of Health (NIH). (2017).
  • CUTM Courseware. (n.d.). Thiazole.
  • MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • National Institutes of Health (NIH). (2021).
  • Organic Chemistry Portal. (2024). Thiazole synthesis.
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
  • ResearchGate. (n.d.).
  • PubMed. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor.
  • Google Patents. (1991).
  • YouTube. (2020).
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • Royal Society of Chemistry. (2017).
  • ChemSynthesis. (2025). diethyl[1][3]thiazolo[5,4-d][1][3]thiazole-2,5-dicarboxylate.

  • Georganics. (n.d.). 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-PHENYL-1,3-THIAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER.
  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • BEPLS. (2024).
  • MDPI. (2016). 3-Ethyl-2-(ethylimino)
  • ResearchGate. (2025). Some Transformations of 2Amino4-phenyl-1,3-thiazole | Request PDF.
  • ResearchGate. (2021).
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • National Institutes of Health (NIH). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

Sources

Technical Support Center: Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thiazole carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Purification Challenge

Thiazole carboxylic acids are pivotal building blocks in medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and specialty polymers.[1] However, their purification is often non-trivial due to a combination of factors including variable solubility, potential for zwitterion formation, and susceptibility to degradation under certain conditions. This guide will address these challenges head-on, providing you with the tools to achieve high purity for your target compounds.

Part 1: Troubleshooting Guide

This section is formatted in a problem-solution style to directly address common issues encountered in the lab.

Issue 1: Compound "Oils Out" or Fails to Crystallize During Recrystallization

Symptoms:

  • Upon cooling a hot, saturated solution, the compound separates as an insoluble liquid (oil) instead of forming solid crystals.

  • No solid precipitates from the solution upon cooling, even after seeding or scratching the flask.

Root Cause Analysis & Solutions:

This is a frequent problem when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the cooling process is too rapid.[2] Impurities can also suppress the melting point and disrupt crystal lattice formation.

Possible Cause Underlying Principle Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound's melting point is below the solvent's boiling point, it will melt before it dissolves, leading to oiling out.1. Select a lower-boiling point solvent. Common solvents for thiazole carboxylic acids include ethanol, methanol, or mixtures with water.[3] 2. Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify and allow to cool slowly.
Cooling Rate is Too Rapid Rapid cooling (e.g., placing a hot flask directly in an ice bath) does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[2]1. Allow the solution to cool slowly to room temperature on the benchtop. 2. Insulate the flask (e.g., with glass wool or a beaker of warm water) to further slow the cooling process. 3. Once at room temperature, cooling can be continued in a refrigerator and then an ice bath.
High Impurity Load Impurities can act as a "solvent" for your compound, increasing its solubility and preventing crystallization. They can also interfere with the formation of a stable crystal lattice.1. Perform a pre-purification step. An acid-base extraction is highly effective for removing neutral or basic impurities from carboxylic acids.[3][4] 2. Wash the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble.
Issue 2: Low Recovery After Acid-Base Extraction

Symptoms:

  • After acidifying the basic aqueous layer, little to no precipitate is formed.

  • The final isolated yield of the purified carboxylic acid is significantly lower than expected.

Root Cause Analysis & Solutions:

Low recovery is often linked to the solubility of the thiazole carboxylic acid in the aqueous phase, even at its isoelectric point, or incomplete extraction.

Possible Cause Underlying Principle Troubleshooting Steps
Incorrect pH for Precipitation Carboxylic acids have minimum solubility at their isoelectric point (pI). If the pH is too high or too low, a significant portion of the compound may remain in solution as the carboxylate salt or the protonated species, respectively.1. Adjust the pH carefully. For many thiazole carboxylic acids, the optimal pH for precipitation is in the range of 1.5-2.5.[5] Use a pH meter for accurate adjustment. 2. Add acid dropwise while stirring vigorously to avoid localized areas of very low pH which could potentially cause degradation.
Product is Partially Water-Soluble Some thiazole carboxylic acids, especially those with polar substituents, have appreciable solubility in water even at their pI. Thiazole-2-carboxylic acid, for instance, is slightly soluble in water.[6]1. Cool the acidified solution. After pH adjustment, cool the mixture in an ice bath for an extended period (e.g., 4 hours or overnight) to maximize precipitation.[5] 2. Extract the acidified aqueous phase. If precipitation is minimal, perform several extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved acid.
Incomplete Initial Extraction If the initial extraction from the organic phase into the aqueous base is incomplete, a portion of your product will be lost.1. Perform multiple extractions with the aqueous base. Three extractions are generally sufficient. 2. Ensure adequate mixing. Use a separatory funnel and shake vigorously, venting frequently, to ensure good contact between the two phases.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying thiazole carboxylic acids?

For most applications, a combination of acid-base extraction followed by recrystallization is the most robust and effective method. The acid-base extraction efficiently removes neutral and basic impurities, while the subsequent recrystallization removes impurities with similar acidity to your target compound.[3][4]

Q2: My thiazole carboxylic acid streaks badly during silica gel column chromatography. How can I fix this?

Streaking is a common issue for acidic compounds on silica gel due to strong interactions with the stationary phase. To mitigate this:

  • Add a small amount of a volatile acid to your eluent. Typically, 0.5-1% acetic acid or formic acid is added to the mobile phase. This protonates the silica surface and the thiazole carboxylic acid, reducing strong ionic interactions and leading to sharper peaks.[3]

  • Consider reverse-phase chromatography (C18). This can be a good alternative if streaking on silica is severe.

Q3: I suspect my compound is degrading during purification. What are the likely causes and how can I prevent it?

Thiazole carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions.[7]

  • Avoid high temperatures: If possible, concentrate solutions under reduced pressure at moderate temperatures. During recrystallization, avoid prolonged heating at reflux.

  • Use mild bases for extraction: Use sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions for extraction rather than stronger bases like sodium hydroxide (NaOH), which can sometimes promote side reactions.

  • Work under an inert atmosphere: If your compound is sensitive to oxidation, performing extractions and other manipulations under a nitrogen or argon atmosphere can be beneficial.

Q4: How do I remove unreacted starting materials from my crude product?

The best method depends on the nature of the starting materials.

  • If starting materials are neutral or basic: An acid-base extraction is ideal.[8]

  • If starting materials are also acidic: Recrystallization is often the best choice, provided there is a sufficient difference in solubility between the starting material and the product. If recrystallization fails, column chromatography may be necessary.

Q5: What are some common impurities I should be aware of from the synthesis of thiazole carboxylic acids?

Common impurities are often related to the synthetic route used.

  • From hydrolysis of esters: Incomplete hydrolysis can leave residual ester starting material.[9]

  • From hydrolysis of nitriles: Incomplete hydrolysis can result in the corresponding amide as a significant impurity.[3]

  • From oxidation reactions (e.g., using KMnO₄): Over-oxidation can lead to undesired byproducts. Residual manganese dioxide (MnO₂) is also a common impurity which can be removed by adding sodium metabisulfite.[3]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol outlines the fundamental steps for purifying a thiazole carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate.

  • Combine Aqueous Layers: Pool the aqueous layers. The thiazole carboxylic acid is now present as its sodium salt in the aqueous phase.

  • Wash Step: Wash the combined aqueous layers once with the organic solvent used in step 1 to remove any remaining neutral/basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 2N HCl) dropwise with stirring until the pH is approximately 2.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water and then dry it under vacuum.

AcidBaseExtraction crude Crude Product (Thiazole-COOH + Impurities) in Organic Solvent impurities_org Neutral/Basic Impurities crude->impurities_org salt Sodium Thiazole Carboxylate (Aq) crude->salt precipitate Pure Thiazole-COOH (Solid) salt->precipitate Acidify w/ HCl (aq) to pH ~2

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Troubleshooting "Oiling Out" During Recrystallization

This workflow provides a decision-making process when encountering an oily precipitate.

OilingOutTroubleshooting start Compound 'Oils Out' During Cooling q1 Is the solvent's boiling point > compound's M.P.? start->q1 a1_yes Choose a lower boiling point solvent or use a solvent pair. q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Was cooling too rapid? a1_no->q2 a2_yes Re-heat to dissolve. Cool slowly on benchtop, then in refrigerator. q2->a2_yes Yes a2_no Consider high impurity load q2->a2_no No end_solution Perform pre-purification (e.g., Acid-Base Extraction) and re-attempt crystallization. a2_no->end_solution

Caption: Decision tree for troubleshooting "oiling out".

References

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Available at: [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. Available at: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1 - The Chemical Society of Japan. Available at: [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. Available at: [Link]

  • thiazole derivative - New Drug Approvals. Available at: [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. Available at: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

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preventing decarboxylation of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (CAS 38707-83-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a primary focus on preventing its unintended decarboxylation.

Introduction

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The presence of two carboxylic acid groups on the stable thiazole ring makes it an attractive building block for the synthesis of various bioactive molecules and functional materials. However, like many dicarboxylic acids, it is susceptible to decarboxylation under certain conditions, leading to the loss of one or both carboxyl groups and the formation of unwanted byproducts. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers detailed protocols to minimize decarboxylation during its handling, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid?

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, this process can lead to the formation of 2-phenyl-1,3-thiazole-4-carboxylic acid or 2-phenylthiazole, compromising the purity and desired functionality of the starting material. This is a significant concern in multi-step syntheses where precise stoichiometry and structural integrity are crucial.

Q2: At what temperature does 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid start to decarboxylate?

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of thiazole-based carboxylic acids in aqueous solutions can be significantly influenced by pH. Studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that these compounds are prone to degradation under acidic conditions, specifically in the pH range of 3-5.[5] This degradation is attributed to the acid-promoted hydrolysis of the thiazolidine ring. While 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid has a more stable aromatic thiazole ring, it is prudent to infer that acidic conditions could potentially facilitate decarboxylation. Therefore, maintaining a neutral to slightly alkaline pH (pH 7-8) is recommended for aqueous solutions to enhance stability.

Q4: What are the ideal storage conditions for long-term stability?

For long-term storage, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid should be kept in a tightly sealed container in a cool, dry, and dark place. Storage in a desiccator at room temperature is generally sufficient. For enhanced stability, particularly if the compound is of high purity or intended for sensitive applications, storage at 2-8°C is recommended. It is crucial to protect the compound from moisture and atmospheric humidity, as the presence of water can facilitate hydrolytic decomposition, especially if acidic or basic impurities are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield or presence of byproducts after reaction/workup Decarboxylation due to excessive heat.Maintain reaction temperatures as low as possible. Utilize a water bath or oil bath for precise temperature control. Avoid using high-boiling point solvents that require high temperatures for removal.
Decarboxylation due to acidic or basic conditions.Neutralize the reaction mixture promptly during workup. Use a buffered aqueous solution if the compound needs to be dissolved in water. Avoid strong acids or bases unless they are essential for the reaction, and if so, use them at low temperatures and for the shortest possible duration.
Change in physical appearance (e.g., color change, clumping) during storage Decomposition due to moisture or light exposure.Ensure the storage container is tightly sealed and opaque. Store in a desiccator to minimize moisture exposure. If clumping is observed, the compound may have absorbed water and should be dried under vacuum before use.
Inconsistent analytical data (e.g., NMR, HPLC) for the same batch Partial decarboxylation over time.Re-evaluate storage conditions. If stored at room temperature, consider moving to a refrigerated environment (2-8°C). Re-purify a small sample to confirm the identity of the impurities.

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization for Purification

This protocol is designed to purify 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid while minimizing the risk of thermal decarboxylation.

Materials:

  • Crude 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. Add a minimal amount of hot ethanol (preheated to no more than 60°C) to dissolve the solid completely. Gentle swirling or stirring can aid dissolution. The goal is to create a saturated solution at this temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Handling in Aqueous Solutions

This protocol provides guidance for preparing and handling aqueous solutions of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid to maintain its stability.

Materials:

  • Purified 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

  • Deionized water

  • Phosphate buffer solution (pH 7.4)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) with a pH of 7.4. Ensure the pH is accurately calibrated using a pH meter.

  • Dissolution: To a volumetric flask, add the desired amount of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. Add a small amount of the phosphate buffer and gently swirl to create a slurry.

  • Volume Adjustment: Slowly add the remaining phosphate buffer to the final volume while stirring gently with a magnetic stirrer. Avoid vigorous stirring that could introduce excessive atmospheric CO₂, which can slightly alter the pH.

  • Storage of Solution: If the aqueous solution needs to be stored, it should be kept at 2-8°C and used within a short period (ideally within 24-48 hours) to minimize the risk of degradation. For longer-term storage, consider preparing fresh solutions as needed.

Visualization of Key Concepts

Logical Flow for Preventing Decarboxylation

Decarboxylation_Prevention Start Handling 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid Temp_Control Temperature Control Start->Temp_Control During Reactions & Purification pH_Control pH Management Start->pH_Control In Aqueous Solutions Storage_Control Storage Conditions Start->Storage_Control For Long-Term Stability Outcome Preserved Compound Integrity Temp_Control->Outcome Minimize Thermal Stress pH_Control->Outcome Avoid Acidic Conditions Storage_Control->Outcome Prevent Degradation

Caption: Key pillars for preventing decarboxylation.

Experimental Workflow for Purification

Purification_Workflow Step1 Step 1 Dissolve crude product in minimal hot ethanol (≤60°C) Step2 Step 2 Hot filter (optional) to remove insoluble impurities Step1->Step2 Step3 Step 3 Slowly cool to room temperature, then chill in ice bath Step2->Step3 Step4 Step 4 Isolate crystals by vacuum filtration Step3->Step4 Step5 Step 5 Wash with ice-cold ethanol Step4->Step5 Step6 Step 6 Dry under vacuum at low temperature (40-50°C) Step5->Step6

Caption: Low-temperature recrystallization workflow.

References

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Available at: [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC - NIH. Available at: [Link]

  • Differential Scanning Calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Available at: [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][6][7]-Oxazin-4-One Ligand. Journal of Pharmaceutical Negative Results.

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Available at: [Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). NIH. Available at: [Link]

  • Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][6][7]-Oxazin-4-One Ligand. ResearchGate. Available at: [Link]

  • Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one (3); see text for the definition of the constants.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. NIH. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer practical solutions grounded in established chemical principles.

Overview of the Synthetic Pathway

The most reliable and scalable method for constructing the 2-phenylthiazole core is the Hantzsch thiazole synthesis.[1][2] The overall process involves two key transformations: the initial cyclocondensation to form the thiazole ring with ester functionalities, followed by saponification to yield the target dicarboxylic acid.

Reaction Scheme:

  • Step 1: Hantzsch Cyclocondensation. Reaction of thiobenzamide with a diethyl α,β-dihalo- or α-halo-β-keto-succinate derivative (e.g., diethyl 2,3-dibromosuccinate or more commonly, diethyl 2-chloro-3-oxosuccinate) to form diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

  • Step 2: Saponification (Hydrolysis). Hydrolysis of the diethyl ester intermediate using a suitable base (e.g., Lithium Hydroxide) to yield the final 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Reaction_Scheme Thiobenzamide Thiobenzamide Intermediate Diethyl 2-phenyl-1,3-thiazole- 4,5-dicarboxylate Thiobenzamide->Intermediate Step 1: Hantzsch Cyclocondensation (Ethanol, Reflux) Diester Diethyl 2-chloro-3-oxosuccinate Diester->Intermediate Step 1: Hantzsch Cyclocondensation (Ethanol, Reflux) Product 2-Phenyl-1,3-thiazole- 4,5-dicarboxylic acid Intermediate->Product Step 2: Saponification Base 1. LiOH, H₂O/THF 2. HCl (aq)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Low Yield or Stalled Reaction in Cyclocondensation (Step 1)

  • Question: My cyclocondensation reaction is not going to completion, and I have significant amounts of unreacted thiobenzamide. What are the likely causes and solutions when moving to a 50L reactor?

  • Answer: This is a frequent issue in scale-up, often related to thermal management and mixing.

    • Potential Cause 1: Suboptimal Temperature. The Hantzsch synthesis often requires heat to overcome its activation energy.[3] In a large reactor, inefficient heating or localized cold spots can slow the reaction.

      • Solution: Ensure your reactor's heating jacket is functioning correctly and that the agitation is sufficient to ensure uniform heat distribution. Use a calibrated internal temperature probe. You may need to increase the jacket temperature slightly compared to the lab-scale setup to achieve the same internal reflux temperature.

    • Potential Cause 2: Poor Reagent Quality. Impurities in starting materials can inhibit the reaction.[4][5] Thiobenzamide can degrade over time, and the chloro-oxosuccinate ester can hydrolyze if exposed to moisture.

      • Solution: Always use freshly purified starting materials. Confirm the purity of both reactants by NMR or melting point analysis before charging them to the reactor.

    • Potential Cause 3: Incorrect Stoichiometry. While a slight excess of the thioamide is sometimes used to ensure full conversion of the more expensive α-haloketone, a gross excess can complicate purification.[4]

      • Solution: On a large scale, stick to a stoichiometry of 1.0 to 1.05 equivalents of thiobenzamide to the diester. Ensure accurate weighing and charging of all materials.

Issue 2: Formation of Significant Impurities

  • Question: My crude product from Step 1 shows several major impurities on HPLC that were minor at the lab scale. How do I identify and mitigate them?

  • Answer: Impurity profiles often change at scale due to longer reaction times and different thermal histories.

    • Potential Cause 1: Isomer Formation. Under certain conditions, particularly with acidic catalysis, Hantzsch synthesis can yield isomeric byproducts.[3][6]

      • Solution: Running the reaction under neutral or slightly basic conditions can favor the desired product. Consider adding a non-nucleophilic base like sodium carbonate or diisopropylethylamine (DIPEA) to scavenge the HCl formed during the reaction.

    • Potential Cause 2: Thermal Degradation. Excessive heat can cause decomposition of reactants or the product.[4]

      • Solution: Optimize the reaction temperature. Do not exceed the required reflux temperature. If the reaction is highly exothermic, consider controlling the addition rate of one reactant to maintain a steady internal temperature.

    • Potential Cause 3: Self-Condensation. The α-halo-ketoester can undergo self-condensation or other side reactions.

      • Solution: A common strategy is to add the α-halo-ketoester slowly to a heated solution of the thiobenzamide. This keeps the concentration of the highly reactive halo-ester low at any given time, minimizing side reactions.

Issue 3: Difficulties During Saponification (Step 2)

  • Question: The hydrolysis of the diethyl ester is either incomplete or takes an exceptionally long time. When I increase the temperature, I see degradation of the thiazole ring. What is the best approach?

  • Answer: Saponification of sterically hindered esters on a heterocyclic core requires careful optimization.

    • Potential Cause 1: Incorrect Base Selection. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong nucleophiles and can potentially attack the thiazole ring at high temperatures.

      • Solution: Lithium hydroxide (LiOH) is often the preferred base for this type of hydrolysis. Its smaller cation coordinates more effectively with the carbonyl oxygen, facilitating hydrolysis under milder conditions, often at room temperature or with gentle heating (40-50°C).

    • Potential Cause 2: Phase and Solubility Issues. The organic ester may have poor solubility in the aqueous base, leading to a slow, interface-limited reaction.

      • Solution: Use a co-solvent system. A mixture of tetrahydrofuran (THF) and water or methanol and water is highly effective.[7] This creates a homogeneous solution, dramatically increasing the reaction rate.

    • Monitoring: Do not run the reaction for a fixed time. Monitor progress by TLC or HPLC every 1-2 hours. Once the starting material and mono-ester intermediate are consumed, proceed immediately to the workup to avoid product degradation.

Issue 4: Product Isolation and Purification

  • Question: Upon acidification to precipitate the final dicarboxylic acid, I get an oily, intractable solid that is difficult to filter. How can I obtain a clean, crystalline product?

  • Answer: This is a classic precipitation/crystallization challenge. The goal is to control the rate of supersaturation.

    • Potential Cause: "Crashing Out." Adding concentrated acid rapidly causes the product to precipitate too quickly, trapping solvent and impurities and preventing the formation of an ordered crystal lattice.

      • Solution 1: Controlled Acidification. Cool the basic solution of your product in an ice bath. Add the acid (e.g., 3N HCl) slowly, with vigorous stirring, while monitoring the pH. Slowing the rate of precipitation allows crystals to form properly.

      • Solution 2: Anti-Solvent Crystallization. After neutralizing the solution to a pH of ~2-3, if the product is still soluble, consider adding a miscible anti-solvent (e.g., acetonitrile or isopropanol) to induce crystallization.

      • Solution 3: Temperature Control. Aim to have the precipitation occur at a controlled, low temperature (0-5 °C). Once precipitation begins, allow the slurry to stir and "age" for a few hours to improve crystal morphology and filterability.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical analytical techniques for monitoring this process?

    • A1: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is indispensable for quantifying starting materials, intermediates, and byproducts. Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure, while HPLC is used to determine purity.

  • Q2: Are there any specific safety concerns for this process at scale?

    • A2: Yes. The α-chloro-ketoester is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The Hantzsch cyclization can be exothermic; ensure your reactor has adequate cooling capacity and a pressure relief system. Handle all reagents and solvents according to their Safety Data Sheets (SDS).

  • Q3: Can I use alternative solvents to ethanol for the cyclization or THF for the hydrolysis to improve green chemistry metrics?

    • A3: Solvent screening is always recommended. For the cyclization, solvents like isopropanol or 1-butanol can be effective.[5] For the hydrolysis, 2-methyl-THF could be a greener alternative to THF. However, any new solvent must be thoroughly validated at the lab scale to ensure it does not negatively impact the reaction rate, yield, or impurity profile before implementing at scale.

Scale-Up Protocol and Data Summary

Experimental Protocol: Scale-Up Synthesis (1 kg Target)

Step 1: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate

  • Charge a 20L reactor with thiobenzamide (0.95 kg, 6.92 mol) and absolute ethanol (10 L).

  • Begin agitation and heat the mixture to a gentle reflux (~78 °C).

  • In a separate addition funnel, dissolve diethyl 2-chloro-3-oxosuccinate (1.50 kg, 6.74 mol) in absolute ethanol (2 L).

  • Once the reactor contents are at a stable reflux, add the ester solution dropwise over 2-3 hours, maintaining the internal temperature.

  • After the addition is complete, continue to reflux and monitor the reaction by HPLC every 2 hours until the consumption of the limiting reagent is >98%.

  • Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 4 hours.

  • Filter the resulting slurry, wash the cake with cold ethanol (2 x 1 L), and dry the intermediate ester under vacuum at 45 °C.

Step 2: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

  • Charge a 50L reactor with the intermediate ester (assuming ~1.8 kg, 5.90 mol), THF (10 L), and water (10 L).

  • Add Lithium Hydroxide monohydrate (0.74 kg, 17.6 mol) to the stirred mixture.

  • Gently heat to 40-45 °C and stir. Monitor the reaction by HPLC every 2 hours.

  • Once hydrolysis is complete (<1% starting material and mono-ester), cool the mixture to 0-5 °C.

  • Slowly add 6N HCl (aq) over 1-2 hours, maintaining the internal temperature below 10 °C, until the pH of the solution is 2.0.

  • Stir the resulting thick slurry at 0-5 °C for an additional 3 hours.

  • Filter the product, wash the cake thoroughly with cold deionized water (3 x 3 L) until the filtrate is neutral (pH ~7).

  • Dry the final product under vacuum at 60 °C to a constant weight.

Data Summary: Key Parameter Comparison
ParameterLab Scale (10g)Scale-Up (1kg)Rationale for Change
Cyclization
Solvent Volume100 mL Ethanol12 L EthanolMaintain appropriate concentration for reaction kinetics and slurry mobility.
Reagent AdditionAll at once2-3 hour dropwise additionControl exotherm and minimize side product formation.[4]
Reaction Time4-6 hours8-12 hours (monitored)Slower heating/mixing at scale requires longer reaction times.
Hydrolysis
Solvent System50 mL THF/H₂O20 L THF/H₂OEnsures homogeneity and efficient reaction in a large volume.
AcidificationRapid addition1-2 hour slow additionPromotes formation of a crystalline, filterable solid and prevents oiling.
Slurry Aging15 minutes3 hoursImproves crystal size and purity, reducing solvent inclusion.

Workflow Visualizations

Troubleshooting_Low_Yield Problem Low Yield or Stalled Reaction Cause1 Suboptimal Temperature? Problem->Cause1 Cause2 Poor Reagent Quality? Problem->Cause2 Cause3 Inefficient Mixing? Problem->Cause3 Sol1 Verify internal temp; Adjust jacket setpoint Cause1->Sol1 Yes Sol2 Test starting materials; Use fresh/purified lots Cause2->Sol2 Yes Sol3 Increase agitation speed; Check baffle integrity Cause3->Sol3 Yes

Sources

stability issues of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate potential challenges in your research.

Introduction

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. While specific data on the solution stability of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is not extensively documented in publicly available literature, we can infer potential stability issues based on the known chemical behavior of related thiazole and dicarboxylic acid compounds. This guide provides a framework for identifying and addressing these potential challenges.

Troubleshooting Guide: Common Stability Issues

Users may encounter several issues when working with 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in solution. The table below outlines common observations, their probable causes, and recommended solutions.

Observation Probable Cause(s) Recommended Solution(s)
Precipitation or cloudiness in solution - Low solubility: The compound may have limited solubility in the chosen solvent, especially at neutral or acidic pH. The planar structure of thiazole rings can lead to strong intermolecular interactions and the formation of stable crystal lattices that are difficult to solvate.[3] - pH-dependent solubility: As a dicarboxylic acid, the compound's solubility is highly dependent on pH. It will be less soluble at low pH where the carboxylic acid groups are protonated.- Adjust pH: Increase the pH of the solution to ionize the carboxylic acid groups, which will significantly improve aqueous solubility.[3] - Use of co-solvents: Employ a mixture of water and a water-miscible organic co-solvent. - Sonication or gentle heating: These methods can help to dissolve the compound, but be mindful of potential thermal degradation.
Change in solution color (e.g., yellowing) - Degradation: The appearance of color may indicate the formation of degradation products. - Oxidation: The thiazole ring or other components of the solution may be susceptible to oxidation.- Protect from light: Store solutions in amber vials or protect from light to prevent photochemical reactions. - Use freshly prepared solutions: Avoid long-term storage of solutions, especially at room temperature. - Inert atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Gas evolution (bubbling) - Decarboxylation: Thiazole carboxylic acids can undergo decarboxylation (loss of CO2), especially upon heating.[4][5][6] The presence of two carboxylic acid groups at adjacent positions on the thiazole ring may facilitate this process. A related compound, 1,3,4-thiadiazole-2-carboxylic acid, is known to be unstable in solution and undergoes spontaneous decarboxylation.[7]- Avoid high temperatures: Prepare and store solutions at low temperatures (e.g., 2-8°C).[8] - Control pH: The rate of decarboxylation can be influenced by pH. It is advisable to determine the optimal pH for stability for your specific application.
Loss of compound potency or activity over time - Hydrolysis or other degradation pathways: The thiazole ring can be susceptible to hydrolysis under certain pH conditions. For instance, 2-substituted 1,3-thiazolidine-4-carboxylic acids are known to be labile under aqueous acidic conditions (pH 3-5).[9]- Conduct a stability study: Perform a systematic stability study under your experimental conditions (see protocol below). - Use appropriate buffers: Maintain a constant pH using a suitable buffer system. - Analyze for degradation products: Use analytical techniques like HPLC or LC-MS to monitor the appearance of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in solution?

The shelf-life is highly dependent on the solvent, pH, temperature, and exposure to light. For aqueous solutions, stability is expected to be lower, particularly at non-optimal pH values and elevated temperatures. It is strongly recommended to use freshly prepared solutions whenever possible. For short-term storage, refrigeration (2-8°C) and protection from light are advised.

Q2: My solution of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid has turned cloudy. Is this a sign of degradation?

Cloudiness is more likely an indication of poor solubility rather than degradation, especially if it appears shortly after preparation.[3] Try adjusting the pH to a more alkaline value or using a co-solvent to improve solubility. If the cloudiness appears over time in a previously clear solution, it could be due to the precipitation of a degradation product.

Q3: What are the likely degradation products of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid?

Based on the chemistry of related compounds, the primary degradation pathways are likely decarboxylation and hydrolysis.

  • Decarboxylation: The loss of one or both carboxylic acid groups would lead to the formation of 2-phenyl-1,3-thiazole-4-carboxylic acid, 2-phenyl-1,3-thiazole-5-carboxylic acid, and ultimately 2-phenyl-1,3-thiazole. The thermal decomposition of thiazole-2-carboxylic acid to CO2 and thiazole has been reported.[4][5][6]

  • Hydrolysis: Cleavage of the thiazole ring is a possibility, especially under harsh acidic or basic conditions, though the aromatic nature of the thiazole ring provides some stability.

Q4: How can I monitor the stability of my solution?

The most reliable method is to use a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of the remaining parent compound over time.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation: Prepare a stock solution of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in a suitable organic solvent where it is freely soluble (e.g., DMSO).

  • Solvent Screening: In separate vials, add a small aliquot of the stock solution to different aqueous buffers (e.g., pH 3, 5, 7.4, 9) and common organic solvents.

  • Observation: Visually inspect for precipitation or cloudiness immediately after addition and after a set period (e.g., 1 hour, 24 hours) at room temperature and under refrigeration.

  • pH Adjustment: For aqueous solutions showing poor solubility, titrate with a dilute base (e.g., 0.1 M NaOH) and observe the pH at which the compound fully dissolves.

Protocol 2: Preliminary Solution Stability Study
  • Solution Preparation: Prepare solutions of the compound in your desired experimental buffer or solvent system at a known concentration.

  • Incubation Conditions: Aliquot the solution into several vials. Store sets of vials under different conditions:

    • Refrigerated (2-8°C), protected from light.

    • Room temperature, protected from light.

    • Room temperature, exposed to ambient light.

    • Elevated temperature (e.g., 40°C), protected from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to assess the degradation rate.

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathway

The following diagram illustrates the potential decarboxylation pathway of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

G A 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid B 2-Phenyl-1,3-thiazole-4-carboxylic acid A->B - CO2 C 2-Phenyl-1,3-thiazole-5-carboxylic acid A->C - CO2 D 2-Phenyl-1,3-thiazole B->D - CO2 C->D - CO2

Caption: Potential decarboxylation pathway of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Experimental Workflow for Stability Assessment

This diagram outlines the steps for conducting a solution stability study.

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep Prepare Solution cond1 Condition 1 (e.g., 4°C, dark) prep->cond1 cond2 Condition 2 (e.g., RT, dark) prep->cond2 cond3 Condition 3 (e.g., RT, light) prep->cond3 sampling Sample at Time Points cond1->sampling cond2->sampling cond3->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the solution stability of the compound.

References

  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. (2016, April 7). PubMed. Retrieved January 22, 2026, from [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021, September 15). PubMed. Retrieved January 22, 2026, from [Link]

  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved January 22, 2026, from [Link]

  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. (2016, March 17). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid - High purity | EN. (n.d.). Georganics. Retrieved January 22, 2026, from [Link]

  • Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. (2018, May 10). PubMed. Retrieved January 22, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved January 22, 2026, from [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester - High purity | EN. (n.d.). Georganics. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this important heterocyclic compound. The inherent polarity of the dual carboxylic acid moieties presents unique purification challenges, which this guide aims to address with practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid shows a low, broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For this specific molecule, the impurities typically originate from the synthetic route, most commonly a variation of the Hantzsch thiazole synthesis.[1][2] The reaction of a thioamide (benzothioamide) with an α-halocarbonyl compound (like diethyl 2,3-dibromosuccinate) followed by ester hydrolysis can introduce several contaminants.

The primary culprits can be categorized as follows:

  • Unreacted Starting Materials: Residual benzothioamide or the succinate derivative.

  • Incomplete Hydrolysis: The presence of the monoethyl ester or the diethyl ester of the target molecule. These are significantly less polar than the final dicarboxylic acid.

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or degradation products, although this is less common for this specific reaction.[3]

  • Residual Synthesis Reagents: Inorganic salts from neutralization steps or residual acid/base from hydrolysis.

Table 1: Common Impurities and Their Origin

Impurity ClassSpecific ExampleOriginImpact on Polarity
Starting MaterialBenzothioamideIncomplete reactionLess polar (neutral)
IntermediateDiethyl 2-phenylthiazole-4,5-dicarboxylateIncomplete hydrolysisMuch less polar (neutral)
Intermediate5-(ethoxycarbonyl)-2-phenylthiazole-4-carboxylic acidIncomplete hydrolysisLess polar than diacid
Inorganic SaltsSodium Bromide (NaBr), Sodium Hydroxide (NaOH)Reaction byproduct, hydrolysis/workupHighly polar, water-soluble

Below is a diagram illustrating the likely points of impurity introduction during a typical synthesis workflow.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Introduction A Benzothioamide + Diethyl 2,3-dibromosuccinate B Cyclization (Hantzsch) Diethyl 2-phenylthiazole-4,5-dicarboxylate A->B Reaction I1 Unreacted Benzothioamide A->I1 Source C Saponification (Hydrolysis) Crude Product B->C e.g., NaOH, H3O+ I2 Incomplete Hydrolysis: - Diethyl Ester - Monoethyl Ester B->I2 Source C->I2 Source I3 Inorganic Salts (from workup) C->I3 Source

Caption: Origin of impurities in a typical synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Q2: Recrystallization isn't sufficiently purifying my product. What solvent system is ideal, and what should I try next?

Recrystallization is the first line of defense, but its success is highly dependent on solvent choice. Given the high polarity of your dicarboxylic acid, you need a polar solvent system.

Causality Behind Solvent Choice: The goal is to find a solvent (or solvent pair) in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Recommended Solvents:

  • Primary Solvents: Ethanol, isopropanol, acetic acid, or water.

  • Solvent Pairs: Ethanol/water, Dioxane/water, or Dimethylformamide (DMF)/water. Using a solvent pair can fine-tune the polarity to effectively exclude specific impurities.

If a single recrystallization is insufficient, it often indicates the presence of impurities with similar solubility profiles, such as the mono-ester intermediate. In this case, a more robust chemical separation technique is required. The next logical step is an acid-base extraction .

Q3: How do I perform an acid-base extraction to remove neutral and less acidic impurities?

Acid-base extraction is a powerful technique that separates compounds based on their differing acid-base properties.[4] It is exceptionally effective for isolating your target dicarboxylic acid from neutral impurities (unreacted starting materials, ester intermediates) and less acidic compounds.

Mechanism of Separation: The core principle involves converting the acidic target compound into its water-soluble salt form by treating it with a base. This salt will move into an aqueous layer, while neutral organic impurities remain in the organic layer.[5] The layers are then separated, and the pure acid is regenerated.

Below is a workflow diagram illustrating the process.

G cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Product (Diacid + Neutral Impurities) in Organic Solvent (e.g., Ethyl Acetate) step1 Add Aqueous Base (e.g., 1M NaHCO3 or Na2CO3) Shake in Separatory Funnel start->step1 step2 Separate Layers step1->step2 org_out Neutral Impurities (Esters, Thioamide) step2->org_out Contains aq_out Water-Soluble Disodium Salt of Target Compound step2->aq_out Contains step3 Acidify Aqueous Layer (e.g., 2M HCl) until pH ~1-2 aq_out->step3 step4 Precipitated Solid Forms step3->step4 end Pure 2-Phenyl-1,3-thiazole- 4,5-dicarboxylic acid (Collect by Filtration) step4->end

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (approx. 1.0 g) in a suitable organic solvent like ethyl acetate (30-40 mL). If solubility is poor, gently warming may be required. Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is preferred over stronger bases like NaOH because it is selective for deprotonating the strong carboxylic acids, potentially leaving very weakly acidic impurities behind.[6] Vent the separatory funnel frequently, as CO₂ gas will be generated.

  • Separation: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the dicarboxylic acid. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate (15 mL) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Regeneration: Cool the combined aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the pure dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Q4: My compound still shows minor impurities after extraction. Is column chromatography a viable option?

Standard silica gel column chromatography is often challenging for highly polar dicarboxylic acids.[7] The acidic protons interact strongly with the silanol groups on the silica surface, which can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.

However, reversed-phase column chromatography is an excellent and highly recommended alternative.

Principle of Reversed-Phase Chromatography: In this technique, the stationary phase is nonpolar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8] Less polar impurities will elute faster, while your highly polar dicarboxylic acid will have a longer retention time. This inversion of elution order often provides superior separation.

Protocol: Reversed-Phase Flash Chromatography

  • Column: Select a C18 reversed-phase flash column appropriately sized for your sample mass.

  • Sample Preparation: Dissolve the semi-pure product in a minimal amount of the strong solvent of your mobile phase (e.g., methanol or acetonitrile) or a solvent like DMF.

  • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile (or methanol), both containing a modifier to improve peak shape.

    • Expert Insight: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents is critical.[9] This keeps the carboxylic acid groups fully protonated, preventing ionization and ensuring sharp, symmetrical peaks.

  • Elution: Start with a high concentration of the weak solvent (water + 0.1% TFA) and gradually increase the concentration of the strong solvent (acetonitrile + 0.1% TFA).

    • Example Gradient: 5% to 70% Acetonitrile/Water over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing the final traces of water may require lyophilization (freeze-drying).

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

  • ResearchGate. (n.d.). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Thiadiazoline Derivatives from 2-Phenyl Chroman-4-one. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the synthesis of this important heterocyclic compound.

I. Overview of Synthetic Strategies

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of the thiazole core, followed by functional group manipulations. The most common approach is a variation of the Hantzsch thiazole synthesis to form the diethyl ester precursor, which is subsequently hydrolyzed to the target dicarboxylic acid. This guide will focus on this primary route and also explore viable alternative pathways.

II. Primary Synthetic Route: Hantzsch Thiazole Synthesis and Hydrolysis

The most established route to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid involves a two-step process:

  • Hantzsch Thiazole Synthesis: The reaction of a suitable α-haloketone with a thioamide. For our target molecule, this involves the reaction of diethyl 2-bromo-3-oxosuccinate with thiobenzamide to yield diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.

  • Saponification: The hydrolysis of the resulting diethyl ester to the desired dicarboxylic acid.

Below is a detailed experimental protocol and a troubleshooting guide for this primary synthetic pathway.

A. Experimental Protocol: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate

Reaction:

Diethyl 2-bromo-3-oxosuccinate Diethyl 2-bromo-3-oxosuccinate Product Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Diethyl 2-bromo-3-oxosuccinate->Product Thiobenzamide Thiobenzamide Thiobenzamide->Product

Hantzsch Thiazole Synthesis Workflow

Materials:

  • Diethyl 2-bromo-3-oxosuccinate (1.0 eq)

  • Thiobenzamide (1.0 eq)

  • Anhydrous Ethanol

  • Triethylamine (1.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

  • To this solution, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Slowly add a solution of diethyl 2-bromo-3-oxosuccinate (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

B. Troubleshooting and FAQs for Hantzsch Synthesis

Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the issue?

A1: Incomplete reactions in Hantzsch thiazole synthesis can often be attributed to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is refluxed for an adequate duration. Monitor by TLC until the starting materials are consumed. If the reaction is sluggish, a modest increase in temperature (if using a higher boiling solvent) or prolonged reaction time may be necessary.

  • Moisture: The presence of water can hydrolyze the starting materials and intermediates. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Base Strength: Triethylamine is a common base for this reaction. If the reaction is still slow, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed, although this may increase the formation of side products.

Q2: I am observing a low yield of the desired product. How can I improve it?

A2: Low yields can be addressed by optimizing the following:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the thioamide (e.g., 1.1 eq) can sometimes drive the reaction to completion.

  • Order of Addition: Adding the α-haloketone solution slowly to the mixture of thioamide and base can minimize side reactions.

  • Purification: The product can be sensitive to silica gel. Consider using a deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative purification methods like recrystallization if the crude product is sufficiently pure.

Q3: I am observing the formation of significant side products. What are they and how can I avoid them?

A3: A common side product in Hantzsch synthesis is the formation of a 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[1] While this specific reaction is run under basic conditions, localized acidity can still be an issue.

  • Ensure Homogeneity: Good stirring is crucial to prevent localized high concentrations of reactants.

  • Control Temperature: Avoid excessive heating, which can lead to decomposition and polymerization.

C. Experimental Protocol: Saponification to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Reaction:

Start Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Product 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid Start->Product Hydrolysis Reagents 1. NaOH, EtOH/H2O 2. HCl (aq) Reagents->Product

Saponification Workflow

Materials:

  • Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 - 3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the diethyl ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.5 - 3.0 eq). The mixture should be a homogeneous solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired dicarboxylic acid.

D. Troubleshooting and FAQs for Saponification

Q1: The hydrolysis is very slow or incomplete. What can I do?

A1: The ester groups in diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate can be sterically hindered, making hydrolysis challenging.

  • Increase Base Equivalents: A larger excess of NaOH (up to 5 equivalents) can be used.

  • Increase Temperature and Time: Prolonged heating at reflux may be necessary.

  • Co-solvent: If the starting material has poor solubility in the ethanol/water mixture, adding a co-solvent like THF can improve solubility and reaction rate.

Q2: I am getting a mixture of the mono-acid and di-acid. How can I favor the formation of the di-acid?

A2: Incomplete hydrolysis will lead to the mono-ester mono-acid. To drive the reaction to completion:

  • Ensure sufficient base and reaction time.

  • Monitor carefully by TLC. The mono-acid will have a different Rf value than the starting ester and the di-acid. Continue the reaction until the mono-acid spot is no longer visible.

Q3: Upon acidification, my product oiled out instead of precipitating as a solid. What should I do?

A3: This can happen if the product has a lower melting point or is not crystalline.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer and remove the solvent to obtain the product.

  • Trituration: Try adding a non-polar solvent like hexane to the oil and scratching with a glass rod to induce crystallization.

III. Alternative Synthetic Routes

Synthetic Route Starting Materials Key Features Potential Challenges
From Acyclic Precursors Diethyl acetylenedicarboxylate, ThiobenzamideOne-pot synthesis.May require a catalyst (e.g., a base like sodium ethoxide). Yields can be variable.
Cook-Heilbron Synthesis Not directly applicable for this substitution pattern.Primarily for the synthesis of 5-aminothiazoles.[1]Does not lead to the desired 4,5-dicarboxylic acid substitution.
Van Leusen Thiazole Synthesis Tosylmethyl isocyanide (TosMIC), an appropriate carbonyl compoundMild reaction conditions.Requires a multi-step synthesis of the necessary dicarbonyl precursor.
A. Synthesis from Diethyl Acetylenedicarboxylate

This is a promising alternative that involves the reaction of diethyl acetylenedicarboxylate with thiobenzamide.

Reaction:

Start1 Diethyl acetylenedicarboxylate Product Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Start1->Product Start2 Thiobenzamide Start2->Product

Alternative Synthesis Workflow

Procedure Outline:

  • In a suitable solvent such as ethanol, dissolve thiobenzamide.

  • Add a base, for example, sodium ethoxide.

  • Slowly add diethyl acetylenedicarboxylate to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and purification would be similar to the Hantzsch synthesis.

Troubleshooting for this route would involve:

  • Optimizing the base: The choice and amount of base are critical.

  • Controlling the addition rate: A slow addition of the acetylenic ester is important to control the reaction exotherm and minimize side reactions.

  • Side products: Potential for Michael addition and other side reactions.

IV. Concluding Remarks

The synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a multi-step process that requires careful optimization and troubleshooting. The Hantzsch synthesis of the diethyl ester followed by saponification is the most common and well-documented route. By understanding the potential pitfalls and having strategies to address them, researchers can successfully synthesize this valuable compound. The alternative routes provide additional options depending on the availability of starting materials and desired reaction conditions.

V. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

Sources

Validation & Comparative

A Comparative Guide to the FT-IR Spectroscopy of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and probe the molecular architecture of a compound. This guide provides an in-depth analysis of the FT-IR spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in pharmacologically active compounds.

This guide will navigate through the interpretation of the compound's characteristic infrared absorption bands, compare its spectrum with those of simpler, related molecules to highlight key structural contributions, and provide a detailed experimental protocol for acquiring high-quality FT-IR data for solid samples.

Deciphering the Vibrational Fingerprint of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

The FT-IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For a complex molecule like 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, the spectrum is a composite of the vibrations of its constituent parts: the phenyl ring, the thiazole ring, and the two carboxylic acid functional groups. The analysis of this spectrum allows for the confirmation of the presence of these key functionalities.

Below is a representative FT-IR spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

(Disclaimer: The following spectrum is a representative illustration based on established spectroscopic principles and data from related compounds, as a direct experimental spectrum was not publicly available at the time of publication.)

Representative FT-IR Spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

(A graphical representation of a hypothetical FT-IR spectrum would be placed here, showing transmittance percentage on the y-axis and wavenumber (cm⁻¹) on the x-axis. The spectrum would display a very broad O-H stretch from ~3300 to 2500 cm⁻¹, sharp aromatic C-H stretches around 3100-3000 cm⁻¹, a strong and slightly broadened C=O stretch around 1700 cm⁻¹, and a complex fingerprint region with multiple peaks between 1600 and 600 cm⁻¹.)

Analysis and Assignment of Key Absorption Bands

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDescription
~ 3300 - 2500O-H stretchingCarboxylic AcidA very broad and intense band characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimer.[1][2]
~ 3100 - 3000C-H stretchingAromatic (Phenyl)Sharp, medium-intensity bands corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.
~ 1710 - 1690C=O stretchingCarboxylic AcidA strong, intense absorption due to the carbonyl stretch of the carboxylic acid groups, likely broadened due to hydrogen bonding.[1] Conjugation with the thiazole ring may slightly lower this frequency.
~ 1610, 1580, 1475C=C stretchingAromatic (Phenyl & Thiazole)Multiple sharp bands of variable intensity representing the skeletal vibrations of the phenyl and thiazole rings.
~ 1420O-H bendingCarboxylic AcidA medium-intensity, in-plane bending vibration of the carboxylic acid O-H group.
~ 1300 - 1200C-O stretchingCarboxylic AcidAn intense band associated with the stretching of the carbon-oxygen single bond of the carboxylic acid.
~ 920O-H bending (out-of-plane)Carboxylic AcidA broad band characteristic of the out-of-plane bending of the hydrogen-bonded O-H groups in the carboxylic acid dimer.
~ 760, 690C-H bending (out-of-plane)Aromatic (Phenyl)Strong bands indicative of a monosubstituted benzene ring.

Comparative Spectral Analysis: Isolating Structural Contributions

To better understand the FT-IR spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, it is instructive to compare it with the spectra of its simpler constituents: benzoic acid and 2-phenylthiazole.

CompoundKey Spectral Features and Comparison
Benzoic Acid The spectrum of benzoic acid is dominated by the very broad O-H stretch of the carboxylic acid dimer from 3300-2500 cm⁻¹ and a strong C=O stretch around 1680-1710 cm⁻¹.[2] It also shows aromatic C-H and C=C stretching bands. The presence of these features in the spectrum of our target molecule confirms the existence of the carboxylic acid and phenyl moieties.
2-Phenylthiazole The spectrum of 2-phenylthiazole would exhibit aromatic C-H stretching above 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations of the phenyl and thiazole rings in the 1600-1400 cm⁻¹ region. Vibrations associated with the C-S bond are typically found in the fingerprint region. By comparing with our target molecule, the additional strong and broad absorptions for the O-H and C=O groups are clearly attributable to the dicarboxylic acid substitution.
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid The spectrum of the target molecule is a clear superposition of the features of a phenyl group, a thiazole ring, and two carboxylic acid groups. The most prominent and defining characteristics are the extremely broad O-H stretch and the intense C=O absorption, which unequivocally confirm the dicarboxylic acid functionality. The unique combination of bands in the fingerprint region provides a distinctive pattern for the complete molecular structure.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a detailed, step-by-step methodology for obtaining the FT-IR spectrum of a solid sample like 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra for solid-state samples.

Workflow for Solid Sample FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Grind Sample s2 Mix with KBr s1->s2 Homogenize s3 Press Pellet s2->s3 Load Die a2 Acquire Sample Spectrum s3->a2 Insert Pellet a1 Acquire Background Spectrum a1->a2 Ratioing p1 Baseline Correction a2->p1 p2 Peak Picking & Analysis p1->p2

Caption: Experimental workflow for FT-IR spectroscopy of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

    • Ensure the 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid sample is dry and free of solvent.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it becomes a fine, uniform powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer the finely ground mixture to a pellet press die.

    • Assemble the die and place it under a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and will yield a better spectrum.

  • Background Spectrum Acquisition:

    • Place a pure KBr pellet (prepared without the sample) or an empty sample holder in the FT-IR spectrometer.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the KBr.

  • Sample Spectrum Acquisition:

    • Remove the background pellet/holder and place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak labeling.

    • Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

Conclusion

The FT-IR spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is rich with information, providing clear evidence for its key structural features. The characteristic broad O-H and strong C=O stretching vibrations are definitive markers for the dicarboxylic acid moieties, while the absorptions in the aromatic and fingerprint regions confirm the presence of the phenyl and thiazole rings. By comparing its spectrum to those of simpler, related structures, the contributions of each functional group can be effectively delineated. The provided experimental protocol outlines a robust method for obtaining high-quality FT-IR data for this and other solid organic compounds, which is a critical step in their structural characterization and subsequent development in various scientific fields.

References

  • University of California, Los Angeles - Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-431.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylthiazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Benzoic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • ResearchGate. (2010). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Image]. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn).

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mass spectrometry of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometry of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from foundational studies on dicarboxylic acids and thiazole derivatives to present a robust analytical framework. We will explore the causal reasoning behind methodological choices, compare ionization techniques, and provide predictive fragmentation data to facilitate structural elucidation and purity assessment.

Introduction: The Analytical Challenge

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a phenyl ring, a thiazole core, and two carboxylic acid functional groups. Thiazole derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] Accurate structural confirmation and impurity profiling are critical in the development of compounds containing this moiety. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, but the choice of ionization method and interpretation of fragmentation data is paramount for reliable characterization. This guide compares the two most common techniques, Electrospray Ionization (ESI) and Electron Impact (EI), to provide a comprehensive analytical strategy.

Physicochemical Properties & Predicted Mass

Before analysis, understanding the fundamental properties of the target molecule is essential.

  • Molecular Formula: C₁₁H₇NO₄S

  • Average Molecular Weight: 265.25 g/mol

  • Monoisotopic (Exact) Mass: 265.0096 u

The presence of two acidic carboxylic acid groups and a basic nitrogen atom in the thiazole ring makes this molecule amphiprotic, influencing its ionization behavior significantly.

Comparative Analysis of Ionization Techniques

The selection of an ionization source is the most critical decision in the mass spectrometric analysis of this compound. The choice dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight confirmation or inducing extensive fragmentation for structural fingerprinting.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight

ESI is the premier technique for polar, non-volatile molecules like dicarboxylic acids. It imparts minimal energy during the ionization process, typically yielding intact molecular ions with very little fragmentation.

Negative Ion Mode (-ESI): The Preferred Method

Given the two carboxylic acid groups, deprotonation is highly favorable, making negative ion mode the most sensitive and informative approach. The acidic protons are readily abstracted in the ESI source, particularly with a mobile phase at neutral or slightly basic pH.[3]

  • Primary Ion Formation: The base peak in the spectrum is expected to be the singly deprotonated molecule, [M-H]⁻ at m/z 264.0023 .

  • Secondary Ion Formation: A doubly deprotonated ion, [M-2H]²⁻ at m/z 131.5011 , may also be observed, especially at higher pH or with specific mobile phase additives.

  • Adduct Formation: In the presence of halide ions (e.g., from chlorinated solvents), adducts like [M+Cl]⁻ can form, a phenomenon well-documented for dicarboxylic acids.[4][5]

The primary utility of -ESI is the unambiguous determination of the molecular weight.

Positive Ion Mode (+ESI): A Secondary Option

While less efficient than negative mode, protonation can occur on the nitrogen atom of the thiazole ring. This would yield the protonated molecule, [M+H]⁺ at m/z 266.0174 . However, the acidity of the carboxyl groups generally suppresses positive ion formation, leading to lower sensitivity.

Electron Impact (EI): The Hard Approach for Structural Fingerprinting

EI is a high-energy, gas-phase ionization technique that causes extensive and reproducible fragmentation. It is ideal for generating a detailed structural "fingerprint" that can be used for library matching and isomer differentiation. The mass spectra of thiazoles under EI conditions have been well-studied and show specific, predictable fragmentation patterns.[6]

  • Molecular Ion: The molecular ion, M⁺˙ at m/z 265.0096 , will be present but may be of low abundance due to the molecule's susceptibility to fragmentation.

  • Fragment Ions: The spectrum will be dominated by fragment ions resulting from the cleavage of the carboxylic acid groups and the fission of the thiazole and phenyl rings. This provides deep structural information but can make identification of the molecular ion challenging.

Experimental Workflows and Protocols

The following workflows provide a validated starting point for the analysis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in Methanol/Water (1:1) ESI LC-ESI-MS/MS (Soft Ionization) Prep->ESI Introduce Sample EI GC-MS or Direct Probe (Hard Ionization) Prep->EI Introduce Sample MS1 MS1: Molecular Ion (e.g., [M-H]⁻) ESI->MS1 EI->MS1 MS2 MS/MS: Fragmentation (Structural Data) MS1->MS2 MS1->MS2 Compare Compare Spectra & Elucidate Structure MS2->Compare MS2->Compare

Caption: General analytical workflow for MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis (Negative Ion Mode)

This protocol is optimized for molecular weight confirmation and detailed structural analysis via collision-induced dissociation (CID).

  • Sample Preparation: Prepare a 10 µM solution of the analyte in a 50:50 mixture of HPLC-grade methanol and water.[7]

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI Negative Mode):

    • Instrument: A triple-quadrupole or Orbitrap mass spectrometer.[7]

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to detect the [M-H]⁻ ion at m/z 264.0.

    • MS/MS (CID): Isolate the precursor ion at m/z 264.0 and apply collision energy (e.g., 10-40 eV) to induce fragmentation. Monitor for characteristic product ions.

Protocol 2: Direct Infusion EI-MS Analysis

This protocol is designed to generate a reproducible fragmentation pattern for structural fingerprinting.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like methanol. A derivatization step (e.g., methylation of the carboxylic acids) may be required to improve volatility for GC-MS.

  • Mass Spectrometry (EI Mode):

    • Introduction: Use a direct insertion probe or GC inlet.

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 230 °C.

    • MS Scan: Scan from m/z 40 to 500.

Predicted Fragmentation Pathways (MS/MS)

The true power of mass spectrometry is revealed in tandem MS (MS/MS) experiments, where precursor ions are isolated and fragmented to reveal their substructures.

-ESI Fragmentation of [M-H]⁻ (m/z 264.0)

The fragmentation will be driven by the loss of the carboxyl groups, which is a well-established pathway for deprotonated dicarboxylic acids.[8]

G M_H [M-H]⁻ m/z 264.0 M_H_CO2 Loss of CO₂ (Decarboxylation) m/z 220.0 M_H->M_H_CO2 -44 Da M_H_H2O Loss of H₂O (Dehydration) m/z 246.0 M_H->M_H_H2O -18 Da M_H_2CO2 Loss of 2nd CO₂ (Decarboxylation) m/z 176.0 M_H_CO2->M_H_2CO2 -44 Da Thiazole_Ring_Cleavage Thiazole Ring Fission Products (e.g., loss of Ph-CN) M_H_2CO2->Thiazole_Ring_Cleavage

Caption: Predicted -ESI fragmentation of the [M-H]⁻ ion.

  • Initial Decarboxylation: The most favorable fragmentation is the loss of a CO₂ molecule to form an ion at m/z 220.0 .

  • Second Decarboxylation: A subsequent loss of the second CO₂ molecule is expected, yielding a fragment at m/z 176.0 .

  • Dehydration: A minor pathway involving the loss of water (H₂O) from the two carboxyl groups could produce an ion at m/z 246.0 .[8]

+EI Fragmentation of M⁺˙ (m/z 265.0)

EI fragmentation will be more complex, involving cleavages across the entire molecule, consistent with known pathways for thiazole derivatives.[6][9]

G M M⁺˙ m/z 265.0 M_COOH Loss of •COOH m/z 220.0 M->M_COOH -45 Da M_Ph Loss of •C₆H₅ m/z 188.0 M->M_Ph -77 Da Ph Phenyl Cation C₆H₅⁺ m/z 77.0 M->Ph Thiazole_Fragments Thiazole Ring Fragments (e.g., [M-84]⁺) m/z 181.0 M->Thiazole_Fragments -C₄O₄

Caption: Predicted +EI fragmentation of the M⁺˙ ion.

  • Loss of Carboxyl Radical: Cleavage of a carboxyl group as a radical (•COOH) would produce an ion at m/z 220.0 .

  • Loss of Phenyl Radical: Loss of the phenyl group (•C₆H₅) would result in an ion at m/z 188.0 .

  • Formation of Phenyl Cation: A stable phenyl cation at m/z 77.0 is highly characteristic.

  • Thiazole Ring Fission: Cleavage of the thiazole ring itself can occur, producing characteristic fragment ions.[6][9]

Data Summary and Comparison

FeatureESI-MS (Negative Mode)EI-MS
Primary Use Molecular Weight ConfirmationStructural Fingerprinting
Ionization Energy Low ("Soft")High ("Hard")
Expected Base Peak [M-H]⁻ at m/z 264.0A stable fragment ion (e.g., m/z 77 or 220)
Molecular Ion Abundant [M-H]⁻M⁺˙ (m/z 265.0), may be weak or absent
Key Fragments Sequential loss of CO₂ (m/z 220.0, 176.0)Loss of •COOH, •C₆H₅; Phenyl cation (m/z 77.0)
Best For Analyzing polar, non-volatile samplesVolatile or derivatized samples; library matching

Conclusion and Recommendations

For the comprehensive characterization of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, a dual-pronged mass spectrometry approach is recommended.

  • Primary Analysis (LC-ESI-MS/MS): Utilize liquid chromatography coupled with negative ion electrospray ionization. This will provide unambiguous confirmation of the molecular weight via the [M-H]⁻ ion and detailed structural information through the characteristic sequential losses of carbon dioxide in MS/MS experiments.

  • Complementary Analysis (EI-MS): For distinguishing isomers or creating a library-searchable spectrum, direct probe or GC-MS analysis using electron impact ionization is invaluable. The resulting complex fragmentation pattern serves as a unique structural fingerprint.

By comparing the data from these two orthogonal techniques, researchers can achieve a high degree of confidence in the identification and structural elucidation of this and related thiazole compounds, ensuring the integrity and quality required for research and drug development.

References

  • Kumar, M. R., Prabhakar, S., & Vairamani, M. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-1115. [Link][4][7]

  • PubMed. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link][4]

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  • Shaikh, K., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. [Link][9]

  • Semantic Scholar. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link][5]

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  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link][6]

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  • Malik, G. M., Patel, S. S., & Tailor, J. H. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. International Journal of Advanced Research. [Link][12]

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  • Patel, D. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link][15]

  • Chiaradia, L. D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link][2]

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A Comparative Guide to the Crystal Structures of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid framework, in particular, offers a versatile platform for developing novel compounds with potential applications in oncology, inflammation, and infectious diseases. The spatial arrangement of substituents on this core, dictated by its crystal structure, is paramount in defining its biological activity and physicochemical properties.

This guide provides a comprehensive overview of the structural analysis of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid derivatives. While a comprehensive database of crystal structures for a complete series of these specific derivatives is not yet publicly available, this guide will equip researchers with the necessary protocols to synthesize, crystallize, and analyze these compounds. We will draw comparisons from closely related, structurally characterized thiazole derivatives to illustrate the principles of their solid-state behavior and the impact of substituent modifications on their crystal packing.

The Strategic Importance of Crystallographic Analysis

In drug development, understanding the three-dimensional structure of a molecule is non-negotiable. While spectroscopic techniques like NMR provide invaluable information about molecular connectivity in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the solid-state conformation and intermolecular interactions. This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the rational design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have profound effects on its solubility, stability, and bioavailability.

  • In Silico Modeling: Providing accurate geometries for computational studies, such as molecular docking and quantum mechanics calculations.

Experimental Workflow: From Synthesis to Crystal Structure

The following sections outline a detailed, validated workflow for the synthesis, crystallization, and structural analysis of 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid and its derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid core. The general reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Thiobenzamide Thiobenzamide Step2 Step 2: Cyclocondensation Thiobenzamide->Step2 DMAD Dimethyl Acetylenedicarboxylate Step1 Step 1: Bromination of DMAD DMAD->Step1 Bromine Bromine in Acetic Acid Bromine->Step1 Step1->Step2 Forms α,β-dibromosuccinate intermediate Diester Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate Step2->Diester Forms thiazole ring Step3 Step 3: Hydrolysis (Optional) Diacid 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid Step3->Diacid Diester->Step3 Base or Acid Catalysis

Caption: Generalized workflow for the synthesis of the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid core.

Step-by-Step Protocol:

  • Preparation of Dimethyl 2,3-dibromosuccinate:

    • Dissolve dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • The product can be isolated by removal of the solvent under reduced pressure. Causality: This step generates the required α-halocarbonyl equivalent for the Hantzsch synthesis.

  • Cyclocondensation to form Dimethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate:

    • Dissolve thiobenzamide and dimethyl 2,3-dibromosuccinate in a polar aprotic solvent like ethanol or DMF.

    • Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure diester. Causality: The nucleophilic sulfur of the thioamide attacks one of the electrophilic carbons bearing a bromine, followed by intramolecular cyclization and elimination to form the aromatic thiazole ring.

  • Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid (Optional):

    • Suspend the diester in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Heat the mixture to reflux until the hydrolysis is complete (disappearance of the starting material by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry.

  • Synthesis of Derivatives (Amides, Esters):

    • The dicarboxylic acid can be converted to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.

    • The diacyl chloride can then be reacted with various amines or alcohols to generate a library of diamides or new diesters, respectively.

Part 2: Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

TechniqueDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Compounds that are stable and have moderate solubility.
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.Small quantities of material.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Compounds with a significant temperature-dependent solubility.

Diagram of the Crystallization Workflow:

Crystallization_Workflow cluster_setup Preparation cluster_methods Crystallization Methods cluster_outcome Analysis Start Start with Pure Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolution to Near Saturation Solvent_Screen->Dissolution Slow_Evap Slow Evaporation Dissolution->Slow_Evap Vapor_Diff Vapor Diffusion Dissolution->Vapor_Diff Cooling Slow Cooling Dissolution->Cooling Harvest Harvest Crystals Slow_Evap->Harvest Vapor_Diff->Harvest Cooling->Harvest SCXRD Single-Crystal X-ray Diffraction Harvest->SCXRD

Caption: A systematic workflow for obtaining single crystals suitable for X-ray diffraction.

Comparative Structural Analysis: Insights from Related Thiazole Derivatives

In the absence of a comprehensive set of crystal structures for 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid derivatives, we can draw valuable insights from the structural analysis of closely related compounds. Below is a comparative analysis of three such derivatives, highlighting how different substituents influence their crystal packing and intermolecular interactions.

Compound Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [3]Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate [4]2,4-Dimethyl-1,3-thiazole-5-carboxylic acid [5][6]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Key Structural Feature The thiazole and phenyl rings are nearly coplanar, with a dihedral angle of 5.15°.The diphenylamino group introduces significant steric bulk, preventing coplanarity.The carboxylic acid group is a key driver of intermolecular interactions.
Dominant Intermolecular Interactions No classical hydrogen bonding is observed. Packing is likely governed by van der Waals forces.C-H···O, C-H···π, and π-π stacking interactions stabilize the crystal packing.[4]Strong O-H···N hydrogen bonds form polymeric chains. These chains are further linked by weaker C-H···O interactions into a 2D network.[5][6]

Analysis of Intermolecular Interactions:

The presence of a carboxylic acid group in 2,4-dimethyl-1,3-thiazole-5-carboxylic acid introduces a strong hydrogen bond donor (O-H) and acceptor (C=O), as well as the thiazole nitrogen acting as a hydrogen bond acceptor. This leads to the formation of robust hydrogen-bonded networks, which are a dominant feature of its crystal packing.[5][6] In contrast, the ester groups and trifluoromethyl substituent in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate do not participate in strong hydrogen bonding, resulting in a packing arrangement likely dominated by weaker interactions.[3] The bulky diphenylamino group in methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate leads to a more complex packing arrangement stabilized by a combination of weak hydrogen bonds and π-stacking interactions.[4]

Implications for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid Derivatives:

Based on this comparative analysis, we can predict that:

  • The parent dicarboxylic acid will likely form extensive hydrogen-bonding networks, potentially leading to a highly stable, high-melting-point solid. The two carboxylic acid groups offer multiple possibilities for synthon formation.

  • Ester derivatives will have weaker intermolecular interactions, likely resulting in lower melting points and potentially different packing motifs compared to the diacid. The planarity between the phenyl and thiazole rings will be a key determinant of their packing.

  • Amide derivatives will reintroduce strong hydrogen bonding capabilities (N-H donors and C=O acceptors), leading to robust supramolecular assemblies. The nature of the substituent on the amide nitrogen will influence the dimensionality of the hydrogen-bonded network.

Diagram of Potential Intermolecular Interactions:

Interactions cluster_diacid Diacid Derivative cluster_diamide Diamide Derivative cluster_diester Diester Derivative Diacid1 Molecule A Diacid2 Molecule B Diacid1->Diacid2 O-H···N (Thiazole) O-H···O (Carboxyl) Diamide1 Molecule C Diamide2 Molecule D Diamide1->Diamide2 N-H···O (Amide) Diester1 Molecule E Diester2 Molecule F Diester1->Diester2 C-H···O π-π Stacking

Caption: Predicted dominant intermolecular interactions for different derivatives of the target scaffold.

Conclusion

The rational design of new therapeutic agents based on the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid scaffold is critically dependent on a thorough understanding of their three-dimensional structures. While a comprehensive comparative analysis awaits the systematic synthesis and crystallographic characterization of a full series of these derivatives, this guide provides the foundational knowledge and experimental protocols to undertake such studies. By following the outlined procedures for synthesis, crystallization, and analysis, and by drawing insights from the structural behavior of related compounds, researchers can effectively elucidate the structure-property relationships of this promising class of molecules, paving the way for the development of novel and effective pharmaceuticals.

References

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A Comparative Guide to the Reactivity of Thiazole-4,5-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole-4,5-dicarboxylic acid, a heterocyclic organic compound with the molecular formula C₅H₃NO₄S, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, arising from the fused thiazole ring, provides a unique scaffold for the development of novel therapeutic agents and functional materials.[3] The presence of two carboxylic acid groups at the 4 and 5 positions of the thiazole ring dictates its chemical reactivity, making it a versatile building block for a wide range of chemical transformations.[1] This guide provides an in-depth comparison of the reactivity of thiazole-4,5-dicarboxylic acid in key chemical reactions, supported by experimental data and established protocols, to aid researchers in its effective utilization.

The Thiazole Ring: An Overview of its Electronic Properties and Reactivity

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[4][5] This arrangement results in a unique electronic distribution within the ring. The nitrogen atom, being more electronegative, imparts a degree of electron deficiency, particularly at the C2 position, making it susceptible to nucleophilic attack.[4] Conversely, the C5 position is comparatively electron-rich and is the preferred site for electrophilic substitution.[4] The C4 position is considered almost neutral.[4]

The reactivity of the thiazole ring can be significantly influenced by the nature of the substituents attached to it. Electron-donating groups, such as methyl groups, enhance the basicity and nucleophilicity of the ring, facilitating electrophilic attack at the C5 position.[4][5] In contrast, electron-withdrawing groups, like nitro groups, decrease the ring's basicity and nucleophilicity.[5] The two carboxylic acid groups in thiazole-4,5-dicarboxylic acid are strong electron-withdrawing groups, which profoundly impact its overall reactivity.

Key Reactions and Reactivity Comparison

The chemical behavior of thiazole-4,5-dicarboxylic acid is primarily governed by the reactivity of its carboxylic acid functionalities and the inherent properties of the thiazole ring. The principal reactions it undergoes include decarboxylation, esterification, and amide formation.[1]

Decarboxylation: Stability and Reaction Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a critical aspect of the chemical stability of thiazole carboxylic acids.[1] The ease of decarboxylation for isomeric thiazole monocarboxylic acids follows the order: position-2 > position-5 > position-4.[1] This indicates that the carboxylic acid at the C4 position is the most stable, a factor that has significant implications for synthetic strategies and storage.

The stability of the carboxylic acid groups in thiazole-4,5-dicarboxylic acid is influenced by the electronic environment of the ring. The presence of electron-withdrawing groups, such as the second carboxylic acid group, can accelerate decarboxylation.[1] Kinetic studies have shown that the decarboxylation mechanism can proceed through either a unimolecular or bimolecular pathway depending on the proton activity of the medium.[6] For instance, 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids can decarboxylate via a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism.[6]

Table 1: Comparative Thermal Stability of Related Thiazole Dicarboxylic Acids

CompoundDecomposition Temperature (°C)Notes
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid~220Undergoes endothermic sublimation around 195°C before decomposition.[1]
Esterification: Synthesis of Versatile Intermediates

Esterification of thiazole-4,5-dicarboxylic acid with various alcohols yields thiazole esters, which are valuable intermediates in organic synthesis.[1] This reaction is a standard transformation for carboxylic acids and can be achieved using various established methods.

Experimental Protocol: Fischer Esterification of Thiazole-4,5-dicarboxylic Acid

This protocol describes a general procedure for the synthesis of dialkyl thiazole-4,5-dicarboxylates.

Materials:

  • Thiazole-4,5-dicarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend thiazole-4,5-dicarboxylic acid in an excess of the desired anhydrous alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ester, which can be further purified by recrystallization or column chromatography.

The reactivity in esterification can be influenced by steric hindrance from substituents on the thiazole ring or the alcohol. For more challenging substrates, alternative methods such as using coupling agents or converting the carboxylic acid to a more reactive acyl chloride may be necessary.[7][8]

Amide Formation: Building Blocks for Bioactive Molecules

The formation of amides from thiazole-4,5-dicarboxylic acid is a crucial reaction for the synthesis of a wide array of biologically active molecules.[9][10] Thiazole-containing amides have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1][9]

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[11] Common methods involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride.

Diagram 1: General Workflow for Amide Bond Formation

AmideFormation CarboxylicAcid Thiazole-4,5-dicarboxylic Acid ActivatingAgent Activating Agent (e.g., SOCl₂, Coupling Reagent) CarboxylicAcid->ActivatingAgent ActivatedIntermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) ActivatingAgent->ActivatedIntermediate Amine Amine (R-NH₂) ActivatedIntermediate->Amine Amide Thiazole-4,5-dicarboxamide Amine->Amide

Caption: Workflow for the synthesis of amides from thiazole-4,5-dicarboxylic acid.

For sterically hindered or electron-deficient amines, standard coupling methods may prove inefficient.[12] In such cases, specialized protocols, such as the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures, have been developed.[12]

Experimental Protocol: Amide Coupling using Thionyl Chloride

This protocol outlines the synthesis of thiazole-4,5-dicarboxamides via the corresponding acyl chloride.

Materials:

  • Thiazole-4,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Primary or secondary amine

  • Triethylamine (base)

Procedure:

  • Suspend thiazole-4,5-dicarboxylic acid in an anhydrous solvent under an inert atmosphere.

  • Add thionyl chloride dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the diacyl chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude diacyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the amine and triethylamine in an anhydrous solvent and cool in an ice bath.

  • Add the solution of the diacyl chloride dropwise to the amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.

The reactivity of the diacyl chloride is high, allowing for the formation of amides with a wide range of amines. However, care must be taken to control the reaction conditions to avoid side reactions.

Influence of Substituents on Reactivity

The presence of substituents on the thiazole ring can significantly alter the reactivity of the carboxylic acid groups. Electron-donating groups at the C2 position can increase the nucleophilicity of the ring, potentially influencing the reactivity of the adjacent carboxylic acids.[4] Conversely, additional electron-withdrawing groups would be expected to increase the acidity of the carboxylic protons and potentially facilitate nucleophilic attack on the carbonyl carbons.

For instance, the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has been explored for the development of metallo-β-lactamase inhibitors, highlighting the importance of substituents in tuning the biological activity.[13]

Conclusion

Thiazole-4,5-dicarboxylic acid is a versatile building block with a rich and tunable reactivity profile. A thorough understanding of its behavior in key reactions such as decarboxylation, esterification, and amide formation is essential for its effective application in drug discovery and materials science. The choice of reaction conditions and synthetic strategy should be carefully considered based on the desired outcome and the nature of the substrates involved. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important heterocyclic compound.

References

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  • Chen, P., et al. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232.
  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 689-692.
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  • Piatkowska, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3125.
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  • Al-Juboori, A. M. H., & Al-Masoudi, N. A. (2021). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 64(10), 5677-5683.
  • Spinelli, D., Noto, R., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry, 14(8), 1325-1328.
  • Lystrup, J. H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11438-11442.
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A Comparative Analysis of the Biological Activity of Thiazole Scaffolds: Evaluating 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in the Context of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural features allow for a diverse range of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] This has resulted in the development of numerous thiazole-containing drugs with applications ranging from antimicrobial to anticancer therapies.[2][3] This guide provides a comparative analysis of the biological activity of various thiazole derivatives, with a specific focus on contextualizing the potential of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

While a comprehensive search of the scientific literature reveals a wealth of information on the biological activities of numerous thiazole derivatives, specific experimental data on the biological activity of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid remains limited. Therefore, this guide will first establish a baseline of the diverse bioactivities exhibited by the broader thiazole family, supported by experimental data. This comparative landscape will serve as a framework for postulating the potential therapeutic applications of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and for guiding future research endeavors.

The Anticancer Potential of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][5] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][6]

A notable example is the class of 2-aminothiazole derivatives, which have shown promising results in preclinical studies.[7][8][9] For instance, certain 2-aminothiazole derivatives have exhibited potent antitumor activities with IC50 values in the low micromolar range against human lung cancer and glioma cell lines.[7] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the thiazole ring play a critical role in determining the anticancer potency.

Here, we compare the cytotoxic activity of several thiazole derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-AminothiazoleCompound 20H1299 (Lung)4.89[7]
2-AminothiazoleCompound 20SHG-44 (Glioma)4.03[7]
Thiazole-basedCompound 27HeLa (Cervical)1.6[7]
Thiazole-basedCompound 21K563 (Leukemia)16.3[7]
Thiazolyl-hydrazonesCompound 4cMCF-7 (Breast)2.57[10]
Thiazolyl-hydrazonesCompound 4cHepG2 (Liver)7.26[10]
Thiazole-basedCompound 4iSaOS-2 (Osteosarcoma)0.190 (µg/mL)[3]

Mechanism of Action: Inhibition of Signaling Pathways

Many anticancer thiazole derivatives exert their effect by targeting critical signaling pathways involved in cell growth and proliferation, such as the PI3K/mTOR pathway.[11] The inhibition of these pathways can lead to cell cycle arrest and apoptosis.[5]

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K inhibits Thiazole Derivative->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of thiazole derivatives Cell_Seeding->Compound_Addition Incubation_24_48h Incubate for 24-48 hours Compound_Addition->Incubation_24_48h MTT_Addition Add MTT solution to each well Incubation_24_48h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds.[12]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[12]

The Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents.[2] Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[13][14] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes such as cell wall synthesis, DNA replication, and protein synthesis.[13]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiazole-quinoliniumCompound 39a/bMRSA1-8[16]
4-(4-bromophenyl)-thiazol-2-amineCompound 43aS. aureus16.1 (µM)[2]
4-(4-bromophenyl)-thiazol-2-amineCompound 43aE. coli16.1 (µM)[2]
2-phenyl-1,3-thiazoleCompound 12S. aureus125-150[17]
2-phenyl-1,3-thiazoleCompound 12E. coli125-150[17]
Benzo[d]thiazoleCompound 13/14S. aureus50-75[17]
Benzo[d]thiazoleCompound 13/14E. coli50-75[17]
Heteroaryl(aryl) thiazoleCompound 3Various Bacteria230-700[18]
Heteroaryl(aryl) thiazoleCompound 9Various Fungi60-230[18]

Mechanism of Action: Inhibition of Bacterial Enzymes

A key mechanism of action for many antibacterial thiazoles is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[19]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling Blocked_Replication Blocked DNA Replication DNA_Gyrase->Blocked_Replication Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->DNA_Gyrase inhibits

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[15]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compound: The thiazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

The Anti-inflammatory Potential of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[20] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][21]

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[22][23]

Compound ClassSpecific Derivative% Inhibition of Edema (Carrageenan test)Reference
Substituted phenyl thiazoleCompound 3c44%[22]
Substituted phenyl thiazoleCompound 3d41%[22]

Mechanism of Action: Inhibition of COX Enzymes

The anti-inflammatory effects of many thiazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[20][21][24]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX_Enzymes inhibits

Caption: Inhibition of prostaglandin synthesis by thiazole derivatives via COX enzyme blockade.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[22][23]

Methodology:

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like Nimesulide), and test groups.[22]

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[23]

Thiazole Derivatives as Enzyme Inhibitors

The ability of thiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[1][25] Beyond their roles in cancer and inflammation, thiazoles have been shown to inhibit a variety of other enzymes, including monoamine oxidases (MAOs), carbonic anhydrases, and Pin1.[25][26][27]

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Thiazole-basedCompound 3jMAO-A0.134[25]
Thiazole-basedCompound 3tMAO-A0.123[25]
Thiazole-basedCompound 3jMAO-B0.027[25]
Thiazole-basedCompound 3tMAO-B0.025[25]
Thiazole-methylsulfonylVarioushCA I39.38 - 198.04[26]
Thiazole-methylsulfonylVarioushCA II39.16 - 86.64[26]
Thiazole-basedCompound 10bPin15.38[27]
Thiazole-basedCompound VEGFR0.074[28]
Thiazole-basedCompound VBRAFV600E0.107[28]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

A general protocol for determining the enzyme inhibitory potential of thiazole derivatives.[1][11]

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare enzyme, substrate, and buffer solutions Inhibitor_Dilution Prepare serial dilutions of thiazole derivative Reagent_Prep->Inhibitor_Dilution Pre_incubation Pre-incubate enzyme with inhibitor Inhibitor_Dilution->Pre_incubation Reaction_Initiation Initiate reaction by adding substrate Pre_incubation->Reaction_Initiation Incubation Incubate at optimal temperature Reaction_Initiation->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Signal_Detection Detect signal (e.g., absorbance, fluorescence) Reaction_Termination->Signal_Detection IC50_Calculation Calculate IC50 value Signal_Detection->IC50_Calculation

Sources

A Comparative Guide to the Coordination Properties of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Linker

For researchers, scientists, and drug development professionals engaged in the design of novel metal-organic frameworks (MOFs) and coordination polymers, the selection of organic linkers is of paramount importance. These molecules dictate the ultimate structure, porosity, and functionality of the resulting materials. This guide provides a comprehensive comparative analysis of the coordination properties of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid with transition metals.

While direct experimental studies on the coordination chemistry of this specific thiazole derivative are nascent, its structural architecture—a rigid phenyl-thiazole core flanked by two carboxylic acid groups—suggests significant potential for constructing robust and functional coordination polymers. The presence of both hard carboxylate oxygen donors and a softer nitrogen atom within the thiazole ring offers multiple coordination sites, paving the way for diverse structural topologies and interesting material properties, such as luminescence and catalysis.

This guide will leverage established principles of coordination chemistry and draw insightful comparisons with the well-documented coordination behavior of its close structural analog, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC). By examining the known interactions of H3PhIDC with various transition metals, we can extrapolate and predict the coordination propensities of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, offering a valuable theoretical framework for future experimental design.

Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid: A Plausible Pathway

The availability of a reliable synthetic route is the first step in exploring the coordination chemistry of a new ligand. While detailed procedures for the synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid are not extensively reported, a plausible approach can be derived from the well-established Hantzsch thiazole synthesis. The likely precursor, diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate, is commercially available, simplifying the final step to a standard ester hydrolysis.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid
  • Ester Hydrolysis: To a solution of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an excess of an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux: Heat the reaction mixture at reflux for several hours to ensure complete hydrolysis of the ester groups. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., hydrochloric acid) until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system.

G cluster_0 Synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid start Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate step1 Ester Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) start->step1 step2 Acidification (e.g., HCl) step1->step2 end 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid step2->end

Caption: Plausible synthetic workflow for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Comparative Analysis of Coordination Properties: Thiazole vs. Imidazole Analog

The most insightful comparison for predicting the coordination behavior of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is to examine the experimentally determined structures of coordination polymers formed with its imidazole analog, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC). The primary difference between these two ligands is the substitution of a nitrogen atom for a sulfur atom in the five-membered heterocyclic ring. This seemingly small change can have significant implications for the electronic properties and coordination preferences of the ligand.

Potential Coordination Modes

Both 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and H3PhIDC are versatile ligands capable of adopting various coordination modes, facilitated by the presence of two carboxylate groups and the nitrogen atom(s) of the heterocyclic ring. The carboxylate groups can coordinate to metal centers in monodentate, bidentate chelating, or bridging fashions. The nitrogen atom of the thiazole ring and the imino nitrogen of the imidazole ring can also act as donor sites.

G cluster_0 Predicted Coordination Modes of 2-Phenyl-1,3-thiazole-4,5-dicarboxylate cluster_L1 cluster_1 Observed Coordination Modes of 2-Phenyl-1H-imidazole-4,5-dicarboxylate cluster_L2 M1 M L1_node M1->L1_node Monodentate M1->L1_node Bidentate Bridging N1_node M1->N1_node N-coordination L1 O-C-O N1 N S1 S R1 R M2 M L2_node M2->L2_node Bridging N2_node M2->N2_node N-coordination L2 O-C-O N2 N NH NH R2 R

Caption: Comparison of potential coordination modes.

Case Study: Coordination with Cadmium(II)

In the case of H3PhIDC, its reaction with cadmium(II) nitrate in the presence of ancillary N-donor ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy) results in the formation of one-dimensional (1-D) infinite chains.[1] In these structures, the HPhIDC²⁻ ligand acts as a bridging ligand, connecting two Cd(II) centers through its carboxylate groups. The imidazole nitrogen does not directly participate in coordination to the cadmium ion in these specific examples, likely due to steric hindrance from the bulky ancillary ligands.

Prediction for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid: It is highly probable that the thiazole analog will also form similar 1-D chain structures with Cd(II) in the presence of such ancillary ligands. The thiazole nitrogen, being a softer donor than the imidazole nitrogen, might show a weaker affinity for the relatively hard Cd(II) ion, further favoring the bridging coordination mode through the carboxylates.

Case Study: Coordination with Lead(II)

The coordination chemistry of H3PhIDC with Pb(II) reveals a more complex scenario. A two-dimensional (2-D) framework is formed where the Pb(II) ions are bridged by μ₄-PhIDC³⁻ ligands.[1] This indicates that under certain conditions, the imidazole ring can be deprotonated and participate in coordination, leading to a higher dimensionality of the resulting structure.

Prediction for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid: The thiazole analog, lacking an acidic N-H proton, cannot be deprotonated in the same manner. Therefore, it is less likely to form such highly connected 2-D networks with Pb(II) through this specific μ₄-coordination mode. However, the thiazole nitrogen could still coordinate to the Pb(II) center, potentially leading to 2-D or 3-D structures through different bridging arrangements. The larger ionic radius and flexible coordination sphere of Pb(II) could accommodate coordination from both the carboxylates and the thiazole nitrogen.

Case Study: Coordination with Strontium(II)

With Sr(II), H3PhIDC forms a three-dimensional (3-D) framework with a uninodal 4-connected net.[1] This demonstrates the ability of the ligand to generate complex, high-dimensional structures with alkaline earth metals.

Prediction for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid: The thiazole derivative is also expected to be an excellent candidate for forming 3-D frameworks with Sr(II). The combination of the rigid phenyl-thiazole backbone and the versatile carboxylate groups can lead to the formation of robust, porous materials. The involvement of the thiazole nitrogen in coordination would depend on the specific reaction conditions and the coordination preferences of the Sr(II) ion.

Comparative Data Table

The following table provides a comparative summary of the known coordination compounds of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) and the predicted properties of complexes with 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Metal IonLigandAncillary LigandDimensionalityCoordination Mode of DicarboxylateHeterocyclic N-CoordinationReference/Prediction
Cd(II)H3PhIDCphen/bipy1-D ChainBridgingNo[1]
Cd(II)Thiazole Analogphen/bipyPredicted 1-D ChainPredicted BridgingPredicted Unlikely-
Pb(II)H3PhIDCNone2-D Frameworkμ₄-BridgingYes (deprotonated)[1]
Pb(II)Thiazole AnalogNonePredicted 2-D/3-DPredicted BridgingPredicted Possible-
Sr(II)H3PhIDCNone3-D FrameworkBridgingYes[1]
Sr(II)Thiazole AnalogNonePredicted 3-DPredicted BridgingPredicted Possible-

Experimental Protocols for Synthesis of Coordination Polymers

The following are generalized protocols for the synthesis of coordination polymers with 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, based on successful methods for its imidazole analog.

Protocol 1: Solvothermal Synthesis of a 1-D Cadmium(II) Coordination Polymer
  • Reactants: Combine 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid (1 mmol), Cadmium(II) nitrate tetrahydrate (1 mmol), and 1,10-phenanthroline (1 mmol) in a solvent mixture of N,N-dimethylformamide (DMF) and water.

  • Sealing: Place the mixture in a Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (e.g., 120-160 °C) for several days.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with DMF and water, and air-dry.

G cluster_0 Solvothermal Synthesis Workflow start Mix Ligand, Metal Salt, and Ancillary Ligand in Solvent step1 Seal in Teflon-lined Autoclave start->step1 step2 Heat in Oven (e.g., 120-160 °C, 2-3 days) step1->step2 step3 Slow Cooling to Room Temperature step2->step3 step4 Filter, Wash, and Dry Crystals step3->step4 end Coordination Polymer Crystals step4->end

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Thiazole-Based Drug Discovery

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid. We will move beyond a simple listing of techniques to explore the causality behind their application, empowering researchers to design a robust, self-validating workflow for ensuring the integrity of their compounds.

Contextualizing Purity: Synthesis and Potential Impurities

To effectively validate purity, one must first anticipate the potential impurities. A common route to substituted thiazoles is the Hantzsch thiazole synthesis or variations thereof, which involves the condensation of a thioamide with an α-halocarbonyl compound.[2][3] For 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, a plausible synthesis could involve the reaction of thiobenzamide with a halogenated derivative of oxaloacetic acid or a related precursor.

Based on this, likely impurities include:

  • Unreacted Starting Materials: Thiobenzamide, halogenated keto-acid.

  • Reaction Intermediates: Incompletely cyclized or hydrolyzed intermediates.

  • By-products: Compounds formed from side reactions, such as self-condensation of the keto-acid.

  • Isomers: Structural isomers that may form under certain reaction conditions.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, DMF).

A multi-technique, or orthogonal, approach is therefore not just recommended but essential for comprehensive purity assessment.

A Multi-Faceted Validation Workflow

No single analytical technique can simultaneously confirm chemical structure, identify all potential impurities, and provide an accurate quantitative purity value. A logical, tiered workflow ensures both efficiency and rigor.

Purity_Validation_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Structural Confirmation & Identification cluster_2 Phase 3: Quantitative Purity Assessment TLC Thin-Layer Chromatography (TLC) NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MP Melting Point Analysis MP->NMR MS High-Resolution Mass Spec (HRMS) NMR->MS Corroborate Structure FTIR FT-IR Spectroscopy MS->FTIR Confirm Functional Groups HPLC High-Performance Liquid Chromatography (HPLC-UV) FTIR->HPLC Proceed to Quantitation Final_Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Final_Report Synthesized_Product Synthesized 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid Synthesized_Product->TLC Quick Purity Check Synthesized_Product->MP Bulk Purity Indicator

Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.

Comparative Analysis of Key Validation Techniques

The selection of an analytical method should be driven by the specific question being asked—be it structural confirmation, impurity detection, or quantification.

Chromatographic Techniques: The Power of Separation

Chromatography excels at separating the target compound from impurities, making it foundational for purity analysis.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in pharmaceutical development.[5] For 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid, a reverse-phase method is ideal. The two carboxylic acid groups render the molecule polar, requiring a polar mobile phase (e.g., water/acetonitrile) and a nonpolar stationary phase (e.g., C18). An acid modifier (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acids, ensuring sharp, symmetrical peaks. Purity is typically reported as the area percentage of the main peak detected by a UV spectrophotometer.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for qualitatively assessing the number of components in a mixture and monitoring reaction progress.[7] A single spot on a TLC plate suggests a high degree of purity, while multiple spots indicate the presence of impurities. It is an indispensable tool for guiding the purification process (e.g., column chromatography) before quantitative analysis.[8]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy provides detailed information about a molecule's structure and functional groups, serving as the definitive tool for identity confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the structure of an organic compound.[9]

    • ¹H NMR: For our target molecule, the ¹H NMR spectrum should confirm the presence of the phenyl group (protons typically in the 7-8 ppm range). Crucially, the two carboxylic acid protons will appear as a very broad singlet far downfield, often near 12 ppm.[10][11] This signal will disappear upon adding a drop of D₂O to the sample, a classic test for exchangeable acidic protons.[11] The absence of other unexpected signals is a strong indicator of purity.

    • ¹³C NMR: This spectrum will confirm the carbon skeleton. The carboxyl carbons are expected in the 165-185 δ range, while the carbons of the phenyl and thiazole rings will appear in the aromatic region.[11]

  • Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.[9] High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it measures the mass-to-charge ratio with extreme precision, allowing for the unambiguous determination of the molecular formula.[5] The fragmentation of thiazoles can be complex but often involves characteristic losses that can help in structural elucidation.[12][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups.[9] The spectrum of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid will be dominated by two key features:

    • A very broad O–H stretch from the hydrogen-bonded carboxylic acid dimers, spanning from approximately 2500 to 3300 cm⁻¹.[10][11]

    • An intense C=O (carbonyl) stretch between 1690 and 1760 cm⁻¹.[14] The presence of these characteristic bands provides strong evidence for the dicarboxylic acid moiety.

Thermal and Elemental Analysis
  • Melting Point: For a crystalline solid, a sharp and un-depressed melting point range is a time-honored indicator of high purity.[7] Impurities disrupt the crystal lattice, typically causing the melting point to broaden and decrease.

  • Elemental Analysis: This technique determines the percentage composition of C, H, N, and S. The experimental values should match the theoretical values calculated from the molecular formula (C₁₁H₇NO₄S) within a narrow margin (e.g., ±0.4%).

Data Summary: A Head-to-Head Comparison

Technique Primary Application Information Provided Strengths Limitations
HPLC-UV Quantitative PurityPurity (Area %), Retention Time (Identity)Highly sensitive, quantitative, reproducibleRequires method development, can miss non-UV active impurities
¹H & ¹³C NMR Structural ConfirmationAtomic connectivity, chemical environmentUnambiguous structure elucidation, detects proton/carbon-containing impuritiesLess sensitive than HPLC, not ideal for trace analysis
HRMS Molecular FormulaExact Mass, Fragmentation PatternExtremely accurate for formula determination, highly sensitiveIsomers have the same mass, not inherently quantitative
FT-IR Functional Group IDPresence of specific bonds (C=O, O-H)Fast, non-destructive, excellent for functional group confirmationProvides limited structural detail, not suitable for quantification of mixtures
Melting Point Preliminary PuritySharpness of melting rangeSimple, fast, inexpensive indicator of bulk purityInsensitive to small amounts of impurities, not for non-crystalline solids
TLC Qualitative ScreeningNumber of components, relative polarityVery fast, inexpensive, good for reaction monitoringNot quantitative, lower resolution than HPLC

Detailed Experimental Protocols

The following protocols are provided as robust starting points for analysis. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC

Objective: To determine the purity of the sample as a percentage of the total peak area detected by UV absorbance.

HPLC_Protocol A 1. Sample Prep ~1 mg/mL in Mobile Phase B 2. HPLC System Setup Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% HCOOH in H₂O Mobile Phase B: 0.1% HCOOH in ACN A->B C 3. Gradient Elution 0-2 min: 5% B 2-15 min: 5% to 95% B 15-18 min: 95% B 18-20 min: 95% to 5% B B->C D 4. Detection & Analysis Flow: 1.0 mL/min Injection Vol: 10 µL Detector: UV @ 254 nm Integrate peaks, calculate Area % C->D

Caption: Step-by-step workflow for HPLC analysis.

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (0.1% formic acid in HPLC-grade acetonitrile). Degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (at initial conditions, e.g., 95:5 A:B) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).

    • Gradient: A linear gradient from 5% to 95% Acetonitrile over ~15 minutes is a good starting point.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Causality: The acidic mobile phase ensures the dicarboxylic acid is in its neutral form, preventing peak tailing. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected.

Protocol 2: Structural Confirmation by ¹H NMR

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dried compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic protons are readily observable). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Assign the peaks to the corresponding protons in the structure (aromatic region, carboxylic acid region).

  • D₂O Exchange (Confirmation): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad signal corresponding to the -COOH protons should significantly diminish or disappear, confirming its identity.[11]

Causality: DMSO-d₆ is chosen as the solvent because it readily dissolves the polar compound and its residual water peak does not typically obscure the aromatic protons. The D₂O exchange experiment is a definitive, low-cost method to confirm the identity of labile protons like those on carboxylic acids.

Conclusion

Validating the purity of a synthesized compound like 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a non-negotiable step in the research and development pipeline. A superficial analysis can lead to costly errors and unreliable data. By employing an orthogonal suite of analytical techniques—marrying the separatory power of HPLC with the definitive structural insights from NMR and MS—researchers can establish a robust, self-validating system. This integrated approach, grounded in a clear understanding of each technique's strengths and limitations, provides the highest degree of confidence in the identity, purity, and quality of the final compound, ensuring the integrity of subsequent scientific investigations.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Modern Applications in Pharmacy & Pharmacology. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Available at: [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Florida State University. Available at: [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

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  • Synthesis of thiazole-4,5-dicarboxylates. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural versatility allows for facile modification at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 2-Phenylthiazole Core: A Versatile Pharmacophore

The fundamental 2-phenylthiazole structure consists of a phenyl ring attached to a thiazole ring at the 2-position. The key to its broad bioactivity lies in the ability to introduce various substituents on both the phenyl and thiazole rings, as well as on any appended functional groups. These modifications significantly influence the molecule's interaction with biological targets, thereby modulating its efficacy and selectivity. This guide will explore the SAR of these derivatives in anticancer, antifungal, antimicrobial, anti-inflammatory, and neuroprotective applications.

Anticancer Activity: Targeting Proliferation and Survival Pathways

2-Phenylthiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key kinases and the induction of apoptosis.[1][2]

Structure-Activity Relationship

Systematic studies have revealed critical structural features for potent anticancer activity:

  • Substituents on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are crucial. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro group on the N-phenyl ring resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line.[3] Another study on 2-phenylthiazole-4-carboxamide derivatives showed that a 4-methoxy group on an arylacetamido substituent improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[4] A 3-fluoro analog also demonstrated good cytotoxicity against all tested cell lines.[4]

  • Modifications of the Thiazole Ring: The thiazole ring itself can be a point of modification. For example, 2-amino-4-phenylthiazole derivatives have shown significant antiproliferative activity.[5]

  • Appended Moieties: The addition of other heterocyclic rings or functional groups can enhance anticancer potency. For example, linking a benzothiazole moiety to the 2-phenylthiazole core has been explored, with substitutions on the benzothiazole nucleus with halogens and on the 2-phenyl moiety with methyl and methoxy groups influencing activity.[6]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-phenylthiazole derivatives against various cancer cell lines.

Compound IDR1 (on 2-Phenyl Ring)R2 (on N-Phenyl of Carboxamide)Cancer Cell LineIC50 (µM)Reference
4c H4-NO2SKNMC10.8 ± 0.08[3]
4d H3-ClHep-G211.6 ± 0.12[3]
Compound with 4-methoxy -4-OCH3 on arylacetamidoCaco-2-[4]
Compound with 2-methoxy -2-OCH3 on arylacetamidoHT-29, T47D-[4]
3-fluoro analog -3-F on arylacetamidoT47D, Caco-2, HT-29< 10 µg/mL[4]
Mechanism of Action: PI3K Pathway Inhibition

Several 2-phenylthiazole derivatives exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-phenylthiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 2-Phenylthiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

2-Phenylthiazole derivatives are potent antifungal agents, with some clinically approved drugs, like Isavuconazole, featuring this scaffold.[12] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis.[13][14]

Structure-Activity Relationship
  • Substituents on the 4-position of the Thiazole Ring: In one study, replacing the methyl group at the 4-position of the thiazole ring with a hydrogen atom improved antifungal activity, while larger substituents at this position significantly decreased activity.[12]

  • Substituents on the 2-Phenyl Ring: The introduction of hydrophobic substituents on the phenyl ring has been shown to enhance antifungal activity.[12] For example, a derivative with an n-pentyl group at the 4-position of the phenyl ring exhibited strong antifungal activity.[12]

Comparative Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of 2-phenylthiazole derivatives against various fungal pathogens.

Compound IDR1 (on Thiazole C4)R2 (on Phenyl C4)Fungal StrainMIC (µg/mL)Reference
SZ-C14 (Lead) CH3-C. albicans1-16[12]
A1 H-C. albicansImproved vs SZ-C14[12]
A2-A4 Larger substituents-C. albicansDecreased vs SZ-C14[12]
B9 -n-pentylC. albicansPotent activity[12]
2e -4-fluorophenylC. parapsilosis1.23 (MIC50)[15]
Mechanism of Action: CYP51 Inhibition

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol demethylates Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->CYP51 inhibits

Caption: Inhibition of CYP51 by 2-phenylthiazole derivatives disrupts ergosterol biosynthesis.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Certain 2-phenylthiazole derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] One of their mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Structure-Activity Relationship
  • Side Chain Modifications: Replacing a hydrolyzable Schiff-base moiety with a stable pyrimidine ring in a series of analogs improved pharmacokinetic properties while maintaining anti-MRSA activity.[16] A hydrazide-containing analog was identified as the most potent.[16]

  • Substituents on the 2-Phenyl Ring: Replacement of an n-butyl group with a cyclohexenyl bioisostere led to a significant improvement in in vitro anti-MRSA potency.[16]

Comparative Antimicrobial Activity Data
Compound IDKey Structural FeatureBacterial StrainMIC (µg/mL)Reference
3e N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativeGram-positive bacteria31.25[17]
3e N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativeCandida strains7.81[17]
17 Hydrazide-containing pyrimidine analogMRSAPotent activity[16]
29 Cyclohexenyl bioisostereMRSAImproved potency[16]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[18][19]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli or M. tuberculosis DNA gyrase

  • 5x Assay Buffer (containing ATP)

  • Dilution Buffer

  • Stop Buffer/Loading Dye

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Ethidium bromide

  • TAE buffer

Procedure:

  • On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and water.

  • Aliquot the mix into reaction tubes.

  • Add the test compound (dissolved in a suitable solvent like DMSO) to the tubes. Include a solvent control.[18]

  • Add diluted DNA gyrase to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.[20]

  • Stop the reaction by adding a stop buffer/loading dye and chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge.

  • Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.[18]

  • Run the gel and visualize the DNA bands under UV light.[19]

  • Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Anti-inflammatory Activity

2-Phenylthiazole derivatives have also demonstrated significant anti-inflammatory properties.[21]

Structure-Activity Relationship

In a series of 2,4-disubstituted thiazole derivatives, the presence of a methyl or nitro substituent on the 4-phenyl group of the thiazole ring showed good anti-inflammatory activity.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22][23][24][25][26]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan (1% w/v suspension in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer or calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[22]

  • Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[22]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Cholinesterase Inhibition: A Potential Neuroprotective Strategy

Some 2-phenylthiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[27][28]

Structure-Activity Relationship

In a study of N-phenylthiazol-2-amine derivatives, N-(2,3-dimethylphenyl)thiazol-2-amine was the most active inhibitor against both AChE and BChE.[28] Another study found that [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showed the best activity.[27]

Comparative Cholinesterase Inhibition Data
Compound IDEnzymeIC50 (µM)Reference
3j AChE0.009 ± 0.002[28]
3j BChE0.646 ± 0.012[28]
6d AChE8.86[27]
6d BChE1.03[27]

Conclusion

The 2-phenylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the phenyl and thiazole rings, as well as the appended functionalities, can lead to significant changes in biological activity and target selectivity. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more potent, and selective 2-phenylthiazole derivatives for a range of diseases.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The handling of any chemical compound requires a thorough understanding of its potential hazards and the appropriate measures to mitigate risks. 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a carboxylic acid and thiazole derivative that necessitates careful handling to prevent adverse health effects.[1] This guide will detail the requisite personal protective equipment (PPE) and associated protocols to ensure your safety while working with this compound.

Hazard Identification and Risk Assessment

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid presents several hazards that dictate the necessary protective measures.[1] A clear understanding of these risks is the first step in a robust safety protocol.

Hazard Summary Table

Hazard StatementGHS ClassificationPotential Effects
H315: Causes skin irritationSkin Irritation (Category 2)Redness, itching, and inflammation upon contact with skin.[1]
H319: Causes serious eye irritationEye Irritation (Category 2A)Redness, pain, and potential damage to the eye tissue upon contact.[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)Coughing, sneezing, and irritation of the nose and throat if inhaled as dust.[1]

The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, the selection of PPE must create an effective barrier against these routes.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent upon the specific laboratory procedures being undertaken. The following recommendations provide a baseline for handling 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Tightly fitting chemical splash goggles are recommended, especially when handling solutions or during procedures with a potential for splashing.[2]

  • High-Risk Operations: For tasks with a significant risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required to protect the entire face.[3]

Skin and Body Protection

To prevent skin irritation, comprehensive skin and body protection is essential.[1]

  • Gloves: Chemical-resistant gloves are the most critical component of hand protection.[4]

    • Material: Nitrile or neoprene gloves are suitable for handling this compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation or puncture.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Additional Protection: For tasks involving larger quantities or a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.[5]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection

Given the potential for respiratory irritation from dust, respiratory protection may be required, particularly when handling the powdered form of the compound.[1]

  • Engineering Controls: The primary method for controlling dust exposure should be the use of engineering controls, such as a chemical fume hood or a ventilated enclosure.

  • When to Use a Respirator: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[6]

    • Type: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement for protection against dusts.[5] For higher concentrations or more extensive handling, a half-mask or full-face respirator with P100 particulate filters may be required.[7]

    • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.

PPE Selection Matrix

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/transferring powderChemical splash gogglesNitrile or neoprene glovesLab coatN95 respirator (if not in a fume hood)
Preparing solutionsChemical splash goggles and face shieldNitrile or neoprene glovesLab coatNot typically required if in a fume hood
General handling in solutionSafety glasses with side shieldsNitrile or neoprene glovesLab coatNot required

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Gown/Apron: Put on the lab coat or apron, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Apron: Remove the lab coat or apron by turning it inside out as it is removed.

  • Eye and Face Protection: Remove the face shield and goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Proper handling and disposal are integral to a comprehensive safety plan.

  • Storage: Store 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid in a tightly closed container in a well-ventilated area.[7] Keep it away from incompatible materials such as strong bases and oxidizing agents.[8][9]

  • Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE before cleaning. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the spilled material into a labeled container for disposal.

  • Disposal: Dispose of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid.

PPE_Selection_Workflow start Start: Handling 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid ppe_base Minimum PPE: - Lab Coat - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields start->ppe_base is_solid Is the compound in solid form? in_fume_hood Working in a fume hood? is_solid->in_fume_hood add_respirator Add N95 Respirator is_solid->add_respirator No is_splash_risk Is there a risk of splashing? add_goggles Upgrade to Chemical Splash Goggles is_splash_risk->add_goggles Yes end Proceed with Caution is_splash_risk->end No in_fume_hood->is_splash_risk in_fume_hood->end No ppe_base->is_solid add_faceshield Add Face Shield add_goggles->add_faceshield Significant Splash Risk add_goggles->end add_faceshield->end add_respirator->is_splash_risk

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.